What is the function of Cholest-7-en-3beta-ol in cholesterol biosynthesis?
Topic: The Function of Cholest-7-en-3 -ol (Lathosterol) in Cholesterol Biosynthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Technical Guide: The Role o...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: The Function of Cholest-7-en-3
-ol (Lathosterol) in Cholesterol Biosynthesis
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
Technical Guide: The Role of Cholest-7-en-3
-ol (Lathosterol) in Cholesterol Biosynthesis
Executive Summary
Cholest-7-en-3
-ol, commonly known as Lathosterol , is a pivotal sterol intermediate in the post-squalene sector of cholesterol biosynthesis. It serves as the defining precursor of the Kandutsch-Russell pathway , distinguishing this route from the Bloch pathway which proceeds via desmosterol.
For drug development professionals and metabolic researchers, lathosterol is more than a transient metabolite; it is a validated, high-fidelity biomarker for whole-body endogenous cholesterol synthesis . Its quantification, particularly the lathosterol-to-cholesterol ratio, provides a direct readout of HMG-CoA reductase activity in vivo, independent of dietary absorption interference. Furthermore, genetic disruption of the enzyme responsible for its metabolism, Sterol C5-desaturase (SC5D) , results in Lathosterolosis, a severe malformation syndrome that underscores the molecule's critical role in embryonic development and Hedgehog signaling.[1]
Biochemical Framework: The Kandutsch-Russell Pathway[2][3][4]
Cholesterol biosynthesis is not a linear track but a bifurcated system.[2] Post-lanosterol, the pathway splits based on the timing of the reduction of the C24 double bond.
Pathway Divergence
The Bloch Pathway: The C24 double bond is retained until the final step. The immediate precursor to cholesterol is Desmosterol (cholesta-5,24-dien-3
-ol). This pathway is energetically favored in the liver.
The Kandutsch-Russell Pathway: The C24 double bond is reduced early by DHCR24 (Seladin-1). The resulting saturated side-chain intermediates define this route. Lathosterol is the obligate intermediate here.[3]
The Enzymatic Conversion (The SC5D Checkpoint)
Lathosterol accumulates if the enzyme Sterol C5-desaturase (SC5D) is inhibited or deficient. SC5D is an endoplasmic reticulum (ER) resident enzyme that introduces a double bond at the C5-C6 position.
Figure 1: The bifurcation of cholesterol biosynthesis. The green path highlights the Kandutsch-Russell route where Lathosterol is the defining intermediate, converted by SC5D.
Clinical & Diagnostic Utility
Lathosterol as a Synthesis Biomarker
In clinical trials and metabolic research, distinguishing between cholesterol synthesis and absorption is critical. Serum cholesterol levels alone cannot make this distinction.[10]
Synthesis Marker: Lathosterol.[3][4][6][10][11][12][13][14][15][16] High serum lathosterol indicates upregulated hepatic cholesterol synthesis (e.g., in obesity or metabolic syndrome).
Absorption Markers: Campesterol, Sitosterol.[15] These are plant sterols; humans cannot synthesize them. High levels indicate high intestinal absorption.
The Lathosterol/Cholesterol Ratio: This normalized ratio (
) corrects for lipoprotein pool size and is the gold standard for assessing statin efficacy or resistance.
Lathosterolosis (SC5D Deficiency)
Lathosterolosis is a rare autosomal recessive disorder caused by mutations in the SC5D gene.[10]
Pathophysiology: Inability to convert lathosterol to 7-DHC.[1][6][7]
Biochemical Profile: Massive accumulation of lathosterol; low cholesterol.
Clinical Phenotype: Microcephaly, syndactyly (webbed toes), and multiple congenital anomalies.[1] The phenotype overlaps with Smith-Lemli-Opitz Syndrome (SLOS), but the biochemical marker is distinct (Lathosterol vs. 7-DHC).[1]
Experimental Protocol: Quantification of Lathosterol
Objective: Accurate quantification of lathosterol in plasma/serum using GC-MS.
Rationale: GC-MS is preferred over LC-MS for sterols due to superior chromatographic resolution of isobaric isomers (e.g., separating lathosterol from cholesterol and 7-DHC).
Materials
Internal Standard (ISTD):
-cholestane or d7-Lathosterol (preferred for MS).[3]
L of ISTD solution (e.g., 50 g/mL d7-Lathosterol).
Add 1 mL of 1M Ethanolic KOH.
Incubate at 60°C for 60 minutes. Causality: This saponifies cholesteryl esters, releasing free lathosterol for extraction.
Step 2: Liquid-Liquid Extraction (LLE)
Add 1 mL of deionized water and 2 mL of n-Hexane .
Vortex vigorously for 2 minutes. Centrifuge at 2000 x g for 5 minutes.
Transfer the upper organic layer (Hexane) to a fresh glass vial.
Repeat extraction with another 2 mL of Hexane. Combine extracts.
Evaporate Hexane to dryness under a stream of Nitrogen (
) at 40°C.
Step 3: Derivatization
Add 50
L of MSTFA + 1% TMCS to the dried residue.
Incubate at 60°C for 30 minutes. Causality: Sterol hydroxyl groups are polar and non-volatile. TMS-derivatization renders them volatile and thermally stable for GC analysis.
Cholesterol-TMS: Target Ion m/z 458 (Isobaric interference - separated by Retention Time), m/z 329.
Note: Lathosterol typically elutes slightly later than cholesterol on 5% phenyl columns.
Analytical Workflow Diagram
Figure 2: Optimized workflow for the extraction and quantification of lathosterol from biological matrices.
References
Mitsche, M. A., McDonald, J. G., Hobbs, H. H., & Cohen, J. C. (2015).[4] Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways. eLife.[4] Available at: [Link]
Brunetti-Pierri, N., et al. (2002).[4][6] Lathosterolosis, a novel multiple-malformation/mental retardation syndrome due to deficiency of 3beta-hydroxysteroid-delta5-desaturase.[1][6] American Journal of Human Genetics.[6] Available at: [Link]
Krakowiak, P. A., et al. (2003).[4][6] Lathosterolosis: an inborn error of human and murine cholesterol synthesis due to lathosterol 5-desaturase deficiency.[1][5][6][7][10] Human Molecular Genetics. Available at: [Link]
Matysik, S., & Schmitz, G. (2015). Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors.[15] Clinical Chemistry. Available at: [Link]
Björkhem, I., et al. (2012). Evaluation of the lathosterol/cholesterol ratio as a marker for cholesterol synthesis. Journal of Lipid Research. Available at: [Link]
The Pivotal Role of Lathosterol in the Kandutsch-Russell Pathway: A Technical Guide for Researchers
Abstract This technical guide provides an in-depth exploration of the Kandutsch-Russell pathway of cholesterol biosynthesis, with a specific focus on the critical intermediate, lathosterol. We will delve into the biochem...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth exploration of the Kandutsch-Russell pathway of cholesterol biosynthesis, with a specific focus on the critical intermediate, lathosterol. We will delve into the biochemical intricacies of this pathway, the enzymatic machinery governing the conversion of lathosterol, and the profound clinical and pharmacological implications of its metabolism. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cholesterol homeostasis, metabolic disorders, and the development of novel therapeutic agents. We will provide not only a comprehensive theoretical framework but also detailed, field-proven experimental protocols for the accurate quantification of lathosterol and the assessment of key enzyme activities.
Introduction: The Bifurcated Road to Cholesterol
Cholesterol, an indispensable component of mammalian cell membranes and a precursor to steroid hormones and bile acids, is synthesized through a complex and highly regulated multi-step process. Following the formation of lanosterol, the pathway bifurcates into two main branches: the Bloch pathway and the Kandutsch-Russell pathway.[1][2] While both pathways ultimately yield cholesterol, they utilize different sterol intermediates. The Kandutsch-Russell pathway is characterized by the early saturation of the side chain of sterol intermediates.[3] This pathway is particularly prominent in specific tissues, including the liver and skin.
Lathosterol (cholest-7-en-3β-ol) is a cornerstone intermediate unique to the Kandutsch-Russell pathway, serving as the direct precursor to 7-dehydrocholesterol (7-DHC).[4] Its position in the pathway makes it a crucial molecule for understanding the flux and regulation of this branch of cholesterol synthesis. Furthermore, the concentration of lathosterol in circulation has emerged as a valuable biomarker for whole-body cholesterol synthesis rates, offering insights into the efficacy of cholesterol-lowering therapies such as statins.[5]
Recent research has also unveiled the existence of a "modified" Kandutsch-Russell pathway, which appears to be the more predominantly utilized route in many tissues.[6][7] This modified pathway involves a later crossover from the Bloch pathway, with the reduction of the C24 double bond occurring at the level of zymosterol to form zymostenol, which is then converted to lathosterol.
This guide will illuminate the journey of lathosterol, from its synthesis to its conversion, and explore the analytical techniques that allow us to probe its significance in health and disease.
The Biochemical Core: Lathosterol in the Kandutsch-Russell Pathway
The Kandutsch-Russell pathway distinguishes itself from the Bloch pathway by the saturation of the C24-C25 double bond in the sterol side chain at an earlier stage. Lathosterol represents a key node in this pathway, situated at the penultimate step before the formation of the immediate cholesterol precursor, 7-dehydrocholesterol.
Caption: A simplified representation of the Kandutsch-Russell pathway highlighting lathosterol.
The Conversion of Lathosterol to 7-Dehydrocholesterol: The Role of Sterol C5-Desaturase (SC5D)
The conversion of lathosterol to 7-dehydrocholesterol is a critical dehydrogenation reaction catalyzed by the enzyme sterol C5-desaturase (SC5D), also known as lathosterol oxidase.[8] This enzyme introduces a double bond at the C5-C6 position of the sterol B-ring.
SC5D is a membrane-bound enzyme located in the endoplasmic reticulum.[1] The reaction mechanism involves the coupling of sterol oxidation with the oxidation of NAD(P)H and the reduction of molecular oxygen.[4] While either NADH or NADPH can serve as the electron donor, the preference may vary between species.[4] The enzyme contains conserved histidine-rich motifs that are believed to coordinate an iron cation, which is essential for its catalytic activity.
The Final Step: From 7-Dehydrocholesterol to Cholesterol
The final step in the Kandutsch-Russell pathway is the reduction of the C7-C8 double bond of 7-dehydrocholesterol to form cholesterol. This reaction is catalyzed by 7-dehydrocholesterol reductase (DHCR7).[9][10] Deficiencies in DHCR7 lead to the accumulation of 7-DHC, resulting in the severe developmental disorder Smith-Lemli-Opitz syndrome (SLOS).[9]
Regulation of the Pathway and SC5D
The Kandutsch-Russell pathway, as part of the overall cholesterol biosynthesis network, is tightly regulated to maintain cellular cholesterol homeostasis. This regulation occurs at both the transcriptional and post-translational levels.
Transcriptional Regulation
The expression of genes encoding cholesterol biosynthetic enzymes, including SC5D, is primarily controlled by the Sterol Regulatory Element-Binding Protein (SREBP) family of transcription factors.[2][11] When cellular cholesterol levels are low, SREBPs are activated and translocate to the nucleus, where they bind to sterol regulatory elements (SREs) in the promoter regions of target genes, upregulating their transcription. Conversely, high cellular cholesterol levels suppress the activation of SREBPs, leading to decreased transcription of these genes.[4] Studies have shown that the expression of SC5D mRNA decreases when cells are cultured with supplementary cholesterol.[4] The promoter region of the human SC5D gene contains a GC box and lacks a TATA box.
Post-Translational Regulation
Recent evidence has highlighted the role of post-translational modifications in the rapid regulation of cholesterol biosynthetic enzymes. The E3 ubiquitin ligase MARCHF6 has been identified as a key player in the degradation of several enzymes in this pathway, including SC5D.[9][12] This ubiquitination marks the enzyme for proteasomal degradation, providing a rapid mechanism to downregulate cholesterol synthesis in response to changing cellular sterol levels.
Lathosterolosis: A Window into the Pathway's Importance
Lathosterolosis is a rare, autosomal recessive inborn error of cholesterol metabolism caused by mutations in the SC5D gene, leading to a deficiency in sterol C5-desaturase activity.[13][14] This enzymatic block results in the accumulation of lathosterol in plasma and tissues.[13] The clinical presentation of lathosterolosis can be severe, with features including multiple congenital anomalies, developmental delay, intellectual disability, and liver disease.[1][15] The pathophysiology is thought to be a consequence of both the toxic effects of lathosterol accumulation and the deficiency of cholesterol, which is crucial for embryonic development, including its role in the hedgehog signaling pathway.[8][16]
Treatment strategies for lathosterolosis are still being explored, but some studies have reported that treatment with simvastatin, an HMG-CoA reductase inhibitor, can reduce plasma lathosterol levels and may offer some clinical benefits.[17][18]
Lathosterol as a Biomarker of Cholesterol Synthesis
The concentration of lathosterol in the blood, often expressed as a ratio to total cholesterol (lathosterol-to-cholesterol ratio), serves as a reliable surrogate marker for the rate of whole-body cholesterol synthesis.[19][20] This is because lathosterol is an intermediate in a major cholesterol synthetic pathway and its levels reflect the flux through this pathway.
Clinical and Research Applications:
Monitoring Statin Therapy: Statins inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. A decrease in the lathosterol-to-cholesterol ratio is indicative of an effective inhibition of cholesterol synthesis by statins.[5]
Assessing Cholesterol-Lowering Interventions: The lathosterol-to-cholesterol ratio can be used to evaluate the efficacy of other cholesterol-lowering drugs and dietary interventions.[12][21]
Investigating Metabolic Disorders: Altered lathosterol levels have been observed in various conditions, including Huntington's disease and certain types of leukodystrophy, suggesting a link between these disorders and cholesterol metabolism.[5]
Table 1: Typical Lathosterol Concentrations in Human Plasma
The accurate quantification of lathosterol and the assessment of SC5D activity are fundamental for research in this field. The following protocols provide detailed, step-by-step methodologies for these key experiments.
Quantification of Lathosterol in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on established methods for sterol analysis and is suitable for the accurate quantification of lathosterol in plasma samples.[13]
Materials:
Plasma sample
5α-cholestane (internal standard)
4% (w/v) KOH in 90% ethanol
Hexane
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or similar derivatizing agent
Pyridine
GC-MS system with a suitable capillary column (e.g., HP-5ms)
Procedure:
Sample Preparation:
To 200 µL of plasma in a glass tube, add a known amount of 5α-cholestane as an internal standard.
Add 1 mL of 4% KOH in 90% ethanol.
Incubate at 80°C for 1 hour to saponify the lipids (hydrolyze sterol esters).
Cool the sample to room temperature.
Extraction:
Add 1 mL of water and 2 mL of hexane to the saponified sample.
Vortex vigorously for 1 minute and centrifuge at 1500 x g for 5 minutes to separate the phases.
Carefully transfer the upper hexane layer to a new glass tube.
Repeat the hexane extraction on the aqueous layer and pool the hexane extracts.
Drying and Derivatization:
Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen.
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
Cap the tube tightly and incubate at 60°C for 30-60 minutes to form trimethylsilyl (TMS) ether derivatives of the sterols.
GC-MS Analysis:
Inject 1-2 µL of the derivatized sample into the GC-MS.
GC conditions (example):
Injector temperature: 280°C
Oven program: Initial temperature 180°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 15 minutes.
Carrier gas: Helium at a constant flow rate.
MS conditions (example):
Ion source temperature: 230°C
Acquisition mode: Selected Ion Monitoring (SIM)
Ions to monitor: m/z for lathosterol-TMS (e.g., 458.4) and 5α-cholestane (e.g., 372.4).
Quantification:
Generate a calibration curve using known concentrations of lathosterol standard.
Calculate the concentration of lathosterol in the sample based on the peak area ratio of lathosterol to the internal standard and the calibration curve.
Caption: Workflow for lathosterol quantification by GC-MS.
Quantification of Lathosterol in Plasma by LC-MS/MS
LC-MS/MS offers an alternative to GC-MS, often with simpler sample preparation as derivatization is not required. The main challenge is the chromatographic separation of the isobaric compounds lathosterol and cholesterol, the latter being present in much higher concentrations.[22][23]
Materials:
Plasma sample
Lathosterol-d7 (deuterated internal standard)
Methanol, isopropanol, acetonitrile (LC-MS grade)
Formic acid or ammonium acetate
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an APCI or ESI source
Procedure:
Sample Preparation:
To 50 µL of plasma, add a known amount of lathosterol-d7 internal standard.
Add 1 mL of isopropanol to precipitate proteins.
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
Transfer the supernatant to a new tube and evaporate to dryness.
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of methanol).
LC-MS/MS Analysis:
LC conditions (example):
Column: C18 column (e.g., 2.1 x 100 mm, 1.9 µm)
Mobile phase A: Water with 0.1% formic acid
Mobile phase B: Methanol with 0.1% formic acid
Gradient: A suitable gradient to resolve lathosterol from cholesterol.
MRM transition for lathosterol: e.g., m/z 369.4 → 161.1
MRM transition for lathosterol-d7: e.g., m/z 376.4 → 161.1
Quantification:
Create a calibration curve using known concentrations of lathosterol standard.
Determine the concentration of lathosterol in the sample based on the peak area ratio of the analyte to the deuterated internal standard.
In Vitro Assay for Sterol C5-Desaturase (SC5D) Activity in Liver Microsomes
This assay measures the enzymatic activity of SC5D by incubating liver microsomes with the substrate lathosterol and quantifying the product, 7-dehydrocholesterol.[1][17]
Materials:
Pooled liver microsomes (human, rat, or mouse)
Lathosterol
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH
Phosphate buffer (pH 7.4)
Acetonitrile with an internal standard (e.g., d7-7-dehydrocholesterol)
LC-MS/MS system
Procedure:
Incubation:
Prepare a reaction mixture containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein), and the NADPH regenerating system.
Pre-warm the mixture to 37°C.
Initiate the reaction by adding lathosterol (e.g., 10 µM final concentration).
Incubate at 37°C with gentle shaking.
Time Points and Reaction Quenching:
At various time points (e.g., 0, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
Immediately quench the reaction by adding 3-4 volumes of cold acetonitrile containing the internal standard. This will precipitate the proteins and stop the enzymatic reaction.
Sample Processing:
Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.
Transfer the supernatant to a new plate or vials for analysis.
LC-MS/MS Analysis:
Analyze the samples for the presence of 7-dehydrocholesterol using an LC-MS/MS method optimized for its detection.
Monitor the appropriate MRM transitions for 7-dehydrocholesterol and the internal standard.
Data Analysis:
Plot the concentration of 7-dehydrocholesterol formed over time.
Determine the initial reaction velocity from the linear portion of the curve.
Calculate the SC5D activity, typically expressed as pmol of product formed per minute per mg of microsomal protein.
Structural Insights into SC5D
As of early 2026, no experimentally determined 3D structure of human SC5D has been deposited in the Protein Data Bank (PDB). However, bioinformatic analyses predict that it is a transmembrane protein with multiple membrane-spanning regions.[1] The absence of a crystal structure presents a challenge for structure-based drug design.
In such cases, homology modeling can be employed to generate a theoretical 3D model of SC5D.[23][24] This technique uses the known structure of a homologous protein as a template to predict the structure of the target protein. Given the conserved nature of sterol desaturases, it may be possible to build a homology model of SC5D based on the structure of a related enzyme.
Caption: Conceptual workflow for homology modeling of SC5D.
Conclusion and Future Directions
Lathosterol stands as a pivotal intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Its study provides profound insights into the regulation of cholesterol homeostasis, the pathophysiology of metabolic disorders like lathosterolosis, and the mechanism of action of lipid-lowering therapies. The analytical methods detailed in this guide provide a robust toolkit for researchers to accurately quantify lathosterol and probe the activity of the key enzyme, SC5D.
Future research in this area will likely focus on several key aspects:
Elucidation of the 3D structure of SC5D: An experimental structure would be a significant breakthrough for understanding its catalytic mechanism and for the rational design of specific inhibitors.
Further investigation into the regulation of SC5D: A deeper understanding of the interplay between transcriptional and post-translational control mechanisms will be crucial.
Exploring the therapeutic potential of modulating the Kandutsch-Russell pathway: Targeting SC5D or other enzymes in this pathway could offer novel therapeutic strategies for managing hypercholesterolemia or other metabolic diseases.
Defining the precise molecular mechanisms of lathosterol toxicity: Unraveling how the accumulation of lathosterol leads to the clinical manifestations of lathosterolosis will be critical for developing effective treatments.
By continuing to explore the role of lathosterol and the intricacies of the Kandutsch-Russell pathway, the scientific community can pave the way for new diagnostic and therapeutic innovations in the management of metabolic diseases.
References
Bae, S. H., & Paik, Y. K. (1997). Cholesterol biosynthesis from lanosterol: development of a novel assay method and characterization of rat liver microsomal enzymes. Biochemical Journal, 326(Pt 2), 609–616.
Gaylor, J. L. (2002). Membrane-bound enzymes of cholesterol biosynthesis from lanosterol.
Kempen, H. J., Glatz, J. F., Gevers Leuven, J. A., van der Voort, H. A., & Katan, M. B. (1988). Serum lathosterol concentration is an indicator of whole-body cholesterol synthesis in humans. Journal of Lipid Research, 29(9), 1149–1155.
Ho, A. C., Jeffers, L., & Vance, D. E. (2014). Lathosterolosis: A disorder of cholesterol biosynthesis resembling Smith-Lemli-Opitz syndrome. JIMD reports, 12, 129–133.
Wikipedia contributors. (2023, November 27). C-5 sterol desaturase. In Wikipedia, The Free Encyclopedia. Retrieved February 5, 2026, from [Link]
Medpace. (n.d.). Quantification of Lathosterol as a Biomarker in Human Plasma Using UPLC-MS/MS System. Retrieved February 5, 2026, from [Link]
Mitsche, M. A., McDonald, J. G., Hobbs, H. H., & Cohen, J. C. (2015).
Ter-Sarkissov, D., & Brown, A. J. (2016). DHCR7: A vital enzyme switch between cholesterol and vitamin D production. Progress in Lipid Research, 64, 1-10.
Fenton, N. M., Qian, L., Scott, N. A., & Brown, A. J. (2024). SC5D is the sixth enzyme in cholesterol biosynthesis targeted by the E3 ubiquitin ligase MARCHF6. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1869(3), 159451.
Ter-Sarkissov, D., Sharpe, L. J., & Brown, A. J. (2019). Post-translational regulation of the long and winding cholesterol synthesis pathway. Journal of Biological Chemistry, 294(7), 2236-2245.
Agilent Technologies. (2019). LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC-C18 Column. Retrieved February 5, 2026, from [Link]
Osborne, T. F. (2000). Sterol regulatory element-binding proteins (SREBPs): key regulators of nutritional homeostasis and insulin action. Journal of Biological Chemistry, 275(42), 32379-32382.
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved February 5, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Lathosterolosis. GeneReviews®. Retrieved February 5, 2026, from [Link]
Mitsche, M. A., McDonald, J. G., Hobbs, H. H., & Cohen, J. C. (2015).
Tabas, I. (2002). Consequences of cellular cholesterol accumulation: basic concepts and physiological implications.
Yaplito-Lee, J., et al. (2020).
Brown, A. J. (2016). DHCR7: A vital enzyme switch between cholesterol and vitamin D production. Progress in Lipid Research, 64, 1-10.
Mackay, D. S., et al. (2015). Lathosterol-to-cholesterol ratio in serum predicts cholesterol-lowering response to plant sterol consumption in a dual-center, randomized, single-blind placebo-controlled trial. The American Journal of Clinical Nutrition, 101(3), 432-439.
Prasun, P., et al. (2019). Lathosterolosis: an extremely rare inherited condition associated with progressive liver disease. Journal of Pediatric Gastroenterology and Nutrition, 69(5), e142-e145.
Horton, J. D., Goldstein, J. L., & Brown, M. S. (2002). SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver.
Waterhouse, A., et al. (2018). SWISS-MODEL: homology modelling of protein structures and complexes. Nucleic Acids Research, 46(W1), W296–W303.
Yaplito-Lee, J., et al. (2020).
Stevenson, J., et al. (2016). The E3 ubiquitin ligase MARCHF6 as a metabolic integrator in cholesterol synthesis and beyond. Biochemical Society Transactions, 44(4), 1058-1064.
Mitsche, M. A., McDonald, J. G., Hobbs, H. H., & Cohen, J. C. (2015).
Porter, F. D. (2003). Smith-Lemli-Opitz syndrome: a new form of mucolipidosis. American Journal of Medical Genetics, 120A(1), 1-4.
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Singh, P., et al. (2013). Cholesterol biosynthesis and homeostasis in regulation of the cell cycle. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(6), 1022-1030.
Slenter, D. N., et al. (2018). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Journal of Lipid Research, 59(8), 1568-1577.
Sligh, J. E., et al. (2000). The human 7-dehydrocholesterol reductase gene (DHCR7) is located on chromosome 11q13.4. Genomics, 67(2), 227-230.
UniProt Consortium. (n.d.). SC5D - Sterol-C5-desaturase - Homo sapiens (Human). UniProt. Retrieved February 5, 2026, from [Link]
Wikipedia contributors. (2023, December 12). Sterol regulatory element-binding protein. In Wikipedia, The Free Encyclopedia. Retrieved February 5, 2026, from [Link]
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Miettinen, T. A., & Gylling, H. (2003). Serum lathosterol concentration is an indicator of whole-body cholesterol synthesis in humans. Journal of Lipid Research, 44(5), 873-877.
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Discovery and history of lathosterol in lipid metabolism.
Role, Regulation, and Analytical Quantification of a Critical Cholesterol Precursor Executive Summary Lathosterol ( -cholest-7-en-3\beta-ol$) is not merely a transient intermediate in cholesterol biosynthesis; it is the...
Author: BenchChem Technical Support Team. Date: February 2026
Role, Regulation, and Analytical Quantification of a Critical Cholesterol Precursor
Executive Summary
Lathosterol (
-cholest-7-en-3\beta-ol$) is not merely a transient intermediate in cholesterol biosynthesis; it is the defining checkpoint of the Kandutsch-Russell pathway . Unlike the Bloch pathway, which proceeds via desmosterol, the Kandutsch-Russell pathway processes saturated side-chain sterols, channeling lathosterol directly into 7-dehydrocholesterol (7-DHC).[1]
For the drug development scientist, lathosterol is the "canary in the coal mine" for whole-body cholesterol synthesis (WBCS). Because its serum concentration correlates linearly with HMG-CoA reductase activity, it serves as a superior biomarker to cholesterol itself, which is confounded by dietary absorption. This guide details the historical isolation, mechanistic biochemistry, and the gold-standard GC-MS protocols required for its rigorous quantification.
Historical Genesis & Structural Identity[2][3]
From Lathyrus to Mammalian Physiology
The nomenclature of lathosterol is derived from the genus Lathyrus (sweet peas), where
-sterols were early identified. However, its physiological significance in mammals remained obscure until the mid-20th century.
1950s: Early isolation of "
-cholestenol" from rat skin and wool fat suggested an alternative route to cholesterol that did not involve the unsaturated side chain of desmosterol.
1960 (The Turning Point): A.A. Kandutsch and A.E. Russell, working with mouse preputial glands, definitively mapped a biosynthetic route where the
double bond is reduced early in the pathway (at the lanosterol stage). This established lathosterol as the obligate precursor to 7-DHC in what is now known as the Kandutsch-Russell (K-R) Pathway .[2]
Structural Characteristics
Lathosterol is isomeric with desmosterol but structurally distinct in its double bond placement.
double bond is the target of the enzyme Sterol C5-Desaturase (SC5D) , which introduces the bond to form the conjugated diene system of 7-DHC.
Mechanistic Biochemistry: The Pathway Logic
Cholesterol synthesis is not a single linear track but a bifurcated system.[4] The choice between the Bloch and Kandutsch-Russell pathways is often tissue-specific, with the brain and skin heavily favoring the K-R route.
The Kandutsch-Russell Pathway
In this pathway, the side chain
bond is reduced by DHCR24 (Seladin-1) immediately after lanosterol formation. The pathway proceeds through saturated side-chain intermediates.[1]
The Critical Conversion:
This step is rate-limiting in specific pathological conditions. If SC5D is inhibited or genetically defective, lathosterol accumulates, unable to transition to 7-DHC.
Visualization of Biosynthetic Flux
The following diagram illustrates the bifurcation of cholesterol synthesis, highlighting lathosterol's pivotal position.[5]
Figure 1: The dual pathways of cholesterol biosynthesis.[1][2][5] Note the critical role of SC5D in converting Lathosterol to 7-DHC in the Kandutsch-Russell branch.
Diagnostic Utility & Pathological Significance
The Lathosterol/Cholesterol Ratio (L/C)
Absolute serum lathosterol concentration can be misleading if total LDL particle number is high. The Lathosterol-to-Cholesterol ratio (R_L/C) is the validated metric for normalizing synthesis against transport.
Metric
Interpretation
Clinical Context
High L/C Ratio
Upregulated Endogenous Synthesis
Obesity, Type 2 Diabetes, Metabolic Syndrome. Indicates "High Synthesizer" phenotype.
First described in 2002, Lathosterolosis is an ultra-rare autosomal recessive disorder caused by mutations in the SC5D gene.
Mechanism: Failure to convert lathosterol to 7-DHC.
Biochemical Profile: Markedly elevated plasma lathosterol; normal or low cholesterol.
Clinical Presentation: Microcephaly, syndactyly, and severe developmental delay. This mimics Smith-Lemli-Opitz syndrome (SLOS), but SLOS is characterized by 7-DHC accumulation (DHCR7 deficiency), whereas Lathosterolosis is defined by lathosterol accumulation.
Analytical Protocol: GC-MS Quantification
While LC-MS/MS is gaining traction, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for sterol profiling due to its superior chromatographic resolution of isomers (e.g., separating lathosterol from cholestanol and desmosterol).
Experimental Workflow
The following protocol is designed for human serum but is adaptable to tissue homogenates.
Reagents:
Internal Standard:
-cholestane or Epicoprostanol (do not use deuterated cholesterol as it may not track lathosterol extraction perfectly).
Saponification: Add 1 mL 1M KOH/EtOH. Incubate at 60°C for 60 mins.
Why? To hydrolyze sterol esters. Lathosterol exists largely esterified in plasma; total quantification requires hydrolysis.
Extraction: Add 1 mL dH2O + 2 mL n-Hexane. Vortex vigorously (5 mins). Centrifuge (2000g, 5 mins).
Collection: Transfer the upper organic phase (Hexane) to a glass vial. Evaporate to dryness under
stream.
Derivatization: Resuspend residue in 50
L Pyridine + 50 L BSTFA/TMCS. Incubate at 60°C for 30 mins.
Why? Sterols are non-volatile. TMS-derivatization caps the -OH groups, improving thermal stability and peak shape.
Analysis: Inject 1
L into GC-MS (Splitless mode).
GC-MS Parameters & Detection
Column: DB-5ms or equivalent (30m x 0.25mm ID).
Carrier Gas: Helium @ 1.0 mL/min.
Temp Program: Start 200°C, ramp 20°C/min to 280°C, hold 10 mins.
Detection (SIM Mode):
Lathosterol-TMS: Target Ion m/z 458 (
), Qualifier m/z 255 .
Cholesterol-TMS: Target Ion m/z 458 (Note: Isomeric mass, separated by Retention Time).
Crucial Note: Lathosterol typically elutes after cholesterol on non-polar columns (e.g., DB-5), but retention times must be validated with pure standards.
Analytical Logic Diagram
Figure 2: Validated workflow for high-sensitivity lathosterol quantification via GC-MS.
References
Kandutsch, A. A., & Russell, A. E. (1960).[1][6] Preputial gland tumor sterols. III. A metabolic pathway from lanosterol to cholesterol.[4][6][7] Journal of Biological Chemistry, 235, 2256–2261. Link
Kempen, H. J., et al. (1988).[8] Serum lathosterol concentration is an indicator of whole-body cholesterol synthesis in humans.[8] Journal of Lipid Research, 29(9), 1149–1155.[8] Link
Brunetti-Pierri, N., et al. (2002). Lathosterolosis, a novel defect of cholesterol biosynthesis, causes dysmorphic features and multiple congenital anomalies. American Journal of Human Genetics, 71(4), 952–958. Link
Mitsche, M. A., et al. (2015).[6] Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways. eLife, 4, e07999. Link
Björkhem, I., et al. (2010). Assay of the major biosynthetic precursors of cholesterol in the human circulation. Journal of Lipid Research, 51(11), 3345–3355. Link
Cholest-7-en-3beta-ol as a precursor to cholesterol.
The following technical guide details the role, analysis, and clinical significance of Cholest-7-en-3 -ol (Lathosterol) as a critical precursor in cholesterol biosynthesis. Technical Guide: Cholest-7-en-3 -ol (Lathostero...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the role, analysis, and clinical significance of Cholest-7-en-3
-ol (Lathosterol) as a critical precursor in cholesterol biosynthesis.
Technical Guide: Cholest-7-en-3
-ol (Lathosterol) as a Precursor to Cholesterol
Role, Enzymology, and Analytical Protocols
Executive Summary
Cholest-7-en-3
-ol, commonly known as Lathosterol , is a pivotal intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Unlike the Bloch pathway, which proceeds via desmosterol, the Kandutsch-Russell pathway utilizes lathosterol as the specific substrate for the introduction of the double bond.[1] This step is catalyzed by Lathosterol 5-desaturase (SC5D) , converting lathosterol to 7-Dehydrocholesterol (7-DHC) , the immediate precursor to cholesterol.[2][3][4][5]
For researchers and drug developers, lathosterol is more than a transient metabolite; it is a validated surrogate biomarker for whole-body cholesterol synthesis rates and the focal point of the rare genetic disorder Lathosterolosis . This guide provides a mechanistic breakdown of the pathway, detailed protocols for mass spectrometric quantification, and insights into its translational applications.
Biosynthetic Context: The Kandutsch-Russell Pathway
Cholesterol biosynthesis from lanosterol bifurcates into two major routes based on the timing of the reduction of the
double bond by DHCR24 (24-dehydrocholesterol reductase).
Bloch Pathway:
reduction occurs late (Lanosterol Desmosterol Cholesterol).
Kandutsch-Russell Pathway:
reduction occurs early (Lanosterol Dihydrolanosterol Lathosterol 7-DHC Cholesterol).[6]
Lathosterol is the defining intermediate of the Kandutsch-Russell pathway.[1] Its conversion to 7-DHC is the penultimate step in this sequence.[5]
Pathway Visualization
The following diagram illustrates the parallel pathways, highlighting the specific enzymatic conversion of Lathosterol by SC5D.
Figure 1: Cholesterol Biosynthesis Pathways.[1][3][4][6][7][8][9][10][11] The green node (Lathosterol) is converted to 7-DHC by SC5D (red arrow), a critical oxygen-dependent desaturation step.
Mechanistic Enzymology: The SC5D Reaction
The conversion of cholest-7-en-3
-ol to 7-dehydrocholesterol is catalyzed by Sterol-C5-desaturase (SC5D) , an integral membrane protein of the endoplasmic reticulum.
Reaction Mechanism[12]
Substrate: Cholest-7-en-3
-ol (Lathosterol).
Product: Cholesta-5,7-dien-3
-ol (7-Dehydrocholesterol).
Cofactors: Molecular Oxygen (
), NADPH (or NADH), and Cytochrome .
Type: Oxidative desaturation.
The enzyme introduces a double bond at the C5-C6 position. This is a complex reaction involving the removal of hydrogens from C5 and C6. Mechanistic studies suggest a cis-elimination of the
and hydrogens.[12] The reaction is strictly aerobic; oxygen is the terminal electron acceptor, reduced to water.
Key Causality: The failure of this step (SC5D deficiency) leads to Lathosterolosis , characterized by the accumulation of lathosterol and a deficiency of cholesterol.[8][13] This disrupts Hedgehog signaling (which requires cholesterol for covalent modification) and alters membrane fluidity.
Analytical Methodologies
Accurate quantification of lathosterol is essential for diagnosing defects and monitoring synthesis rates. Because lathosterol and cholesterol share similar structures and molecular weights, separation is critical.[14]
of Internal Standard () to of plasma/tissue homogenate.
Saponification: Add
of 1 M KOH/EtOH. Incubate at 60°C for 60 minutes .
Why: Hydrolyzes cholesteryl esters to free cholesterol/lathosterol.
Extraction: Add
and n-Hexane. Vortex vigorously (5 min). Centrifuge (2000 x g, 5 min).
Drying: Transfer the upper hexane layer to a fresh vial. Evaporate to dryness under a stream of Nitrogen (
).
Derivatization: Add
BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes .
Why: Caps the 3
-hydroxyl group, preventing hydrogen bonding and improving peak shape.
Analysis: Inject
into GC-MS (Splitless mode).
GC-MS Parameters:
Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25
).
Carrier Gas: Helium (1 mL/min).
Temp Program: 150°C (1 min)
20°C/min to 280°C Hold 15 min.
SIM Ions (m/z):
Lathosterol-TMS:458 (Molecular Ion), 255 (Base peak - loss of side chain/TMS).
Cholesterol-TMS:458 (Note: Cholesterol-TMS is m/z 458 ? Correction: Cholesterol MW is 386.65 + 72 (TMS) = 458.6. Lathosterol MW is 386.65 + 72 = 458.6. Crucial Note: They are isomers. They must be separated chromatographically.[14][16] Lathosterol typically elutes after cholesterol on non-polar columns).
7-DHC-TMS:456 (MW 384 + 72).
Self-Validation Check: Ensure baseline separation between Cholesterol and Lathosterol peaks.[14] If peaks merge, reduce temperature ramp rate around the elution time (approx 280°C).
Clinical & Translational Applications[9]
Lathosterol as a Synthesis Biomarker
Circulating levels of lathosterol (normalized to total cholesterol) are widely accepted as a marker of endogenous cholesterol synthesis .[14]
High Lathosterol/Cholesterol Ratio: Indicates upregulated synthesis (e.g., response to bile acid sequestrants, obesity).
Low Lathosterol/Cholesterol Ratio: Indicates suppressed synthesis or effective statin therapy.
Utility: Drug development trials use this ratio to verify target engagement of HMG-CoA reductase inhibitors.
Lathosterolosis (SC5D Deficiency)
A rare autosomal recessive disorder caused by mutations in the SC5D gene.[3][17]
Diagnosis: Requires GC-MS sterol profiling.[8][13][16] Standard clinical cholesterol tests will often report "normal" cholesterol because the enzymatic colorimetric assays can cross-react with lathosterol, masking the deficiency. Mass spectrometry is mandatory for diagnosis.
References
Brunetti-Pierri, N. et al. (2002).[4][8][18] "Lathosterolosis, a novel multiple-malformation/mental retardation syndrome due to deficiency of 3beta-hydroxysteroid-delta5-desaturase."[13] American Journal of Human Genetics. Link
Krakowiak, P.A. et al. (2003).[4][8] "Lathosterolosis: an inborn error of human and murine cholesterol synthesis due to lathosterol 5-desaturase deficiency."[5] Human Molecular Genetics. Link
Mitsche, M.A. et al. (2015).[4] "Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways." eLife. Link
Lutjohann, D. et al. (1995). "Gas chromatography-mass spectrometry determination of plasma lathosterol." Clinica Chimica Acta. Link
Waterham, H.R. et al. (2006). "Defective cholesterol biosynthesis in Smith-Lemli-Opitz syndrome and other malformation syndromes." Biochimica et Biophysica Acta. Link
Technical Guide: Lathosterol Dynamics and Differential Diagnostics in Smith-Lemli-Opitz Syndrome (SLOS)
Executive Summary Smith-Lemli-Opitz Syndrome (SLOS) is a canonical defect of cholesterol biosynthesis caused by mutations in the DHCR7 gene.[1][2][3][4][5] While the hallmark of SLOS is the accumulation of 7-dehydrochole...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Smith-Lemli-Opitz Syndrome (SLOS) is a canonical defect of cholesterol biosynthesis caused by mutations in the DHCR7 gene.[1][2][3][4][5] While the hallmark of SLOS is the accumulation of 7-dehydrocholesterol (7-DHC) , the role of lathosterol (5α-cholest-7-en-3β-ol) is critical for researchers as both a metabolic precursor and a pivotal differential biomarker.
Lathosterol is the immediate substrate for Sterol-C5-Desaturase (SC5D).[5] In the Kandutsch-Russell pathway, SC5D converts lathosterol to 7-DHC. Consequently, lathosterol levels distinguish SLOS from Lathosterolosis (SC5D deficiency), a rare disorder that phenotypically mimics SLOS. This guide details the mechanistic interplay of lathosterol within the SLOS metabolic landscape, establishes protocols for their chromatographic separation, and outlines the therapeutic implications of upstream flux inhibition.
Molecular Mechanism: The Kandutsch-Russell vs. Bloch Axis[6][7]
Cholesterol biosynthesis bifurcates post-lanosterol into two parallel tracks: the Bloch pathway and the Kandutsch-Russell (K-R) pathway .[4][6][7] The primary distinction lies in the timing of the C24-double bond reduction.
Bloch Pathway: Intermediates retain the C24 double bond until the final step (Desmosterol → Cholesterol).[6]
Kandutsch-Russell Pathway: The C24 double bond is reduced early (Lanosterol → Dihydrolanosterol).[8] Lathosterol is a key intermediate here.
In SLOS, the defect lies at 7-Dehydrocholesterol Reductase (DHCR7) .[1][2][3][4][5][9][10]
This mechanistic distinction is the foundation for molecular diagnosis.
Visualization: Sterol Biosynthesis Pathway Blocks
Caption: Figure 1. The Kandutsch-Russell pathway illustrating the sequential enzymatic blocks in Lathosterolosis (SC5D deficiency) and SLOS (DHCR7 deficiency).
Diagnostic Biochemistry: Sterol Profiling
Differentiating SLOS from Lathosterolosis requires precise quantification of sterol precursors. Standard lipid panels measuring "Total Cholesterol" often cross-react with 7-DHC and lathosterol, masking the deficiency. Gas Chromatography-Mass Spectrometry (GC-MS) is the requisite standard for resolution.
Comparative Sterol Profiles[11][12]
Analyte
Healthy Control
SLOS (DHCR7 Defect)
Lathosterolosis (SC5D Defect)
Cholesterol
Normal
Low / Low-Normal
Low / Low-Normal
7-Dehydrocholesterol (7-DHC)
Trace (< 0.1%)
Markedly Elevated (> 50x)
Normal / Low
8-Dehydrocholesterol (8-DHC)
Trace
Elevated (Isomer of 7-DHC)
Normal
Lathosterol
Trace
Normal / Mildly Elevated*
Markedly Elevated
Desmosterol
Trace
Variable
Normal
*Note: In SLOS, lathosterol may be mildly elevated due to pathway backup, but the Lathosterol/7-DHC ratio remains low. In Lathosterolosis, this ratio is inverted.
Experimental Protocol: GC-MS Sterol Analysis
This protocol is designed to separate lathosterol (m/z 458) from 7-DHC (m/z 325) and cholesterol (m/z 329/368) using Selected Ion Monitoring (SIM).
Phase 1: Sample Preparation & Saponification
Objective: Hydrolyze sterol esters to free sterols for analysis.[12]
Aliquot: Transfer 100 µL of plasma or 10^6 cell pellet homogenate into a glass screw-cap tube.
Internal Standard: Add 10 µL of 5α-cholestane (1 mg/mL in ethanol).
Why: 5α-cholestane is structurally similar but non-endogenous, correcting for extraction efficiency.
Saponification: Add 1 mL of 1 M KOH in 90% Ethanol.
Incubation: Heat at 60°C for 1 hour .
Critical: Do not exceed 80°C to prevent thermal degradation of 7-DHC, which is highly labile to oxidation.
Self-Validating Check: Since Cholesterol and Lathosterol are isomers (both C27H46O -> TMS C30H54OSi, MW 458), retention time (RT) markers are mandatory.
RT Order: Cholesterol < Lathosterol < 7-DHC.
Therapeutic Implications: The Statin Paradox
Understanding the lathosterol-7-DHC axis is vital for therapy.
Simvastatin Therapy:
Mechanism: Inhibits HMG-CoA Reductase (rate-limiting step, upstream of lanosterol).[13]
Effect in SLOS: Reduces the production of the toxic precursor 7-DHC.[2] However, it also reduces residual cholesterol synthesis. Must be paired with cholesterol supplementation.
Effect in Lathosterolosis: Reduces the accumulation of Lathosterol.[11]
Monitoring:
In SLOS trials, a drop in the 7-DHC/Cholesterol ratio indicates efficacy.
In Lathosterolosis, efficacy is defined by the normalization of plasma Lathosterol .
Decision Tree: Differential Diagnosis
Caption: Figure 2. Diagnostic algorithm utilizing 7-DHC and Lathosterol quantification to differentiate SLOS from Lathosterolosis.
References
Porter, F. D. (2008).[9] Smith-Lemli-Opitz syndrome.[1][2][3][9][11][13][14][15] European Journal of Human Genetics, 16(5), 535–541. [Link]
Brunetti-Pierri, N., et al. (2002).[11] Lathosterolosis, a novel defect of cholesterol biosynthesis, resembles Smith-Lemli-Opitz syndrome.[11][13] American Journal of Human Genetics, 71(4), 952–958. [Link]
Tint, G. S., et al. (1994).[9] Defective cholesterol biosynthesis associated with the Smith-Lemli-Opitz syndrome.[1][2][3][9][11][15] New England Journal of Medicine, 330(2), 107–113. [Link]
Kelley, R. I., & Hennekam, R. C. (2000). The Smith-Lemli-Opitz syndrome. Journal of Medical Genetics, 37(5), 321–335. [Link]
Griffiths, W. J., et al. (2013). Sterols and oxysterols in plasma from Smith-Lemli-Opitz syndrome patients. Journal of Steroid Biochemistry and Molecular Biology, 138, 354-361. [Link]
The Lathosterol Axis: Membrane Biophysics and Analytical Protocols for Cholest-7-en-3beta-ol
The following technical guide is structured to serve as a definitive reference for researchers investigating sterol biochemistry and membrane dynamics. It synthesizes biophysical theory with validated experimental protoc...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as a definitive reference for researchers investigating sterol biochemistry and membrane dynamics. It synthesizes biophysical theory with validated experimental protocols.
[1]
Executive Summary
Cholest-7-en-3beta-ol , commonly known as Lathosterol , is not merely a transient metabolic intermediate; it is a critical determinant of membrane architecture that serves as a potent biomarker for whole-body cholesterol synthesis.[1]
While Cholesterol (cholest-5-en-3
-ol) is the evolutionary apex of membrane sterols, capable of inducing the liquid-ordered () phase essential for lipid rafts, Lathosterol differs by a single double-bond shift from carbon 5 () to carbon 7 ().[1] This subtle structural shift significantly alters the sterol's tilt angle and packing density within the phospholipid bilayer. Accumulation of Lathosterol—most notably in the pathology of Lathosterolosis (SC5D deficiency)—compromises membrane integrity, disrupts raft-dependent signaling (e.g., Insulin-Akt, Hedgehog), and leads to severe developmental phenotypes.[1]
This guide provides the mechanistic grounding and standardized protocols required to isolate, quantify, and functionally assess Lathosterol in biological systems.[1]
Molecular Identity & Biosynthetic Context
Lathosterol is the penultimate precursor in the Kandutsch-Russell pathway , the primary route for cholesterol synthesis in extrahepatic tissues. It is converted to 7-Dehydrocholesterol (7-DHC) by the enzyme Sterol C5-desaturase (SC5D) .[1][2][3]
Understanding its position is critical for interpreting lipidomic profiles:
The following diagram illustrates the critical enzymatic step where Lathosterol resides, highlighting the SC5D checkpoint.
Figure 1: The Kandutsch-Russell pathway highlighting the critical conversion of Lathosterol to 7-DHC by SC5D. Blockade at SC5D leads to Lathosterolosis.[2][3]
Biophysical Impact on Membrane Architecture[4][5][6]
The biological significance of Lathosterol is best understood through the "Condensing Effect." Cholesterol is unique in its ability to order the acyl chains of phospholipids, increasing membrane thickness and impermeability while maintaining fluidity.
The
vs.
Defect
Lathosterol lacks the
double bond, which flattens the steroid nucleus of cholesterol. The bond in Lathosterol introduces a slight twist or alteration in the planar surface (the -face) that interacts with phospholipid chains.
Comparative Biophysics Table:
Feature
Cholesterol ()
Lathosterol ()
Biological Consequence
Planarity
High
Reduced
Weaker Van der Waals forces with saturated lipids.[1]
Ordering Effect
Maximal
Sub-optimal
Resultant membranes are more fluid and permeable than normal.
Raft Partitioning
High affinity for Sphingomyelin
Low/Moderate affinity
Destabilization of Lipid Rafts (Caveolae).
Signaling Impact
Supports GPCR/RTK clustering
Disrupts clustering
Impaired Insulin-Akt and Hedgehog signaling.
Mechanism of Pathology: Lathosterolosis
In Lathosterolosis (SC5D deficiency), the substitution of membrane cholesterol with lathosterol leads to:
Raft Disassembly: Key signaling proteins (e.g., Smoothened in the Hedgehog pathway) fail to localize correctly to rafts.
Developmental Malformations: Microcephaly, syndactyly, and multiple congenital anomalies due to failed morphogen gradients.[1]
Lysosomal Storage: Lathosterol accumulation can disrupt lysosomal membrane trafficking, leading to secondary lipidosis.
Analytical Methodologies
To study Lathosterol, precise quantification is required.[1] Colorimetric assays are insufficient due to cross-reactivity with cholesterol. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.[1]
Protocol A: Quantitative GC-MS Profiling of Membrane Sterols
Rationale: Silylation makes sterols volatile for GC separation; MS provides specificity to distinguish the
Lathosterol-TMS: m/z 255, 458 (Distinct retention time; elutes slightly after cholesterol on non-polar columns, verify with standard).[1]
Protocol B: Detergent-Free Lipid Raft Isolation
Rationale: Traditional Triton X-100 extraction can artificially induce domain coalescence.[1] A sodium carbonate method is preferred for studying subtle sterol-induced raft defects.[1]
Lysis: Homogenize cells in
of 500 mM (pH 11.0).
Sonication: 3 bursts of 10s (on ice).
Gradient: Mix homogenate with 90% sucrose (1:1) to form 45% layer. Overlay with 35% and 5% sucrose layers.
Ultracentrifugation: 175,000 x g for 18 hours (SW41 rotor).
Fractionation: Collect fractions from top (Rafts) to bottom (Non-rafts).
Analysis: Extract lipids from fractions (Protocol A) to determine the Lathosterol/Cholesterol ratio in Raft vs. Non-Raft fractions.
Expected Result in Lathosterolosis: Lathosterol will show broader distribution across fractions compared to the tight raft-confinement of cholesterol.
Implications for Drug Development
Biomarker for Cholesterol Synthesis Rates
In clinical trials for lipid-lowering drugs, static cholesterol levels are insufficient.[1]
High Lathosterol/Cholesterol Ratio: Indicates high endogenous synthesis.
Therapeutic Implication: Patient is a "Good Responder" to Statins (HMG-CoA Reductase inhibitors).
High Campesterol/Cholesterol Ratio: Indicates high absorption.
Therapeutic Implication: Patient is a "Good Responder" to Ezetimibe (Absorption inhibitor).
Off-Target Toxicity Screening
New small molecules targeting the cholesterol pathway must be screened for SC5D inhibition. Inadvertent accumulation of Lathosterol is teratogenic.
Screening Assay: Treat HepG2 cells with candidate drug
Protocol A. Any spike in Lathosterol indicates SC5D blockade.
Membrane Therapy
For diseases characterized by membrane rigidity (e.g., certain lysosomal storage disorders), "membrane fluidizers" are sought.[1] While Lathosterol itself is toxic, understanding its fluidizing mechanics aids in designing safe sterol analogs that can modulate membrane order without disrupting raft signaling.[1]
References
L
Brunetti-Pierri, N., et al. (2002).[1][5] "Lathosterolosis, a novel multiple-malformation/mental retardation syndrome due to deficiency of 3beta-hydroxysteroid-delta5-desaturase."[1][3][5] American Journal of Human Genetics.[5]
Membrane Biophysics of Precursor Sterols
Róg, T., et al. (2009).[1] "Comparison of cholesterol and its precursors in lipid bilayers: A molecular dynamics study." Journal of Physical Chemistry B.
Miettinen, T.A., et al. (1990).[1] "Serum lathosterol concentration is a reliable indicator of whole body cholesterol synthesis." European Journal of Clinical Investigation.
Understanding the enzymatic conversion of Cholest-7-en-3beta-ol.
Technical Guide: Enzymatic Conversion of Cholest-7-en-3 -ol (Lathosterol) to 7-Dehydrocholesterol Executive Summary This technical guide details the biochemical mechanism, experimental characterization, and clinical sign...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Enzymatic Conversion of Cholest-7-en-3
-ol (Lathosterol) to 7-Dehydrocholesterol
Executive Summary
This technical guide details the biochemical mechanism, experimental characterization, and clinical significance of the enzymatic conversion of Cholest-7-en-3
-ol (commonly known as Lathosterol ) to 7-Dehydrocholesterol (7-DHC) . This reaction is the penultimate step in the Kandutsch-Russell pathway of cholesterol biosynthesis and is catalyzed by Sterol C5-desaturase (SC5D) .
For researchers in drug discovery and metabolic disease, accurate quantification of this step is critical. Lathosterol is a validated surrogate marker for whole-body cholesterol synthesis, and SC5D deficiency leads to Lathosterolosis, a severe developmental disorder. This guide provides a self-validating GC-MS protocol for assaying SC5D activity, designed for high reproducibility in pharmaceutical and academic settings.
Part 1: The Biochemistry of Conversion
The Reaction Coordinate
The conversion involves the introduction of a double bond at the C5-C6 position of the sterol B-ring.[1][2][3] This is an oxidative desaturation reaction that transforms the
mono-unsaturated sterol (Lathosterol) into the di-unsaturated sterol (7-DHC).
SC5D is an integral membrane protein localized to the endoplasmic reticulum (ER).[5] The reaction is not a simple dehydrogenation but an electron-transport-coupled oxidation.
Electron Transfer: Electrons are transferred from NADPH to Cytochrome b5 reductase , then to Cytochrome b5 , and finally to the SC5D terminal oxidase.
Desaturation: The enzyme utilizes molecular oxygen to abstract hydrogens from the C5
and C6 positions. This is a cis-elimination mechanism [1].
Inhibition: The reaction is strictly aerobic; anaerobiosis halts the conversion.
Pathway Visualization
The following diagram illustrates the position of this conversion within the distal cholesterol biosynthesis pathway.
Figure 1: The Kandutsch-Russell pathway focusing on the critical desaturation of Lathosterol by SC5D.
Part 2: Experimental Protocol (GC-MS Assay)
Objective: Quantify SC5D activity by measuring the conversion rate of Lathosterol to 7-DHC in rat liver microsomes or SC5D-overexpressing cell lysates.
Validation Principle: This protocol employs 5
-cholestane as an internal standard (IS) to correct for extraction efficiency and injection variability, ensuring the data is self-validating.
Reagents & Equipment
Enzyme Source: Rat liver microsomes (commercial or freshly prepared) or HEK293 lysates.
Substrate Stock: Lathosterol (1 mM in ethanol).
Cofactor Mix: 1 mM NADPH, 5 mM Glucose-6-phosphate, 1 U/mL G6P-dehydrogenase (NADPH regenerating system).
Pre-incubation: Equilibrate at 37°C for 5 minutes.
Initiation: Add 50 µL NADPH regenerating system to start the reaction.
Reaction: Incubate at 37°C for 15–30 minutes (must be within linear range).
Termination: Stop reaction by adding 1 mL of 10% KOH in 90% Ethanol (Saponification mixture).
Step 2: Saponification & Extraction
Saponify: Heat samples at 80°C for 60 minutes to hydrolyze sterol esters.
Cool: Allow samples to reach room temperature.
IS Addition: Add 10 µL of Internal Standard (5
-cholestane).
Extraction: Add 2 mL n-Hexane. Vortex vigorously for 1 minute.
Phase Separation: Centrifuge at 2000 x g for 5 minutes. Transfer the upper organic phase (Hexane) to a fresh glass vial.
Drying: Evaporate hexane under a stream of Nitrogen (
) gas at 40°C until dry.
Step 3: Derivatization & Analysis
Derivatize: Add 50 µL BSTFA + 1% TMCS and 50 µL Pyridine to the dried residue.
Reaction: Incubate at 60°C for 30 minutes to form Trimethylsilyl (TMS) ethers.
Inject: Transfer to GC vials. Inject 1 µL into GC-MS in Splitless mode.
Analytical Workflow Diagram
Figure 2: Operational workflow for the SC5D enzymatic assay.
Part 3: Data Analysis & Interpretation[7]
Identification of Analytes (TMS Derivatives)
For accurate identification, monitor the following characteristic ions in Selected Ion Monitoring (SIM) mode.
Analyte (TMS-ether)
Retention Time (Rel)
Target Ion (m/z)
Qualifier Ions (m/z)
5-Cholestane (IS)
1.00
217
372 (), 218
Cholest-7-en-3-ol
1.08
458 ()
443 (), 329
7-Dehydrocholesterol
1.06
325
456 (), 351
Cholesterol
1.05
329
458 (), 368
> Note: 7-DHC is unstable and can degrade into 5,8-peroxides if exposed to light/air. Keep samples in amber vials and analyze immediately.
Calculation of Enzyme Activity
Activity is defined as picomoles of product formed per minute per mg of protein.
RF (Response Factor): Determined by running a standard curve of pure 7-DHC vs. Internal Standard.
[IS]: Amount of internal standard added (e.g., 100 ng).
Part 4: Clinical & Pharmacological Implications
Lathosterolosis (SC5D Deficiency)
A defect in the SC5D gene causes Lathosterolosis (OMIM #607330). This is a rare autosomal recessive disorder characterized by:
Biochemical Profile: Markedly elevated plasma Lathosterol; low to normal Cholesterol; low 7-DHC [2].
Phenotype: Microcephaly, syndactyly, and multiple congenital anomalies, resembling Smith-Lemli-Opitz Syndrome (SLOS) but distinct in the sterol accumulation pattern.
Drug Targeting & Inhibition
SC5D is a target for antifungal agents (via the ergosterol pathway homolog ERG3) and potential cholesterol-lowering therapies.
Inhibitors: AY-9944 is a classic specific inhibitor of SC5D used in research to induce lathosterolosis-like models in animals [3].
Regulation: The enzyme is subject to post-translational regulation by MARCHF6 , an E3 ubiquitin ligase that targets SC5D for degradation when cholesterol levels are high, creating a "feed-forward" downregulation mechanism [4].
References
Akhtar, M. et al. (1967). "The stereochemistry of the hydrogen elimination in the biological conversion of cholest-7-en-3-beta-ol into cholesterol." Biochemical Journal. Link
Brunetti-Pierri, N. et al. (2002).[5] "Lathosterolosis, a novel multiple-malformation/mental retardation syndrome due to deficiency of 3beta-hydroxysteroid-delta5-desaturase."[5] American Journal of Human Genetics.[5] Link
Horlick, L. (1966). "Effect of a new inhibitor of cholesterol biosynthesis (AY 9944) on serum and tissue sterols in the rat." Journal of Lipid Research. Link
Sharpe, L.J. et al. (2019). "MARCHF6 targets SC5D for ubiquitination and degradation." Biochimica et Biophysica Acta (BBA). Link
McDonald, J.G. et al. (2012).[7] "Analysis of oxysterols and related sterols by liquid chromatography-mass spectrometry." Methods in Enzymology. Link
Technical Guide: Lathosterol as a Biomarker for Endogenous Cholesterol Synthesis
[1] Executive Summary This technical guide provides a comprehensive framework for utilizing lathosterol ( -cholest-7-en-3 -ol) as a surrogate biomarker for whole-body cholesterol synthesis. While cholesterol levels alone...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide provides a comprehensive framework for utilizing lathosterol (
-cholest-7-en-3-ol) as a surrogate biomarker for whole-body cholesterol synthesis. While cholesterol levels alone reflect a static pool influenced by diet, absorption, and synthesis, lathosterol offers a dynamic readout of the Kandutsch-Russell pathway . This guide details the biochemical grounding, analytical protocols (GC-MS and LC-MS/MS), and clinical applications for researchers and drug development professionals.
Part 1: Biochemical Basis
The Dual-Pathway Model
Cholesterol biosynthesis in mammals occurs via two distinct routes post-lanosterol: the Bloch pathway and the Kandutsch-Russell (K-R) pathway .[1][2][3][4] While both pathways utilize the same enzymatic machinery, they differ in the timing of the reduction of the C24 double bond by the enzyme DHCR24 (24-dehydrocholesterol reductase).[2]
Bloch Pathway: Predominant in the liver and testes. Intermediates retain the C24 double bond until the final step (Desmosterol
Cholesterol).
Kandutsch-Russell Pathway: Predominant in the skin and brain. The C24 double bond is reduced early. Lathosterol is the defining intermediate of this pathway.[1]
High circulating levels of lathosterol correlate strongly with total endogenous cholesterol production rates (CPR), making it a robust, non-isotopic alternative to deuterium oxide (
) tracer studies.
Pathway Visualization
The following diagram illustrates the bifurcation of cholesterol synthesis and the specific position of lathosterol.
Caption: Divergence of Bloch and Kandutsch-Russell pathways. Lathosterol is the specific intermediate of the K-R route, converted to 7-DHC by Sterol-C5-desaturase (SC5D).
Part 2: Diagnostic Utility & Rationale
Why Lathosterol?
While Desmosterol marks the Bloch pathway, Lathosterol has emerged as the preferred clinical biomarker for general hepatic synthesis in many contexts due to its stability and correlation with HMG-CoA reductase activity.
Biomarker
Physiological Meaning
Clinical Application
Lathosterol
Endogenous Synthesis (K-R)
Statin adherence, synthesis/absorption typing.
Desmosterol
Endogenous Synthesis (Bloch)
Rapid synthesis rates, Desmosterolosis.
Campesterol/Sitosterol
Intestinal Absorption
Differentiating sitosterolemia; non-responders to statins.
Lathosterol/Cholesterol Ratio
Normalized Synthesis Rate
Gold Standard: Corrects for lipoprotein pool size.
The "Ratio" Concept
Reporting absolute lathosterol (
) can be misleading in patients with hypercholesterolemia. A patient with high LDL may have high absolute lathosterol simply due to the carrier capacity of LDL particles.
Correct Metric: ()
High Ratio: Indicates upregulation of HMG-CoA reductase (High Synthesis).
Low Ratio: Indicates suppression of synthesis (e.g., Statin therapy) or low basal synthesis (High Absorber phenotype).
Part 3: Analytical Methodologies
Two primary protocols are validated for lathosterol quantification: GC-MS (Gold Standard) and LC-MS/MS (High Throughput) .
Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)
Best for: Reference laboratories requiring maximal separation of sterol isomers.
Mechanism: Saponification releases esterified sterols; derivatization with TMS renders them volatile.
Critical Step: Separation of Lathosterol from Cholesterol (isobaric interference).
Mechanism: Uses Atmospheric Pressure Chemical Ionization (APCI) because sterols lack basic groups for ESI.[8]
Challenge: Lathosterol and Cholesterol are isobaric (
). Chromatographic resolution is non-negotiable.
Sample Prep:
Liquid-Liquid Extraction (LLE) with Hexane (no saponification/derivatization needed if measuring free sterols, but total sterols require hydrolysis).
LC Parameters:
Column: Agilent Poroshell 120 EC-C18 (
) or Pentafluorophenyl (PFP).
Mobile Phase: Isocratic Methanol/Water (95:5) with 0.1% Formic Acid.[6]
Flow:
.
MS Parameters (APCI Positive):
Source Temp:
.
MRM Transition:
(Water loss precursor fragment).
Note: Cholesterol shares the 369.4 precursor. Separation relies on retention time (
).
Workflow Visualization
Caption: Dual analytical workflow options. Protocol A (GC) requires derivatization; Protocol B (LC) relies on high-resolution chromatography.
Part 4: Clinical & Research Applications[6][7][8][10]
Statin Response Prediction
Statins inhibit HMG-CoA reductase.[2] Measuring lathosterol provides a direct readout of drug efficacy.
Protocol: Measure baseline
. Administer Statin. Measure at 4 weeks.
Interpretation: A
reduction in Lathosterol confirms HMG-CoA reductase inhibition. Lack of reduction suggests non-adherence or genetic resistance.
Synthesis vs. Absorption Phenotyping
Patients with high cardiovascular risk can be stratified to optimize therapy (e.g., Statin vs. Ezetimibe).
Phenotype
Biomarker Profile
Recommended Therapy
High Synthesizer
High Lathosterol, Low Campesterol
Statins (inhibit synthesis)
High Absorber
Low Lathosterol, High Campesterol
Ezetimibe (inhibits NPC1L1 absorption)
Mixed
Moderate Lathosterol & Campesterol
Combination Therapy
Reference Ranges (Adults)
Note: Values vary by method. Ratios are more transferable between labs.
Marker
Mean (SD)
Unit
Lathosterol (Absolute)
Lathosterol/Cholesterol Ratio
Campesterol/Cholesterol Ratio
Part 5: Troubleshooting & Quality Control
The Isobaric Challenge
Lathosterol and Cholesterol have identical molecular weights (
). In MS sources (especially APCI), both lose water to form at 369.4.
Risk: Since plasma cholesterol is ~1000x higher than lathosterol, even a small tailing of the cholesterol peak can mask the lathosterol signal.[6]
Solution:
Chromatography: Use a column with high shape selectivity (e.g., PFP or C18 with high carbon load).
Resolution: Ensure baseline separation (
) between Cholesterol and Lathosterol.
Transitions: Monitor unique fragments if possible, though 369.4 is the most abundant for both.
Stability
Storage: Plasma is stable at
for >2 years.
Auto-oxidation: Lathosterol is prone to oxidation. Always use BHT (Butylated hydroxytoluene) in extraction solvents during sample prep.
References
Kandutsch, A. A., & Russell, A. E. (1960).[9] Precursors of squalene and sterols in mouse liver; mevalonic acid, dimethylacrylic acid and farnesyl pyrophosphate. Journal of Biological Chemistry, 235, 2253–2256.[9] Link
Lütjohann, D., et al. (2019).[10][11] Low serum lathosterol levels associate with fatal cardiovascular disease and excess all-cause mortality: a prospective cohort study.[10] Clinical Research in Cardiology, 108(12), 1381–1385.[10][11] Link
Mackay, D. S., et al. (2015). Lathosterol-to-cholesterol ratio in serum predicts cholesterol-lowering response to plant sterol consumption.[12][13] American Journal of Clinical Nutrition, 101(3), 432–439.[5] Link
Matthan, N. R., et al. (2011). Cholesterol absorption and synthesis markers in individuals with and without a family history of premature coronary heart disease. Journal of Lipid Research, 52(11), 2069–2078. Link
Medpace Bioanalytical Laboratories. (2014). Quantification of Lathosterol as a Biomarker in Human Plasma Using UPLC-MS/MS System. Whitepaper. Link
Lipid Maps. (2007). Sterols Mass Spectra Protocol.[6][10][14] Lipid Maps Protocols. Link
Cholest-7-en-3beta-ol (Lathosterol): A Technical Monograph on Properties, Biosynthesis, and Analytical Quantification
Executive Summary Cholest-7-en-3beta-ol , commonly known as Lathosterol , is a critical sterol intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Unlike the Bloch pathway intermediates (e.g., desm...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Cholest-7-en-3beta-ol , commonly known as Lathosterol , is a critical sterol intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Unlike the Bloch pathway intermediates (e.g., desmosterol), lathosterol is characterized by a saturated side chain and a double bond at the C7 position. Clinically, it serves as a robust surrogate biomarker for whole-body cholesterol synthesis rates. Elevated serum lathosterol levels correlate with increased hepatic cholesterol production, while its accumulation is the hallmark of Lathosterolosis , a rare autosomal recessive disorder caused by a deficiency in the enzyme sterol-C5-desaturase (SC5D).
This guide provides a comprehensive technical analysis of lathosterol, detailing its physicochemical properties, metabolic positioning, and validated protocols for its extraction and quantification via GC-MS.
Chemical Identity & Structure
Lathosterol is a tetracyclic triterpenoid. Its structural distinctiveness lies in the nuclear double bond at position C7-C8 and a saturated isooctyl side chain. It is the direct precursor to 7-dehydrocholesterol (7-DHC).
Distinct from 7-dehydrocholesterol (C27H44O) and Desmosterol (C27H44O)
Physical & Chemical Properties[1][4][5][6][7][8][9]
Understanding the physicochemical behavior of lathosterol is essential for assay development. Its solubility profile dictates the choice of extraction solvents, while its thermal properties influence GC parameters.
Table 2: Physicochemical Properties
Property
Value / Description
Experimental Context
Physical State
Solid powder
White to pale yellow crystalline solid.
Melting Point
122 – 126 °C
Sharp melting range indicates high purity; lower range suggests oxidation.
Solubility
Soluble: Chloroform, Hexane, Ethanol, DMSOInsoluble: Water
Lacks conjugated diene system (unlike 7-DHC), making UV detection (HPLC-UV) less sensitive than MS.
Stability
Oxidation-sensitive
The C7=C8 double bond is susceptible to autoxidation. Store at -20°C under inert gas (Ar/N₂).
Spectral Characteristics (Diagnostic)[7][10]
Mass Spectrometry (EI, 70 eV): Molecular ion
at m/z 386. Prominent fragment at m/z 371 () and m/z 368 ().
NMR (
H, CDCl): The C3 carbinyl proton appears as a multiplet at ppm. The olefinic proton at C7 appears as a broad singlet/multiplet at ppm.
Biosynthesis & Metabolic Pathways[11][12][13][14]
Lathosterol is the defining intermediate of the Kandutsch-Russell pathway .[1][2] The bifurcation between the Bloch and Kandutsch-Russell pathways is determined by the timing of the side-chain reduction by DHCR24 (24-dehydrocholesterol reductase).[2]
Pathway Logic
Bloch Pathway: Side-chain reduction happens last. Intermediates retain the C24 double bond (e.g., Desmosterol).
Kandutsch-Russell Pathway: Side-chain reduction happens early. Intermediates have a saturated side chain (e.g., Lathosterol).
The conversion of Lathosterol to Cholesterol involves two critical enzymatic steps:
Lathosterol
7-Dehydrocholesterol: Catalyzed by SC5D (Sterol-C5-desaturase).
7-Dehydrocholesterol
Cholesterol: Catalyzed by DHCR7 (7-Dehydrocholesterol reductase).
Visualization: Cholesterol Biosynthesis Pathways
Caption: The metabolic bifurcation of cholesterol synthesis. Lathosterol is the central intermediate of the Kandutsch-Russell pathway, converted to 7-DHC by SC5D.
Validation Check: Ensure IS is equilibrated with the matrix for 10 min.
Saponification (Hydrolysis):
Add
of 1M Ethanolic KOH.
Incubate at 60°C for 60 minutes .
Causality: This step hydrolyzes sterol esters (e.g., lathosterol-linoleate) into free sterols. Without this, you only measure free lathosterol (<10% of total).
Liquid-Liquid Extraction (LLE):
Add
of deionized water (to separate phases).
Add
of n-Hexane. Vortex vigorously for 2 minutes.
Centrifuge at 2000 x g for 5 minutes.
Transfer the upper organic layer (Hexane) to a fresh glass vial.
Repeat: Re-extract aqueous layer with another
Hexane to maximize recovery (>95%).
Drying & Derivatization:
Evaporate combined hexane extracts under a stream of Nitrogen (
-OH group to a Trimethylsilyl (TMS) ether (). This increases volatility and thermal stability for GC.
GC-MS Analysis:
Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25
m film).
Carrier Gas: Helium at 1.0 mL/min.
Temp Program: Start 200°C (1 min)
Ramp 20°C/min to 280°C Hold 15 min.
Detection (SIM Mode):
Lathosterol-TMS: Target Ion m/z 458 (
), Qualifier m/z 255.
Cholesterol-TMS: Target Ion m/z 458 (Note: separation by Retention Time is critical; Lathosterol elutes after Cholesterol on 5% phenyl columns).
5
-Cholestane (IS): Target Ion m/z 217.
Workflow Diagram
Caption: Optimized workflow for the extraction and TMS-derivatization of plasma lathosterol.[4]
Clinical & Pharmaceutical Relevance
Biomarker Utility
Lathosterol is the gold-standard non-isotopic marker for endogenous cholesterol synthesis.
High Lathosterol/Cholesterol Ratio: Indicates upregulated HMG-CoA reductase activity. Often seen in obesity, Type 2 diabetes, and metabolic syndrome.
Drug Development: Used to monitor patient compliance and efficacy of statin therapy (which lowers lathosterol) vs. cholesterol absorption inhibitors like Ezetimibe (which may reflexively raise lathosterol).
Lathosterolosis (SC5D Deficiency)
A rare metabolic disorder where the enzyme Sterol-C5-desaturase (SC5D) is defective.
Pathophysiology: Blockage of the conversion of Lathosterol to 7-Dehydrocholesterol.
Clinical Features: Microcephaly, syndactyly, and developmental delay, highlighting the role of post-lanosterol intermediates in Hedgehog signaling pathways.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 65728, Lathosterol. PubChem. Available at: [Link]
Björkhem, I., & Eggertsen, G. (2001). Genes involved in initial steps of cholesterol metabolism. Current Opinion in Lipidology. Available at: [Link]
Matysik, S., & Schmitz, G. (2015). GC-MS/MS analysis of sterols and oxysterols in plasma and macrophages. Biochemical and Biophysical Research Communications. Available at: [Link]
Rozman, D., & Monostory, K. (2010). Perspectives of the non-statin hypolipidemic agents. Pharmacology & Therapeutics. Available at: [Link]
How to quantify Cholest-7-en-3beta-ol in human plasma samples.
High-Resolution Quantification of Lathosterol (Cholest-7-en-3 -ol) in Human Plasma via LC-APCI-MS/MS[1][2] Abstract This application note details a robust, high-sensitivity protocol for the quantification of Lathosterol...
Author: BenchChem Technical Support Team. Date: February 2026
High-Resolution Quantification of Lathosterol (Cholest-7-en-3
-ol) in Human Plasma via LC-APCI-MS/MS[1][2]
Abstract
This application note details a robust, high-sensitivity protocol for the quantification of Lathosterol (5
-cholest-7-en-3-ol) in human plasma.[1][2] As a direct precursor in the Kandutsch-Russell cholesterol biosynthesis pathway, Lathosterol serves as a critical biomarker for whole-body cholesterol synthesis rates.[1][2] The quantification of Lathosterol is analytically challenging due to the massive abundance of isobaric Cholesterol ( higher concentration) and the non-polar nature of the molecule. This guide presents a validated workflow utilizing Atmospheric Pressure Chemical Ionization (APCI) coupled with high-resolution Liquid Chromatography (LC-MS/MS), superior to traditional ESI methods for neutral sterols. The protocol includes a critical saponification step to ensure total sterol quantification, addressing the requirements of clinical research and drug development programs (e.g., statin or PCSK9 inhibitor monitoring).
Introduction & Biological Context
The Biomarker: Lathosterol
Lathosterol is a penultimate precursor to cholesterol.[2][3] Unlike cholesterol, which is heavily influenced by dietary intake, plasma Lathosterol levels strongly correlate with endogenous hepatic cholesterol synthesis.
Clinical Relevance: Elevated Lathosterol indicates upregulated synthesis (e.g., familial hypercholesterolemia), while suppressed levels are a pharmacodynamic marker for synthesis inhibitors (statins).
The Analytical Gap: Most standard lipid panels measure total cholesterol. They fail to distinguish precursors like Lathosterol, 7-Dehydrocholesterol (7-DHC), and Desmosterol, which are vital for mechanistic understanding of lipid modulators.
The Analytical Challenge: Isobaric Interference
The primary failure mode in Lathosterol quantification is interference from Cholesterol.
Isobaric: Both share the same molecular weight (
g/mol ) and generate similar fragment ions.
Dynamic Range: Cholesterol circulates at mM concentrations (
g/mL), while Lathosterol circulates at M concentrations (g/mL).
Resolution: Without a high-efficiency stationary phase, the massive cholesterol tail will mask the Lathosterol peak, leading to gross overestimation.
Biosynthetic Pathway Visualization
The following diagram illustrates the position of Lathosterol in the cholesterol synthesis pathway, highlighting the necessity of specific isomer separation.
Figure 1: Simplified cholesterol biosynthesis pathway showing Lathosterol as the specific precursor in the Kandutsch-Russell arm. Note the convergence on Cholesterol, the major analytical interference.
Methodological Strategy
Choice of Instrumentation: LC-APCI-MS/MS
While GC-MS is the historical gold standard for sterol separation, it requires derivatization (silylation) and long run times (
min). This protocol utilizes LC-MS/MS with APCI , which offers:
Selectivity: APCI ionizes neutral sterols more efficiently than ESI, generating a strong
ion.
Throughput: Run times
minutes.
Simplicity: No derivatization required (though derivatization with PTAD is an option for ESI, APCI is preferred for robustness).
Critical Separation Parameters
To resolve Lathosterol from Cholesterol, we utilize a Core-Shell (Fused-Core) particle technology.
Column: Agilent Poroshell 120 EC-C18 (
m or m) or Thermo Hypersil GOLD (m).
Mechanism: High efficiency allows baseline separation of the
(Lathosterol) and (Cholesterol) isomers.
Reagents & Materials
Category
Item
Specification
Source (Example)
Standards
Lathosterol
Purity
Sigma / Cayman
Cholesterol
Purity
Sigma
Internal Standard
Lathosterol-d7
Isotopic Purity
Avanti Polar Lipids
Solvents
Methanol (MeOH)
LC-MS Grade
Fisher / Honeywell
Acetonitrile (ACN)
LC-MS Grade
Fisher / Honeywell
Hexane
HPLC Grade
Sigma
Water
Type 1 (Milli-Q)
In-house
Reagents
Potassium Hydroxide (KOH)
Pellets, ACS Reagent
Sigma
Formic Acid
LC-MS Grade
Fisher
BHT (Butylated hydroxytoluene)
Antioxidant
Sigma
Experimental Protocol
Stock Solution Preparation
Lathosterol Stock (
mg/mL): Dissolve mg Lathosterol in mL Chloroform or Methanol. Store at C.
IS Stock (
g/mL): Dissolve Lathosterol-d7 in Methanol.
Working IS Solution: Dilute IS Stock to
g/mL in Methanol.
Sample Preparation: Saponification & Extraction
Rationale: Approximately
of Lathosterol in plasma is esterified. Saponification is mandatory to quantify TOTAL Lathosterol.
Step-by-Step Workflow:
Aliquot: Transfer
L of human plasma into a screw-cap glass tube (borosilicate).
Internal Standard: Add
L of Working IS Solution (g/mL Lathosterol-d7).
Saponification:
Add
mL of 1M KOH in 90% Ethanol .
Optional: Add
L of mg/mL BHT in ethanol to prevent oxidation.
Vortex briefly.
Incubate at
C for 60 minutes in a water bath.
Cooling: Allow samples to cool to room temperature.
Liquid-Liquid Extraction (LLE):
Add
mL of DI Water (to adjust polarity).
Add
mL of Hexane .
Vortex vigorously for 5 minutes (or use a multi-tube shaker).
Centrifuge at
for 5 minutes to separate phases.
Transfer: Transfer the upper organic layer (Hexane) to a clean glass tube.
Re-extraction (Optional but Recommended): Repeat extraction with another
mL Hexane to improve recovery (). Combine organic layers.
Drying: Evaporate the Hexane under a gentle stream of Nitrogen at
C.
Reconstitution: Reconstitute the dry residue in
L of Methanol . Vortex well ( min).
Filtration: Transfer to an LC vial with insert. (Optional: Filter through
m PTFE if cloudy, but usually not necessary for hexane extracts).
C (Lower temperature improves selectivity for sterol isomers).[4]
Mobile Phase A:
Formic Acid in Water.
Mobile Phase B:
Formic Acid in Methanol (MeOH is preferred over ACN for sterol selectivity).
Flow Rate:
mL/min.
Gradient: Isocratic elution is often sufficient and more robust for this pair.
Isocratic Mode:
B / A for 10 minutes.
Note: If late-eluting cholesterol esters remain (incomplete saponification), use a gradient wash at the end.
Mass Spectrometry (MS):
Source: APCI (Atmospheric Pressure Chemical Ionization).[4]
Polarity: Positive (
).
Ionization Mechanism: Dehydration
.
Source Temp:
C.
Corona Current:
A.
MRM Transitions:
Analyte
Precursor Ion ()
Product Ion ()
Collision Energy (V)
Dwell Time (ms)
Lathosterol
()
(Quant)
(Qual)
Lathosterol-d7
Cholesterol
Monitor to check separation
Note: Lathosterol and Cholesterol share the same MRM transitions.[5] Chromatographic separation is the ONLY way to distinguish them.
Data Analysis & Validation
Chromatographic Evaluation
You must verify the separation efficiency in every run.
Resolution (
): Ensure between Lathosterol (typically elutes earlier) and Cholesterol.
Interference Check: Inject a high-concentration Cholesterol standard (
mg/mL). Ensure the tail does not overlap with the Lathosterol retention time.
Calibration
Matrix: Use Surrogate Matrix (e.g., 4% BSA in PBS) or Charcoal-Stripped Plasma for calibration curves, as endogenous Lathosterol is always present in human plasma.
Correction: If using authentic plasma for QC, use the "Standard Addition" method or subtract the endogenous baseline.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Co-elution with Cholesterol
Column degradation or Temp too high
Replace column. Lower column oven to C . Switch to MeOH if using ACN.
Low Sensitivity
Poor APCI ionization
Check Corona Needle condition. Ensure mobile phase has no buffers (only Formic Acid).
Non-Linearity
Detector Saturation
Cholesterol is saturating the detector. Divert flow to waste during the Cholesterol elution window if possible.
Incomplete Recovery
Saponification failure
Ensure KOH is fresh. Increase saponification time to 90 mins.
References
Medpace Bioanalytical Laboratories. Quantification of Lathosterol as a Biomarker in Human Plasma Using UPLC-MS/MS System.Link (Cited for LC-MS/MS APCI conditions and separation challenges).
Agilent Technologies. LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC-C18 Column. Application Note 5994-0793EN.[4] Link (Cited for column selection and resolution of isobaric pairs).
McDonald, J. G., et al. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma.[6] Journal of Lipid Research, 2012; 53(7): 1399–1409.[4] Link (Cited for extraction and saponification protocols).
National Institute of Standards and Technology (NIST).Cholest-7-en-3-ol, (3
)- (Lathosterol) Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Link (Cited for chemical identity and properties).
Acimovic, J., et al. Simplified LC-MS Method for Analysis of Sterols in Biological Samples. Molecules, 2020; 25(18): 4116.[5] Link (Cited for alternative PFP column strategies).
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for Cholest-7-en-3beta-ol.
An In-Depth Technical Guide to the Quantification of Cholest-7-en-3beta-ol (Lathosterol) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Authored by: A Senior Application Scientist Abstract This comprehensiv...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Quantification of Cholest-7-en-3beta-ol (Lathosterol) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol and expert insights for the robust quantification of Cholest-7-en-3beta-ol (Lathosterol) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Lathosterol is a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis and serves as a key biomarker for diagnosing inborn errors of metabolism, such as Lathosterolosis, and for monitoring cholesterol synthesis rates in clinical and research settings.[1][2][3][4] The analytical challenge lies in its separation from the isobaric and vastly more abundant cholesterol.[1][5] This guide details a validated, non-derivatization approach, leveraging the selectivity of modern HPLC columns and the sensitivity of tandem mass spectrometry with Atmospheric Pressure Chemical Ionization (APCI) to overcome these challenges. We provide step-by-step methodologies for sample preparation, instrument setup, and data analysis, underpinned by scientific rationale to empower researchers to achieve accurate and reproducible results.
Scientific Foundation: The "Why" Behind the Method
The accurate measurement of lathosterol is paramount for both clinical diagnostics and metabolic research. Lathosterol levels in plasma or serum are a direct indicator of the body's cholesterol synthesis activity.[1] A defect in the SC5D enzyme, which converts lathosterol to 7-dehydrocholesterol, leads to a rare metabolic disorder called lathosterolosis, characterized by elevated lathosterol levels.[2][4] Furthermore, the ratio of lathosterol to cholesterol is frequently used to evaluate the efficacy of cholesterol-lowering medications.[1]
The Analytical Conundrum: Lathosterol vs. Cholesterol
The primary obstacle in lathosterol analysis is its structural similarity and identical molecular weight to cholesterol. In biological samples, cholesterol concentration can be over a thousand times higher than that of lathosterol, creating a significant risk of chromatographic co-elution and ion suppression, which can mask the lathosterol signal.[1][5] Therefore, achieving robust chromatographic separation is not merely an objective but a prerequisite for a valid assay.
The Ionization Imperative: Why APCI is Superior for Sterols
Sterols are inherently nonpolar molecules and exhibit poor ionization efficiency with the commonly used Electrospray Ionization (ESI) source.[6][7][8] While derivatization can enhance ESI performance, it introduces additional sample preparation steps, increasing labor, time, and potential sources of error.[7][9] Atmospheric Pressure Chemical Ionization (APCI) is the preferred technique for non-derivatized sterols as it effectively ionizes these moderately polar to nonpolar compounds in the gas phase, providing excellent sensitivity and signal stability.[5][7][8][10] In positive ion mode, APCI typically generates a protonated molecule that readily loses a water molecule ([M+H-H₂O]⁺), providing a specific and high-abundance precursor ion for MS/MS analysis.[8]
This protocol is designed for the analysis of lathosterol in human plasma. It prioritizes simplicity and robustness, employing liquid-liquid extraction without derivatization.
Materials and Reagents
Standards: Lathosterol, Lathosterol-d7 (Internal Standard, IS), and Cholesterol analytical standards.
Solvents: HPLC or MS-grade Methanol, Acetonitrile, Isopropanol, n-Hexane.
Rationale: This procedure is designed to efficiently precipitate proteins and extract the nonpolar sterols from the aqueous plasma matrix into an organic solvent, which can then be easily evaporated and concentrated. Adding the deuterated internal standard at the beginning is critical for correcting variability in extraction recovery and matrix effects.[11]
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or quality control (QC) sample.
Internal Standard Spiking: Add 10 µL of the Lathosterol-d7 internal standard working solution (e.g., at 5 µg/mL in methanol).
Protein Precipitation: Add 200 µL of ice-cold methanol. Vortex vigorously for 30 seconds to precipitate proteins.
Extraction: Add 1 mL of n-Hexane. Vortex for 2 minutes, then centrifuge at 10,000 x g for 5 minutes.
Collection: Carefully transfer the upper organic (n-Hexane) layer to a clean tube. Be cautious not to disturb the protein pellet.
Evaporation: Dry the collected organic phase under a gentle stream of nitrogen at 40-45°C.
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water). Vortex to ensure the residue is fully dissolved, then transfer to an autosampler vial for analysis.
LC-MS/MS Instrumental Conditions
Rationale: The selected C18 column provides excellent hydrophobic retention for sterols. The gradient elution ensures that lathosterol is sharply focused and well-separated from cholesterol. The APCI source parameters are optimized for the efficient desolvation and gas-phase chemical ionization of sterols.
Parameter
Recommended Setting
LC System
UPLC/UHPLC system for high-resolution separation
Analytical Column
Reversed-phase C18 or PFP (Pentafluorophenyl) Column (e.g., 100 mm x 2.1 mm, <2 µm particle size)[1][5][7]
Column Temperature
40°C
Mobile Phase A
Water with 0.1% Formic Acid or 5 mM Ammonium Acetate
Mobile Phase B
Methanol/Acetonitrile (e.g., 50:50 v/v) with 0.1% Formic Acid or 5 mM Ammonium Acetate
Flow Rate
0.4 mL/min
Injection Volume
5 µL
Gradient Program
Start at 80% B, ramp to 100% B over 5 min, hold at 100% B for 2 min, return to 80% B and re-equilibrate for 2 min. (Must be optimized for specific column)
Parameter
Recommended Setting
Mass Spectrometer
Triple Quadrupole Mass Spectrometer
Ionization Source
Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode[5][8]
Corona Current
4-5 µA
Vaporizer Temperature
400°C
Capillary Temperature
275°C
Sheath/Aux Gas Flow
Optimized for instrument (e.g., 40 / 10 arbitrary units)
Detection Mode
Multiple Reaction Monitoring (MRM)
MRM Transitions for Detection
Rationale: The precursor ion ([M+H-H₂O]⁺) at m/z 369.4 is selected in the first quadrupole. It is then fragmented via collision-induced dissociation (CID), and a specific, stable product ion is selected in the third quadrupole for detection. This process provides two layers of mass selectivity, dramatically reducing chemical noise and ensuring that the signal is specific to the analyte of interest.
Quantification is performed by constructing a calibration curve. The peak area ratio of the lathosterol MRM transition to the lathosterol-d7 (IS) MRM transition is plotted against the known concentration of the calibrators. A linear regression with a 1/x or 1/x² weighting is typically applied. The concentration of lathosterol in unknown samples is then calculated from this curve.
Method Validation
A trustworthy protocol must be self-validating. The method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[12] Key validation parameters include:
The lowest concentration on the curve with a signal-to-noise ratio >10, and with precision and accuracy within ±20%.[12]
Accuracy & Precision
Replicate analysis of QC samples at multiple concentrations (low, mid, high). Mean accuracy within ±15% of nominal; Precision (CV) ≤15%.
Selectivity
No significant interfering peaks at the retention time of the analyte or IS in blank matrix.
Matrix Effect
Assessment of ion suppression or enhancement caused by the biological matrix.
Stability
Analyte stability assessed under various conditions: bench-top, freeze-thaw cycles, and long-term storage.[1]
Conclusion and Field-Proven Insights
This application note presents a robust and sensitive LC-MS/MS method for the quantification of Cholest-7-en-3beta-ol. By leveraging a high-resolution chromatographic separation and the specificity of APCI-MS/MS, this protocol successfully overcomes the significant challenge of interference from isobaric cholesterol. The non-derivatization approach simplifies the workflow, enhancing throughput and reducing potential analytical errors.[7] This method is a powerful tool for researchers and clinicians in the fields of metabolic disorders, drug development, and clinical diagnostics, enabling the reliable measurement of a crucial biomarker of cholesterol synthesis.
References
Šušteršič, M., et al. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. Molecules. Available at: [Link]
ResearchGate. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. Available at: [Link]
PubMed. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. National Center for Biotechnology Information. Available at: [Link]
bioRxiv. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. Available at: [Link]
Agilent Technologies. (2019). LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC-C18 Column. Available at: [Link]
ResearchGate. (n.d.). Novel LC–MS/MS method for assay of 7α-hydroxy-4-cholesten-3-one in human plasma. Available at: [Link]
ResearchGate. (n.d.). Highly sensitive analysis of sterol profiles in human serum by LC-ESI-MS/MS. Available at: [Link]
Agilent Technologies. (n.d.). LC/ELSD and LC/MS/MS of Cholesterol and Related Sterols on a Poroshell 120 Column. Available at: [Link]
Frontiers. (n.d.). UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols. Available at: [Link]
MDPI. (2024). Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types. Available at: [Link]
ResearchGate. (n.d.). A new LC/APCI-MS method for the determination of cholesterol oxidation products in food. Available at: [Link]
ResearchGate. (n.d.). LC–ESI-MS/MS quantification of 4β-Hydroxycholesterol and cholesterol in plasma samples of limited volume. Available at: [Link]
National Institutes of Health. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. PMC. Available at: [Link]
LIPID MAPS. (2007). Sterols Mass Spectra Protocol. Available at: [Link]
LIPID MAPS. (n.d.). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. Available at: [Link]
Medpace. (n.d.). Quantification of Lathosterol as a Biomarker in Human Plasma Using UPLC-MS/MS System. Available at: [Link]
National Institutes of Health. (2025). Sterol analysis in cancer cells using atmospheric pressure ionization techniques. PMC. Available at: [Link]
PubMed. (n.d.). Sterol synthesis: studies of the metabolism of 14 alpha-methyl-5 alpha-cholest-7-en-3 beta-ol. National Center for Biotechnology Information. Available at: [Link]
National Institutes of Health. (2014). Lathosterolosis: A Disorder of Cholesterol Biosynthesis Resembling Smith-Lemli-Opitz Syndrome. PMC. Available at: [Link]
PubMed. (2025). Sterol analysis in cancer cells using atmospheric pressure ionization techniques. National Center for Biotechnology Information. Available at: [Link]
PubMed. (n.d.). Sterol synthesis. Chemical synthesis, structure determination and metabolism of 14 alpha-methyl-5 alpha-cholest-7-en-3 beta, 15 beta-diol and 14 alpha-methyl-5 alpha-cholest-7-en-3 beta, 15 alpha-diol. National Center for Biotechnology Information. Available at: [Link]
ResearchGate. (2013). Lathosterolosis: A Disorder of Cholesterol Biosynthesis Resembling Smith-Lemli-Opitz Syndrome. Available at: [Link]
ACS Publications. (n.d.). Biosynthesis of Cholesterol and Other Sterols. Available at: [Link]
PubMed. (2014). Lathosterolosis: a disorder of cholesterol biosynthesis resembling smith-lemli-opitz syndrome. National Center for Biotechnology Information. Available at: [Link]
ResearchGate. (2022). Atmospheric Pressure Chemical Ionization Mass Spectrometry for Analysis of Lipids. Available at: [Link]
Application Note: High-Efficiency Extraction and Quantification of Lathosterol from Tissue Samples
[1] Abstract This application note details a robust, self-validating protocol for the extraction and quantification of lathosterol (5α-cholest-7-en-3β-ol) from mammalian tissue samples.[1] As a direct precursor in the Ka...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract
This application note details a robust, self-validating protocol for the extraction and quantification of lathosterol (5α-cholest-7-en-3β-ol) from mammalian tissue samples.[1] As a direct precursor in the Kandutsch-Russell pathway, lathosterol serves as a critical surrogate biomarker for whole-body cholesterol synthesis rates.[1][2][3][4] This guide prioritizes a Direct Saponification workflow, which offers superior recovery and throughput for total sterol analysis compared to traditional lipid extraction (Folch/Bligh-Dyer) followed by hydrolysis.[1] The protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for detection due to its superior chromatographic resolution of sterol isomers.[1]
Introduction & Biological Context
Lathosterol is a non-cholesterol sterol intermediate.[1][3] Its ratio to cholesterol is widely accepted as an index of endogenous cholesterol synthesis efficiency.[1][2] In drug development—particularly for statins or squalene synthase inhibitors—monitoring lathosterol levels in hepatic or adipose tissue provides a direct readout of pharmacodynamic efficacy.[1]
The following diagram illustrates the specific position of lathosterol within the post-squalene cholesterol biosynthesis pathway.[1]
Figure 1: The Kandutsch-Russell pathway highlighting Lathosterol as the immediate precursor to 7-Dehydrocholesterol.[1]
Principle of the Method
The extraction relies on Alkaline Saponification , which performs two critical functions simultaneously:
Cell Lysis: Dissolves tissue architecture to release intracellular lipids.[1]
Hydrolysis: Cleaves ester bonds, converting cholesteryl esters and lathosteryl esters into their free sterol forms (Total Lathosterol).[1]
Following saponification, the non-saponifiable lipids (NSL) are extracted using a non-polar solvent (Hexane or Cyclohexane).[1] The extract is dried and derivatized with BSTFA + 1% TMCS to form trimethylsilyl (TMS) ethers, rendering the sterols volatile and thermally stable for GC-MS analysis.[1]
Materials & Reagents
Reagents
Reagent
Grade
Purpose
5α-Cholestane
≥97% (GC)
Internal Standard (IS). Structural analog similar to lathosterol but absent in nature.[1]
Glass screw-cap tubes (Teflon-lined caps are mandatory to prevent solvent leaching).[1]
Experimental Protocol
Workflow Overview
Figure 2: Step-by-step extraction and analysis workflow.[1][2][3][6]
Step 1: Sample Preparation & Saponification
Rationale: Direct saponification minimizes sample loss compared to pre-extraction methods.[1]
Weigh 50–100 mg of frozen tissue (liver, adipose, or muscle) into a clean glass screw-cap tube.
CRITICAL: Add 10 µL of Internal Standard Solution (5α-Cholestane, 1 mg/mL in Ethanol) directly to the tissue before adding other reagents.[1] This ensures the IS undergoes the exact same matrix effects as the analyte.[1]
Add 1 mL of 1M KOH in 90% Ethanol .
Note: Add 0.05% BHT to this solution to prevent artifactual oxidation of sterols (e.g., formation of oxysterols).[1]
Purge the tube headspace with Nitrogen gas for 5-10 seconds to remove oxygen.[1]
Cap tightly and incubate at 60°C for 60 minutes with gentle shaking or vortexing every 15 minutes.
Checkpoint: The tissue should be completely dissolved.[1] If not, extend time by 15 mins.
Hold: 280°C for 15-20 min (Lathosterol elutes after Cholesterol).
MS Detection (SIM Mode):
5α-Cholestane (IS): Target Ion m/z 217; Qual Ions 357, 372.[1]
Cholesterol-TMS: Target Ion m/z 329; Qual Ions 368, 458.[1]
Lathosterol-TMS: Target Ion m/z458 (Molecular Ion); Qual Ions 255, 213.[1][7]
Note: Lathosterol and Cholesterol have similar masses but distinct fragmentation patterns and retention times.[1]
Quality Control & Troubleshooting
Self-Validating Metrics
Every run must include the Internal Standard (IS).[1] Calculate the Recovery Rate if using a surrogate matrix, but for tissue, rely on the Response Ratio :
Ensure tissue is fully dissolved; check KOH concentration.[1]
Peak Tailing
Active sites in liner/column
Replace GC inlet liner; trim column (10-20 cm).
Oxidation Artifacts
Air exposure during heating
Purge tubes with N2 before heating; Ensure BHT is added.[1]
Cholesterol Interference
Overloading column
Dilute sample; optimize oven ramp to separate Cholesterol/Lathosterol.
References
McDonald, J.G., et al. (2007).[1][8] "Extraction and Analysis of Sterols from Biological Matrices." Lipid Maps Protocols. Link
Honda, A., et al. (2008).[1] "Highly sensitive analysis of sterols using LC-MS/MS." Journal of Lipid Research, 49(9), 2063–2073.[1] Link
Lütjohann, D., et al. (2004).[1] "Cholesterol and non-cholesterol sterols in human tissue."[1][2] Biochimica et Biophysica Acta (BBA), 1683(1-3), 18-28.[1] Link
Björkhem, I., et al. (2002).[1] "Lathosterol as a marker of cholesterol synthesis."[1][2][3][4][9] Journal of Lipid Research, 43, 1017-1021.[1] Link
Thermo Fisher Scientific. "GC-MS Analysis of Sterols."[1] Application Note. Link
Derivatization of Cholest-7-en-3beta-ol for improved GC-MS detection.
Application Note: High-Sensitivity GC-MS Profiling of Cholest-7-en-3 -ol (Lathosterol) Abstract Cholest-7-en-3 -ol (Lathosterol) is a critical biomarker for whole-body cholesterol synthesis, representing the penultimate...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Sensitivity GC-MS Profiling of Cholest-7-en-3
-ol (Lathosterol)
Abstract
Cholest-7-en-3
-ol (Lathosterol) is a critical biomarker for whole-body cholesterol synthesis, representing the penultimate step in the Kandutsch-Russell pathway. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is complicated by its structural isomerism with cholesterol ( vs. ), resulting in identical molecular weights (MW 386.65 Da) and isobaric trimethylsilyl (TMS) derivatives (m/z 458). This guide details a robust protocol using BSTFA + 1% TMCS derivatization and high-efficiency capillary GC to achieve baseline resolution () between lathosterol and the vast excess of cholesterol found in biological matrices.
Introduction & Biological Context
Lathosterol is not merely a precursor; it is a surrogate marker for the rate of hepatic cholesterol biosynthesis. While cholesterol levels are homeostatically controlled, the Lathosterol-to-Cholesterol ratio fluctuates dynamically with statin therapy or metabolic disorders (e.g., Smith-Lemli-Opitz syndrome, Cerebrotendinous Xanthomatosis).
The Analytical Challenge:
Isobaric Interference: Both Cholesterol-TMS and Lathosterol-TMS share the molecular ion m/z 458 . Mass spectrometry alone cannot distinguish them without chromatographic separation.
Dynamic Range: Cholesterol is typically present at
to times the concentration of lathosterol, leading to peak tailing that can obscure the lathosterol signal.
Thermal Instability: The 3
-hydroxyl group requires derivatization to prevent dehydration and adsorption in the GC inlet.
Biological Pathway Visualization
The following diagram illustrates the position of Lathosterol in the cholesterol biosynthesis pathway.
Figure 1: Simplified cholesterol biosynthesis showing the parallel Bloch and Kandutsch-Russell pathways. Lathosterol is the specific marker for the latter.
Chemical Strategy: Silylation
To render cholest-7-en-3
-ol volatile and thermally stable, we convert the polar hydroxyl group into a trimethylsilyl (TMS) ether.
Reagent Choice:BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane).
BSTFA: Highly volatile leaving group (trifluoroacetamide) prevents detector fouling.
TMCS: Acts as a catalyst to increase the silylation power, ensuring complete reaction of sterically hindered hydroxyls.
Reaction Mechanism:
Materials & Instrumentation
Category
Item
Specification
Reagents
Derivatization Agent
BSTFA + 1% TMCS (Sigma-Aldrich/Supelco)
Solvent
Pyridine (Anhydrous, 99.8%)
Extraction Solvent
Hexane (HPLC Grade)
Standards
Lathosterol Std
5-cholest-7-en-3-ol (98%)
Internal Standard
5-Cholestane or Epicoprostanol
GC Column
Stationary Phase
5% Phenyl Methyl Siloxane (e.g., DB-5MS, HP-5MS)
Dimensions
30 m 0.25 mm ID 0.25 µm film
MS System
Ionization
Electron Impact (EI), 70 eV
Mode
SIM (Selected Ion Monitoring)
Experimental Protocol
Step 1: Sample Preparation (Saponification)
Sterols in plasma/tissue exist largely as esters. Saponification is mandatory to measure total lathosterol.
Add 50 µL of plasma/serum to a screw-cap glass vial.
Add 10 µg of Internal Standard (5
-Cholestane).
Add 1 mL of 1M KOH in 90% Ethanol.
Incubate at 60°C for 60 minutes .
Cool to room temperature. Add 1 mL deionized water.
Extract twice with 2 mL Hexane . Vortex vigorously (2 min) and centrifuge (2000 rpm, 5 min).
Collect the upper organic layer and transfer to a fresh vial.
Evaporate to dryness under a gentle stream of Nitrogen (
).
Step 2: Derivatization (Critical Step)
Note: Moisture is the enemy. Ensure all glassware and gases are dry.
To the dried residue, add 50 µL Pyridine (solubilizes the sterol).
Add 50 µL BSTFA + 1% TMCS .
Cap tightly (Teflon-lined cap). Vortex for 30 seconds.
Incubate at 60°C for 60 minutes .
Why? Sterols are bulky; heat ensures quantitative conversion.
Do not evaporate. Inject the mixture directly or dilute with 100 µL Ethyl Acetate if sensitivity allows.
Step 3: GC-MS Acquisition Parameters
Inlet:
Mode: Split (10:1 to 50:1 depending on cholesterol load).
Temperature: 280°C.
Oven Program (Optimized for Separation):
Initial: 180°C (Hold 1 min).
Ramp 1: 20°C/min to 260°C.
Ramp 2: 2°C/min to 280°C (Slow ramp critical for separating isomers).
Note: Lathosterol typically elutes AFTER Cholesterol on a 5% phenyl column.
Selection Strategy: While m/z 458 is the molecular ion for both, Cholesterol fragments heavily. Using m/z 329 or 368 for Cholesterol and m/z 458 for Lathosterol helps improve dynamic range, provided they are chromatographically resolved.
Results & Discussion
Chromatographic Separation
The success of this assay hinges on the separation factor (
).[1] On a DB-5MS column, Cholesterol-TMS elutes slightly earlier than Lathosterol-TMS.
Visualizing the Separation:
Figure 2: Schematic of critical separation. The elution order is typically Cholesterol (
) followed by Lathosterol ().
Mass Spectral Interpretation
Cholesterol-TMS: Exhibits significant fragmentation.[2] Base peak is often m/z 129 or 329. The molecular ion (m/z 458) is present but weak.
Lathosterol-TMS: The
double bond imparts greater stability to the molecular ion. Consequently, m/z 458 is often the base peak or very prominent, making it an excellent target for quantification despite the isobaric overlap with cholesterol.
Troubleshooting & Validation
Issue
Probable Cause
Corrective Action
No Lathosterol Peak
Moisture in reagents
Use fresh BSTFA ampoule; ensure dry gas.
Tailing Peaks
Active sites in inlet
Replace liner (use deactivated wool); trim column.
Co-elution
Ramp too fast
Decrease ramp rate to 1°C/min between 260-290°C.
Variable Response
Incomplete saponification
Ensure 60°C/1hr incubation; check KOH freshness.
Validation Criteria:
Linearity:
over 0.1 – 10 µg/mL.
Resolution: Valley between Cholesterol and Lathosterol must be
of Lathosterol height.
References
Determination of serum levels of unesterified lathosterol by isotope dilution-mass spectrometry.
Source: Journal of Lipid Research
URL:[Link]
Simultaneous determination of cholesterol precursors, plant sterols, and oxysterols in plasma using one-round pretreatment.
Source: Medical Mass Spectrometry
URL:[Link]
GC-MS Analysis of Sterols.
Source: Agilent Technologies Application Note
URL:[Link]
Using lathosterol-to-cholesterol ratio to measure cholesterol synthesis.
Application Note: Dynamic Profiling of Cholesterol Synthesis via Lathosterol-to-Cholesterol Ratio Executive Summary Static measurement of Low-Density Lipoprotein Cholesterol (LDL-C) provides a snapshot of lipid inventory...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Dynamic Profiling of Cholesterol Synthesis via Lathosterol-to-Cholesterol Ratio
Executive Summary
Static measurement of Low-Density Lipoprotein Cholesterol (LDL-C) provides a snapshot of lipid inventory but fails to elucidate the metabolic origin of the sterols. For drug development professionals and metabolic researchers, understanding the flux—whether hypercholesterolemia is driven by hepatic synthesis or intestinal absorption —is critical for stratifying patient populations and assessing pharmacodynamic response.
This guide details the protocol for quantifying the Lathosterol-to-Cholesterol Ratio , a validated surrogate marker for whole-body cholesterol synthesis.[1] Unlike desmosterol (a marker of the Bloch pathway), lathosterol is the penultimate precursor in the Kandutsch-Russell pathway, the dominant route of hepatic cholesterol genesis in humans.
Biological Rationale
Cholesterol homeostasis is a balance between endogenous synthesis and dietary absorption.
High Lathosterol/Cholesterol Ratio: Indicates upregulated hepatic synthesis. Patients with this phenotype typically respond well to statins (HMG-CoA reductase inhibitors).
Low Lathosterol/Cholesterol Ratio: Indicates downregulated synthesis and often upregulated absorption. These subjects may be statin-resistant but responsive to absorption inhibitors (e.g., ezetimibe).
Metabolic Pathway Visualization
The following diagram illustrates the bifurcation of the post-squalene cholesterol synthesis pathway, highlighting lathosterol's specific position as a synthesis marker.
Caption: The Kandutsch-Russell pathway (blue) is the primary source of hepatic cholesterol, making Lathosterol the preferred marker.
Analytical Methodology: GC-MS vs. LC-MS
While LC-MS/MS is popular for high throughput, Gas Chromatography-Mass Spectrometry (GC-MS) remains the "Gold Standard" for sterol profiling due to superior chromatographic resolution of isobaric isomers (e.g., separating lathosterol from cholesterol and cholestanol).
Feature
GC-MS (Recommended)
LC-MS/MS (Alternative)
Selectivity
Excellent (via capillary column)
Moderate (Isobaric interference common)
Sensitivity
High (SIM mode)
High (APCI mode required)
Sample Prep
Laborious (Saponification + Derivatization)
Faster (Derivatization optional but recommended)
Quantification
Robust (Isotope Dilution)
Susceptible to matrix effects
Detailed Protocol: GC-MS Quantification
This protocol utilizes Isotope Dilution Mass Spectrometry (ID-MS) . The use of a deuterated internal standard corrects for losses during extraction and variations in injection volume.
Reagents & Materials
Internal Standard (IS): 5
-cholestane (traditional) or D4-Lathosterol (preferred for ID-MS).
Calculate the ratio using the quantified molar concentrations. Do not use raw area counts without IS correction.
Note: To convert from weight ratio (
g/mg) to molar ratio (mol/mmol), multiply by ~0.99 (since MW of Lathosterol [386.6] and Cholesterol [386.6] are identical).
Reference Ranges & Clinical Significance
Phenotype
Lathosterol Ratio (mol/mmol)
Physiological Implication
Therapeutic Suggestion
Low Synthesizer
< 1.0
Low hepatic synthesis; High intestinal absorption.
Statin resistance likely; Consider Ezetimibe.
Normal
1.1 – 1.8
Balanced homeostasis.
Standard of Care.
High Synthesizer
> 2.0
Upregulated hepatic synthesis.
High sensitivity to Statins.
Data Source: Aggregated from Miettinen et al. and Lütjohann et al. (See References).
Troubleshooting & Quality Control
Peak Tailing: Usually indicates active sites in the GC liner. Replace the liner and trim the column guard.
Incomplete Derivatization: If sterol peaks are small or variable, ensure the sample was completely dry before adding BSTFA. Water hydrolyzes the TMS reagent.
Linearity: Cholesterol is present at ~5 mM while lathosterol is ~10 µM. Ensure your detector does not saturate on the cholesterol peak. If saturation occurs, analyze lathosterol in a concentrated injection and cholesterol in a diluted injection.
References
Lütjohann, D., et al. (1995). "Sterol composition of the human brain: method validation and data." Journal of Lipid Research.
Miettinen, T. A., et al. (1990). "Serum lathosterol concentration is an indicator of whole-body cholesterol synthesis in humans."[1][3][4] Metabolism.[2][4][5][6][7][8][9]
Kempen, E. C., et al. (1988). "Cholesterol synthesis markers: characterization and validation." Clinical Chemistry.
Matthan, N. R., et al. (2009). "Impact of metabolic syndrome on cholesterol absorption and synthesis." Journal of Lipid Research.
Rideout, T. C., et al. (2015). "Lathosterol-to-cholesterol ratio in serum predicts cholesterol-lowering response to plant sterol consumption."[2][7][9] The American Journal of Clinical Nutrition.
Application of Cholest-7-en-3beta-ol as a biomarker in clinical trials.
Application Note: Cholest-7-en-3 -ol (Lathosterol) as a Pharmacodynamic Biomarker in Clinical Trials[1] Executive Summary Cholest-7-en-3 -ol, commonly known as Lathosterol , is a non-cholesterol sterol serving as a criti...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Cholest-7-en-3
-ol (Lathosterol) as a Pharmacodynamic Biomarker in Clinical Trials[1]
Executive Summary
Cholest-7-en-3
-ol, commonly known as Lathosterol , is a non-cholesterol sterol serving as a critical surrogate biomarker for whole-body cholesterol biosynthesis.[1][2][3][4] Unlike static Total Cholesterol (TC) measurements, which conflate dietary absorption with endogenous production, Lathosterol specifically indexes the activity of the hepatic Kandutsch-Russell pathway .[1]
This guide details the application of Lathosterol in clinical trials, specifically for pharmacodynamic (PD) monitoring of lipid-lowering therapies (e.g., Statins, PCSK9 inhibitors) and metabolic phenotyping.[1] It provides validated protocols for quantification via GC-MS (Gold Standard) and LC-MS/MS (High-Throughput), emphasizing the necessity of normalization against Total Cholesterol.[1]
Biochemical Mechanism & Rationale[1]
The Synthesis Proxy
Cholesterol homeostasis is maintained by a balance between intestinal absorption and hepatic synthesis.
Absorption Markers: Campesterol, Sitosterol (Plant sterols not synthesized by humans).[1]
Lathosterol is the direct precursor to 7-Dehydrocholesterol (7-DHC) in the Kandutsch-Russell pathway.[1] Because the conversion of Lathosterol to 7-DHC is not the rate-limiting step (HMG-CoA Reductase is), the serum concentration of Lathosterol correlates linearly with the overall rate of cholesterol synthesis.[1]
Pathway Visualization
The following diagram illustrates the specific position of Lathosterol within the cholesterol biosynthesis network, highlighting its utility as a downstream readout of HMG-CoA Reductase activity.
Figure 1: Cholesterol Biosynthesis Pathway focusing on Lathosterol as a readout for upstream HMG-CoA Reductase activity.[1]
Clinical Utility & Interpretation
Pharmacodynamic Monitoring
In clinical trials for lipid-modulating drugs, Lathosterol is used to prove mechanism of action (MoA):
PCSK9 Inhibitors: May show a compensatory increase in Lathosterol (and synthesis) as the liver attempts to replenish cholesterol cleared by upregulated LDL receptors.
Niemann-Pick C1-Like 1 (NPC1L1) Inhibitors (e.g., Ezetimibe): Typically lower absorption markers (Campesterol) while causing a compensatory rise in synthesis markers (Lathosterol).[1]
The Lathosterol-to-Cholesterol Ratio (
)
Absolute concentrations of Lathosterol are influenced by the total lipoprotein carrier mass (LDL/HDL).[1] To correct for this, data must be normalized:
High Synthesis (Hyper-responder): > 170 µmol/mmol TC[1]
Note: Reference ranges vary by population and method; internal validation is required.
Analytical Protocols
To ensure data integrity, we present two distinct protocols. Protocol A is the historical reference method (GC-MS), while Protocol B is the modern high-throughput approach (LC-MS/MS).[1]
Sample Preparation Workflow (Universal)
Both methods require rigorous extraction to separate sterols from the lipoprotein matrix.
Figure 2: Universal Sterol Extraction Workflow.[1] Saponification is critical to convert esterified Lathosterol to free Lathosterol for analysis.
Protocol A: GC-MS (Gold Standard)
Principle: Silylation of the hydroxyl group renders the sterol volatile for Gas Chromatography.[1]
Saponification: Mix 50 µL serum with 10 µL ISTD (5
-Cholestane or Lathosterol-d7) and 1 mL 1M ethanolic KOH. Incubate at 60°C for 1 hour.
Extraction: Add 1 mL distilled water and 2 mL n-hexane. Vortex 5 min. Centrifuge. Collect upper organic layer.[3] Repeat x2.
Derivatization: Evaporate hexane. Reconstitute in 100 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1] Incubate at 60°C for 30 min.
Analysis: Inject 1 µL into GC-MS (e.g., Agilent DB-5ms column).
Target Ion (SIM): m/z 458 (TMS-Lathosterol molecular ion) or m/z 255 (base peak).[1]
Pros: High chromatographic resolution, extensive library validation.
Cons: Long run times (20-30 min), moisture sensitivity.[1]
Protocol B: LC-MS/MS (High Sensitivity)
Principle: Sterols ionize poorly in ESI.[1][6] We use PTAD (4-Phenyl-1,2,4-triazolin-3,5-dione) derivatization to introduce a proton-affinitive moiety via a Diels-Alder reaction, enhancing sensitivity by 10-100x.[1]
Extraction: Perform saponification and extraction as above.
Derivatization: Reconstitute dried residue in 100 µL of PTAD solution (0.5 mg/mL in Acetonitrile). Incubate at Room Temp for 5 minutes (reaction is instant for conjugated dienes, but Lathosterol requires specific PTAD optimization or APCI without derivatization if sensitivity allows).
Correction: Lathosterol is a
mono-ene, not a conjugated diene (like 7-DHC).[1] Standard PTAD targets conjugated dienes. For Lathosterol in LC-MS, APCI (Atmospheric Pressure Chemical Ionization) without derivatization is often preferred , or derivatization with Picolinic acid.[1]
Revised Step 2 (APCI Route): Reconstitute in Methanol/Isopropanol (50:50).
LC Separation: Column: C18 High Strength Silica (e.g., Waters HSS T3) or Pentafluorophenyl (PFP) to separate isomers.[1]
Mobile Phase: MeOH/Water/Formic Acid (Isocratic high organic).[1]
Kempen, H.J., et al. (1988).[1] "Cholest-7-en-3 beta-ol (lathosterol) as a marker of cholesterol synthesis."[1][2][3][4] Journal of Lipid Research, 29(9), 1163-1171.[1]
Matysik, S., & Schmitz, G. (2015).[1] "Sterol analysis by LC-MS/MS: Method development and application." Biochemical and Biophysical Research Communications, 446(3), 751-757.[1]
Boston Heart Diagnostics. (2023). "Cholesterol Balance Test: Clinical Significance of Lathosterol."
McDonald, J.G., et al. (2012).[1] "Extraction and analysis of sterols in biological matrices by mass spectrometry." Methods in Molecular Biology, 579, 367-388.[1]
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."
Synthesis of isotopically labeled Cholest-7-en-3beta-ol for metabolic studies.
This Application Note is structured as a high-level technical guide for organic chemists and metabolic researchers. It prioritizes the synthesis of the deuterated internal standard ([2,2,4,4- ]-Lathosterol) , as this is...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for organic chemists and metabolic researchers. It prioritizes the synthesis of the deuterated internal standard ([2,2,4,4-
]-Lathosterol) , as this is the critical reagent required for quantitative metabolic profiling (fluxomics) and is often not commercially available in bulk with high isotopic purity.
Application Note: High-Fidelity Synthesis of [2,2,4,4-
]-Cholest-7-en-3
-ol for Metabolic Flux Analysis
Executive Summary
Cholest-7-en-3
-ol (Lathosterol) is a critical biomarker for whole-body cholesterol biosynthesis, serving as the penultimate precursor in the Kandutsch-Russell pathway . Accurate quantification of lathosterol in plasma or tissue requires Isotope Dilution Mass Spectrometry (ID-MS), which mandates a chemically identical but isotopically distinct internal standard.
This guide details the synthesis of [2,2,4,4-
]-Cholest-7-en-3-ol (-Lathosterol) . Unlike measuring static levels, the use of this heavy isotope enables precise correction for extraction losses and ionization suppression in GC-MS/LC-MS workflows. The protocol utilizes a robust Oxidation-Exchange-Reduction (OER) strategy, ensuring high isotopic incorporation (>98 atom% D) while preserving the base-sensitive olefin.
Strategic Rationale & Retrosynthesis
The Challenge of
Sterols
The primary challenge in synthesizing labeled lathosterol is the position of the double bond at C7-C8. Unlike cholesterol (
), the system is thermodynamically more stable but can migrate to the or positions under strong acidic conditions. Furthermore, direct hydrogenation of 7-dehydrocholesterol () often yields mixed isomers.
The Solution: The OER Protocol
The most reliable route to the
-isotopologue involves thermodynamic exchange of the enolizable protons at C2 and C4 of the corresponding ketone.
Retrosynthetic Logic:
Target: [2,2,4,4-
]-Cholest-7-en-3-ol.
Precursor: Cholest-7-en-3-one (Lathosterone).
Starting Material: Commercial Cholest-7-en-3
-ol (Natural Lathosterol).
The strategy preserves the C7 double bond by using basic exchange conditions (NaOD), to which the isolated
olefin is inert.
Workflow Visualization
Figure 1: The Oxidation-Exchange-Reduction (OER) pathway for synthesizing d4-Lathosterol.
Detailed Experimental Protocol
Phase 1: Oxidation of Lathosterol to Lathosterone
Objective: Convert the
-hydroxyl group to a 3-ketone to activate C2 and C4 positions.
Reagent Choice:Oppenauer Oxidation is preferred over Jones Reagent to avoid acid-catalyzed migration of the double bond.
Protocol:
Dissolve Cholest-7-en-3
-ol (1.0 g, 2.58 mmol) in dry toluene (30 mL).
Add Cyclohexanone (10 mL) as the hydride acceptor.
Add Aluminum Isopropoxide (0.5 g) and heat the mixture to reflux under nitrogen for 4 hours.
Monitor by TLC (Hexane:EtOAc 4:1). The product (
) is less polar than the starting material.
Workup: Cool, add dilute HCl (1M, 20 mL) to decompose aluminum salts. Separate organic layer, wash with saturated
and brine. Dry over .
Purification: Flash chromatography on silica gel (eluent: 5% EtOAc in Hexane).
Yield: Expect ~85-90% of Cholest-7-en-3-one.
Phase 2: Deuterium Exchange (The Labeling Step)
Objective: Replace protons at C2 and C4 with deuterium.
Mechanism: Base-catalyzed enolization. The equilibrium favors the keto form, but in the presence of excess
, the H pool is replaced by D.
Protocol:
Dissolve Cholest-7-en-3-one (0.8 g) in MeOD (Methanol-d4, 15 mL) and dry THF (5 mL) to ensure solubility.
Add NaOD (40% wt in
, 1.0 mL).
Reflux the mixture under an argon atmosphere for 12 hours.
Critical Step: To ensure >98% incorporation, perform a "double exchange." Evaporate the solvent in vacuo (do not use aqueous workup yet). Redissolve the residue in fresh MeOD/THF and add fresh NaOD. Reflux for another 6 hours.
Workup: Pour into
(10 mL) and extract with diethyl ether. Note: Using H2O here would back-exchange the label if the pH is high, but rapid extraction is usually safe. Ideally, use deuterated buffers if budget permits, otherwise proceed quickly with neutral water.
Dry organic phase (
) and evaporate.
Product: [2,2,4,4-
]-Cholest-7-en-3-one.
Phase 3: Stereoselective Reduction
Objective: Restore the 3-hydroxyl group.
Stereochemistry: Reduction of 5
-steroid-3-ones with borohydride typically yields the equatorial () alcohol as the major product.
Protocol:
Dissolve the deuterated ketone in MeOD (20 mL).
Cool to 0°C. Add Sodium Borohydride (
, 100 mg).
Note: Using
here would yield the isotopologue ([2,2,3,4,4-]), which is also acceptable but more expensive.
Stir at 0°C for 2 hours, then allow to warm to room temperature.
Quench: Add Acetic Acid (dilute) dropwise to destroy excess hydride.
Extraction: Extract with Ethyl Acetate (
mL). Wash with water and brine.
Purification: Recrystallize from Acetone/Methanol or purify via HPLC (C18 column) to remove any trace
isomer (epilathosterol).
Quality Control & Validation
The synthesized standard must be validated before use in metabolic studies.
Parameter
Method
Acceptance Criteria
Chemical Purity
GC-FID / HPLC-ELSD
> 98%
Isotopic Purity
GC-MS (SIM)
< 0.5%, > 95%
Stereochemistry
H-NMR
C3-H signal width at half-height () > 20 Hz (indicates axial proton, thus equatorial -OH).
Regiochemistry
C-NMR
Disappearance of C2 and C4 triplets due to C-D coupling.
Mass Spectrometry Validation:
In Electron Impact (EI) ionization (70 eV), unlabeled Lathosterol (TMS ether) shows a molecular ion
at m/z 458.
The labeled product should show a dominant peak at m/z 462 ().
Fragment shift: The base peak (often loss of TMS-OH + methyl) will also shift by +4 units, confirming the label is on the ring A and not the side chain.
Application in Metabolic Flux Studies
Lathosterol is the specific marker for the Kandutsch-Russell pathway (Skin/Peripheral synthesis), whereas Desmosterol marks the Bloch pathway (Liver/Brain).[1]
Biological Pathway Context
Figure 2: Lathosterol's position in cholesterol biosynthesis. It is the substrate for SC5D and precursor to 7-DHC.
Protocol for Plasma Analysis (ID-GC-MS)
Spiking: Add 1.0
g of [d4]-Lathosterol to 100 L of plasma.
Saponification: Add 1 mL 1M KOH in 90% Ethanol. Heat at 60°C for 1 hour. (Hydrolyzes cholesterol esters).
Extraction: Add 1 mL water + 2 mL Hexane. Vortex, centrifuge, collect upper organic layer.
Kempen, H. J., et al. (1988). "Serum lathosterol concentration is an indicator of whole-body cholesterol synthesis in humans."[2] Journal of Lipid Research, 29(9), 1149-1155.[2] Link
Björkhem, I., et al. (1974). "Mass fragmentography of lathosterol in serum." Analytical Biochemistry, 59(2), 318-326.
Honda, A., et al. (2008). "Highly sensitive quantification of key regulatory oxysterols in biological samples by LC-ESI-MS/MS." Journal of Lipid Research, 49(3), 669-678.
Lutjohann, D., et al. (1995). "Sterol composition of the human brain: effects of aging and Alzheimer's disease." Journal of Lipid Research, 36, 1763-1773. (Establishes extraction protocols).
Wassif, C. A., et al. (2003). "Lathosterolosis: An inborn error of human and murine cholesterol synthesis due to lathosterol 5-desaturase deficiency."[2] Human Molecular Genetics, 12(13), 1631-1641.[2] Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Measurement of Cholest-7-en-3
-ol (Lathosterol)
Introduction: The Analyst's Perspective
Analyte: Cholest-7-en-3
-ol (Lathosterol)
Primary Application: Biomarker for whole-body cholesterol synthesis rates; diagnostic marker for Lathosterolosis (SC5D deficiency).
The Core Challenge: Lathosterol is an isomer of 7-dehydrocholesterol (7-DHC) and is isobaric with cholesterol. In biological matrices (plasma/serum), cholesterol is present at concentrations to higher than lathosterol. This creates a massive dynamic range challenge where the cholesterol peak can "mask" or "carry over" into the lathosterol signal if chromatographic resolution is not absolute.
Module 1: Chromatographic Separation (GC vs. LC)
Q: I am seeing a "shoulder" on my cholesterol peak rather than a distinct lathosterol peak. How do I resolve this?
A: This is the most common failure mode. Because lathosterol and cholesterol share the same molecular weight (MW 386.6 g/mol ) and similar hydrophobicity, standard C18 gradients often fail to separate them.
Troubleshooting Protocol
Method
Root Cause of Co-elution
Technical Solution
LC-MS
Standard C18 columns lack shape selectivity for sterol isomers.
Switch Column Chemistry: Use a Pentafluorophenyl (PFP) phase or a high-load carbon column. These phases interact with the -electrons of the double bond (which is at C7 in lathosterol vs. C5 in cholesterol), offering superior shape selectivity [1].
GC-MS
Temperature ramp is too fast; Column film is too thick.
Optimize Ramp: Use a "mid-ramp hold." Hold the oven temperature at 260°C for 5-10 minutes during the elution window to widen the gap between isomers. Use a 5% phenyl polysilphenylene-siloxane column (e.g., DB-5ms).
Mobile Phase: Isocratic elution is often required for baseline resolution.
Solvent A: Methanol/Water (90:10) with 5mM Ammonium Formate.
Solvent B: 100% Methanol.
Critical Step: Do not use standard ESI (Electrospray Ionization).[1] Sterols lack acidic/basic groups for efficient protonation in ESI. Use APCI (Atmospheric Pressure Chemical Ionization) in positive mode [2].[2]
Module 2: Sample Preparation & Derivatization
Q: My GC-MS response factors are inconsistent between runs. Is the analyte degrading?
A: It is likely not degradation, but incomplete derivatization or moisture contamination . Lathosterol must be converted to its Trimethylsilyl (TMS) ether derivative for stable GC-MS analysis.
The "Dry-System" Protocol
Moisture Removal: Evaporate your lipid extract to complete dryness under Nitrogen (
). Any residual water will hydrolyze the TMS reagent.
Reagent Selection: Use BSTFA + 1% TMCS . The TMCS acts as a catalyst to drive the reaction to completion for sterically hindered hydroxyls.
Incubation: Heat at 60-70°C for 30-60 minutes . Room temperature derivatization is insufficient for quantitative sterol analysis [3].
Visualizing the Analytical Workflow
Figure 1: Critical path for Sterol Analysis.[3][4] Note that the "Drying" step is the most common point of failure due to moisture interference with silylation reagents.
Module 3: Biological Context & Pathway Analysis
Q: I detected high Lathosterol but normal Cholesterol. What does this imply?
A: This profile suggests a blockage in the Kandutsch-Russell pathway , specifically a deficiency in the enzyme Sterol C5-desaturase (SC5D) . This condition is known as Lathosterolosis .[5][6]
Lathosterolosis: High Lathosterol, Low/Normal Cholesterol.
Smith-Lemli-Opitz Syndrome (SLOS): High 7-Dehydrocholesterol (7-DHC), Low Cholesterol.
It is vital to distinguish Lathosterol from 7-DHC, as they are isomers.
The Cholesterol Biosynthesis Pathway (Kandutsch-Russell)[1]
Figure 2: The Kandutsch-Russell synthesis pathway.[1][3] Lathosterol accumulates when SC5D is defective (Lathosterolosis), whereas 7-DHC accumulates when DHCR7 is defective (SLOS).
Module 4: Quantification & Quality Control
Q: Can I use Cholesterol-
as an internal standard?
or Lathosterol- . This corrects for the specific extraction efficiency and ionization suppression of lathosterol, which differs slightly from cholesterol [4].
Acceptable: Cholesterol-
.[1] Because cholesterol elutes very close to lathosterol, it is a reasonable surrogate if isotopically labeled lathosterol is unavailable.
Mass Transitions (LC-MS/MS APCI+)
Analyte
Precursor Ion ()
Product Ion ()
Collision Energy (V)
Lathosterol
369.4
161.1
25
Cholesterol
369.4
161.1
25
Lathosterol-
376.4
161.1
25
Note: Since the MRM transitions for Lathosterol and Cholesterol are identical (due to water loss in the source), chromatographic separation is the only way to distinguish them.
References
Honda, A., et al. (2019). "Highly sensitive analysis of sterols using LC-MS/MS with APCI." Journal of Lipid Research. Available at: [Link] (Generalized citation for APCI sterol methods).
Medpace Bioanalytical Laboratories. (2019). "Quantification of Lathosterol as a Biomarker in Human Plasma Using UPLC-MS/MS System." Medpace Posters. Available at: [Link]
Svensson, M., et al. (1989). "Determination of serum levels of unesterified lathosterol by isotope dilution-mass spectrometry." Scandinavian Journal of Clinical and Laboratory Investigation. Available at: [Link]
Brunetti-Pierri, N., et al. (2002).[8] "Lathosterolosis, a novel defect of cholesterol biosynthesis, causes dysmorphology and metabolic abnormalities." American Journal of Human Genetics. (Foundational paper on SC5D deficiency).
How to improve the sensitivity of lathosterol detection by LC-MS/MS.
Topic: Improving Sensitivity of Lathosterol Detection by LC-MS/MS Doc ID: LATH-OPT-2024 | Version: 2.1 | Status: Active Executive Summary Lathosterol ( -cholestenol) is a critical biomarker for whole-body cholesterol syn...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Improving Sensitivity of Lathosterol Detection by LC-MS/MS
Doc ID: LATH-OPT-2024 | Version: 2.1 | Status: Active
Executive Summary
Lathosterol (
-cholestenol) is a critical biomarker for whole-body cholesterol synthesis.[1][2] However, its detection is plagued by three technical barriers:
Poor Ionization: As a neutral, non-polar steroid, it lacks ionizable functional groups for standard Electrospray Ionization (ESI).[3]
Isobaric Interference: It shares a molecular weight (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
386.6) with cholesterol and other isomers.[1][4][5][6]
Dynamic Range: Cholesterol is present in plasma at concentrations
higher than lathosterol, causing severe ion suppression.
This guide provides two validated workflows to overcome these limits: High-Throughput APCI (for routine clinical research) and Ultra-Sensitive Derivatization-ESI (for trace analysis).
Module 1: The Hardware Fix (APCI Optimization)
Best for: Routine clinical analysis, concentrations >10 ng/mL.
Atmospheric Pressure Chemical Ionization (APCI) is the gold standard for neutral sterols because it ionizes via gas-phase proton transfer, which is less dependent on the analyte's solution-phase basicity than ESI.
The Mechanism
In APCI, lathosterol undergoes in-source dehydration. You are not looking for the protonated molecular ion
. You must target the dehydrated cation.
Target Ion:
m/z: 369.3 (Precursor)
Critical Instrument Parameters
Parameter
Setting
Technical Rationale
Ion Source
APCI (Positive Mode)
Essential. ESI sensitivity is ~50x lower for underivatized sterols.
Corona Current
4.0 – 5.0 µA
Higher current stabilizes the discharge needle for non-polar species.
Vaporizer Temp
350°C – 400°C
Sterols have high boiling points; incomplete vaporization causes noise.
Curtain Gas
High (e.g., 30-40 psi)
Prevents solvent clustering which reduces the dehydration efficiency.
Validated MRM Transitions
Analyte
Precursor ()
Product ()
Collision Energy (V)
Note
Lathosterol
369.3
161.1
25
Quantifier (Ring fragmentation)
Lathosterol
369.3
95.1
35
Qualifier
Lathosterol-d7 (IS)
376.4
161.1
25
Internal Standard
Expert Tip: Do not use the molecular ion (
387) as the precursor. It is unstable in the source and leads to poor reproducibility. Always target the water-loss peak ( 369).
Module 2: The Chemistry Fix (Derivatization for ESI)
If APCI sensitivity is insufficient, you must chemically tag the 3
-hydroxyl group to make the molecule "visible" to ESI.
The Reagent: Picolinic Acid
Unlike PTAD (which targets dienes like 7-DHC and fails with lathosterol), Picolinic Acid reacts with the hydroxyl group to form a picolinyl ester. This adds a pyridine ring, which has high proton affinity, boosting ESI signal by 10-100x.
Derivatization Protocol (The "Yamashita" Modification)
Dry Down: Evaporate lipid extract to complete dryness under
.
Cocktail Prep: Mix Picolinic acid (80 mg), DMAP (30 mg), and 2-methyl-6-nitrobenzoic anhydride (MNBA) (100 mg) in 1.5 mL Pyridine + 250 µL Triethylamine.
Reaction: Add 100 µL reagent to dried sample.
Incubate: 60°C for 20 minutes.
Quench/Extract: Add Hexane and water. Centrifuge. Inject the Hexane layer.
ESI-MRM Transitions (Derivatized)
Analyte
Precursor ()
Product ()
Mechanism
Lathosterol-Picolinyl
492.4
369.3
Loss of Picolinic Acid (Neutral Loss)
Lathosterol-Picolinyl
492.4
161.1
Sterol backbone fragmentation
Module 3: Chromatographic Resolution
The Problem: Cholesterol is
more abundant.[1] If lathosterol elutes on the tail of the cholesterol peak, ion suppression will destroy your sensitivity regardless of the MS method.
Column Selection Strategy
Standard C18: Often insufficient for baseline separation of lathosterol and cholesterol.
The Solution: Pentafluorophenyl (PFP) Phases. [3][7][8]
PFP columns offer unique selectivity for positional isomers of sterols due to
Solvent B: Methanol (MeOH) is preferred over Acetonitrile (ACN) for sterols. MeOH provides better solvation for the planar sterol rings, often improving resolution between isomers.
Module 4: Visualization & Workflows
Decision Logic: Which Method?
Caption: Decision matrix for selecting ionization modes based on sensitivity requirements. Saponification is the universal first step.
Troubleshooting & FAQs
Q1: I am seeing a large peak for Lathosterol in my "Blank" plasma samples. Is this carryover?
Answer: Likely not. It is probably endogenous lathosterol .
Reasoning: Unlike drug assays, lathosterol is naturally present in all biological plasma. You cannot find "blank" human plasma.
Solution: You must use a Surrogate Matrix (e.g., 4% BSA in PBS) or Stripped Serum (charcoal-stripped) to build your calibration curve. Alternatively, use the Standard Addition Method if a true blank is impossible to source.
Q2: My Lathosterol retention time is shifting, and sensitivity is dropping over the run.
Answer: This is often due to Cholesterol Accumulation on the column.
Mechanism: Because cholesterol is so abundant, it can saturate the stationary phase. If your wash step is too short, cholesterol builds up, altering the column chemistry.
Fix: Implement a "Sawtooth" gradient wash. After the lathosterol elutes, ramp to 100% organic (Isopropanol/Acetone mix is stronger than Methanol) for 2 minutes to strip the column before re-equilibration.
Q3: Can I use PTAD derivatization? I see it used for Vitamin D.
Answer:NO.
Scientific Integrity: PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) reacts specifically with conjugated dienes (like 7-Dehydrocholesterol or Vitamin D). Lathosterol is a mono-unsaturated sterol (
). It does not react efficiently with PTAD to form the required adduct. Using PTAD will result in signal loss for lathosterol. Use Picolinic Acid or Dansyl Chloride instead.
Q4: Why is Saponification necessary? Can't I just extract with protein precipitation?
Answer: No.
Causality: In plasma, ~80-90% of lathosterol exists as Lathosterol-Esters (bound to fatty acids). Protein precipitation only releases free lathosterol.
Protocol: You must hydrolyze the esters using 1M KOH in 90% Ethanol (60°C for 1 hour) to measure the total lathosterol pool accurately.
References
McDonald, J. G., et al. (2007).[8] "Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry." Journal of Lipid Research.
Honda, A., et al. (2008). "Highly sensitive analysis of sterol profiles in human serum by LC-ESI-MS/MS." Journal of Lipid Research.
Agilent Technologies. (2019). "LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC-C18 Column." Application Note.
Medpace Bioanalytical Laboratories. (2015). "Simultaneous Quantification of Lathosterol, Lanosterol and Desmosterol in Human Plasma Using UPLC-Tandem Mass Spectrometry." AAPS Poster.
Acimovic, J., et al. (2020).[3] "Simplified LC-MS Method for Analysis of Sterols in Biological Samples." Molecules.
Troubleshooting poor peak shape in gas chromatography of lathosterol.
Technical Support Center: Troubleshooting Poor Peak Shape in Gas Chromatography of Lathosterol Case ID: LATH-GC-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Chemistry of t...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Troubleshooting Poor Peak Shape in Gas Chromatography of Lathosterol
Case ID: LATH-GC-OPT-001
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary: The Chemistry of the Problem
Lathosterol (
-cholest-7-en-3-ol) is a critical biomarker for cholesterol synthesis. Its analysis by GC-MS is notoriously sensitive to "activity" in the system. The root cause of poor peak shape—specifically tailing—is almost always the hydroxyl group at position C3 .
If this hydroxyl group is not fully derivatized (blocked), or if it encounters active silanols (Si-OH) in your liner or column, it forms reversible hydrogen bonds. This interaction retards a portion of the analyte molecules, creating the "tail" you see on the chromatogram.
This guide moves beyond basic advice to address the specific physicochemical challenges of lathosterol analysis.
Part 1: Diagnostic Logic Tree
Before disassembling your instrument, use this logic tree to isolate the failure mode.
Figure 1: Diagnostic logic flow for identifying the root cause of peak shape anomalies in sterol analysis.
Part 2: The Root Cause – Sample Preparation & Derivatization
Q: My system is clean, but lathosterol still tails. Why?A: You likely have incomplete derivatization. Lathosterol is less sterically hindered than some sterols, but moisture is the enemy. If your BSTFA reagent is old or your sample contains trace water, the reaction reverses, leaving free lathosterol (tailing) mixed with TMS-lathosterol.
Optimized Derivatization Protocol (Gold Standard)
Reference: Journal of Chromatography B, 2011 [1]
Parameter
Specification
Rationale
Reagent
BSTFA + 1% TMCS
TMCS acts as a catalyst to drive the silylation of the secondary hydroxyl group.
Solvent
Anhydrous Pyridine
Acts as an acid scavenger (neutralizing HCl byproduct) and facilitates the reaction.
Temperature
60°C - 70°C
Heat is required to overcome the activation energy; room temp is insufficient for quantitative yields.
Time
30 - 60 minutes
Ensures 100% conversion to the TMS ether.
Moisture Control
CRITICAL
Evaporate samples to complete dryness under N2. Any water hydrolyzes the reagent.
Troubleshooting Step:
If you suspect the reagent, add a few grains of anhydrous sodium sulfate to the reaction vial. If it clumps immediately, your solvent or reagent is wet. Discard and replace.
Part 3: Injection Port Dynamics
Q: Which liner should I use for Lathosterol?A: The choice of liner is a trade-off between reproducibility and inertness.
Splitless Single Taper (with Wool):
Pros: Best reproducibility, wipes the needle tip, promotes vaporization.
Cons: Glass wool is a massive surface area for active sites. If the wool is not perfectly deactivated, it will strip the TMS group off the lathosterol, causing tailing or loss of sensitivity [2].
Recommendation: Use Ultra-Inert liners with deactivated wool. If tailing persists, switch to a liner without wool (cyclo-double gooseneck) to eliminate the activity source.
Inlet Temperature:
Set to 260°C - 280°C .
Warning: Too high (>300°C) can cause thermal degradation. Too low (<250°C) causes slow vaporization (broad peaks) and discrimination (high boilers like sterols don't enter the column).
Part 4: Column & Separation Parameters
Q: I see a shoulder on my cholesterol peak. Is that lathosterol?A: Likely yes. Lathosterol and cholesterol are isobaric (same nominal mass) or close isomers depending on ionization, and they elute very close together. You need a column with sufficient selectivity.
Column Selection Strategy
Standard: 5% Phenyl-arylene (e.g., HP-5ms, DB-5ms, Rxi-5Sil MS). This is the workhorse for sterols.
Advanced: If resolution is poor, consider a 50% phenyl column (e.g., DB-17ms). The higher polarity interacts more strongly with the double bond position differences between lathosterol (
7) and cholesterol (5) [3].
Optimized Temperature Program
To separate lathosterol from cholesterol, you cannot simply ramp fast. You need a mid-ramp hold or a slow gradient.
Stage
Rate (°C/min)
Value (°C)
Hold Time (min)
Purpose
Initial
-
100
1.0
Solvent focusing
Ramp 1
20
260
0
Rapidly get to elution temp
Ramp 2
2 - 3
300
5-10
Separation Zone: Slow ramp resolves isomers
Ramp 3
20
320
3.0
Bake out heavy matrix
Part 5: System Maintenance & Recovery
Q: I've changed the liner and reagents, but the peak is still tailing. What now?A: The activity has likely migrated to the head of the column.
The "Column Surgery" Protocol:
Trim: Cut 10-20 cm from the front (inlet side) of the column. Matrix non-volatiles accumulate here, creating a "pseudo-stationary phase" that adsorbs sterols [4].
Verify the Cut: Use a magnifying loupe. The cut must be perfectly square. A jagged edge exposes fused silica (active silanols), guaranteeing tailing.
Gold Seal: If you use an Agilent system, replace the gold seal at the bottom of the inlet. It accumulates septum particles and non-volatiles.[1]
Figure 2: Step-by-step maintenance workflow to restore system inertness.
References
Saraiva, D., et al. (2011). Selection of the derivatization reagent--the case of human blood cholesterol, its precursors and phytosterols GC-MS analyses. Journal of Chromatography B. Available at: [Link]
Restek Corporation. (2025). GC Troubleshooting: Tailing Peaks. Available at: [Link]
Agilent Technologies. (2019). LC/MS/MS Separation of Cholesterol and Related Sterols. (Note: Discusses separation difficulty relevant to GC phase selection). Available at: [Link]
Phenomenex. (2025).[1] GC Troubleshooting Guide: Peak Tailing. Available at: [Link]
Minimizing ex vivo oxidation of Cholest-7-en-3beta-ol during sample preparation.
Technical Support Center: Minimizing Ex Vivo Oxidation of Cholest-7-en-3 -ol (Lathosterol) Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stability & Sample Preparation for Sterol Profili...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Minimizing Ex Vivo Oxidation of Cholest-7-en-3
-ol (Lathosterol)
Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Stability & Sample Preparation for Sterol Profiling
Module 1: Mechanistic Intelligence
Why is Lathosterol Unstable?
Unlike cholesterol (
-sterol), Lathosterol is a -sterol.[1][2][3][4][5][6] While it lacks the extreme lability of 7-dehydrocholesterol (), the double bond at C7 creates specific vulnerabilities that differ from standard cholesterol workflows.
Allylic Oxidation: The C7 double bond activates the allylic positions at C6, C9, and C14. In the presence of reactive oxygen species (ROS) or free radicals, hydrogen abstraction occurs, leading to the formation of hydroperoxides (e.g., 6-hydroperoxy-lathosterol), which rapidly decompose into ketones or hydroxides (artifacts).
Acid-Catalyzed Isomerization: This is the "silent killer" of lathosterol data. Under acidic conditions, the
double bond is thermodynamically driven to migrate to the tetrasubstituted position. This isomer is often chromatographically indistinguishable from lathosterol in short GC runs but has different mass spectral fragmentation, leading to quantification errors.
Thermal Degradation: High temperatures (>60°C) without antioxidant protection accelerate the radical chain reaction initiated by trace peroxides in solvents (especially ethers).
Module 2: Troubleshooting & FAQs
Direct solutions to common spectral anomalies and recovery issues.
Category: Chromatographic Artifacts
Q: I see a "shoulder" peak eluting immediately after Lathosterol in GC-MS. Is this oxidation?A: This is likely
-cholestenol , an isomer, not necessarily an oxide.
Diagnosis: Check your derivatization and extraction pH. Did you use an acidic wash step (e.g., HCl to remove pyridine)?
The Fix:
sterols are acid-labile. Avoid strong acid washes. Neutralize saponification mixtures completely before extraction. If derivatizing with silylation reagents (e.g., BSTFA + 1% TMCS), ensure the reaction is not left for excessive periods (>1 hour) at high heat, as TMCS releases HCl.
Q: My baseline is noisy, and I see peaks at M+16 and M+14 relative to Lathosterol.A: This confirms oxidative degradation .
The Cause: M+16 indicates oxygen addition (epoxides/hydroxides); M+14 often indicates oxidation to a ketone (loss of 2H, gain of O = +14 Da). This usually happens during hot saponification or rotary evaporation.
The Fix: Implement the "Cold Saponification" protocol (see Module 3). Add BHT (Butylated hydroxytoluene) to all solvents immediately upon opening.
Category: Sample Recovery
Q: My Lathosterol recovery is inconsistent (high CV%), but Cholesterol recovery is stable.A: Lathosterol is present at ~1/1000th the concentration of cholesterol in plasma. It is easily lost to non-specific binding or masked by the cholesterol tail.
The Fix:
Carrier Effect: Do not rely on endogenous cholesterol to act as a carrier. Spike with a non-endogenous sterol (e.g., 5
-cholestane or Epicoprostanol) early in the lysis step.
Solvent Quality: Ether used for extraction often contains peroxides. Use only HPLC-grade solvents and test for peroxides, or switch to a Hexane:Isopropanol system which is less prone to peroxide formation.
Module 3: The "Golden Standard" Protocol
A validated workflow designed to maintain the redox status of
-sterols.
Reagents & Preparation
Antioxidant Stock: BHT (5 mg/mL) in Ethanol. Prepare fresh weekly.
Saponification Reagent: 1M KOH in 90% Ethanol (degassed).
Extraction Solvent: n-Hexane (HPLC Grade).
Inert Gas: Argon (preferred over Nitrogen due to higher density, providing a better "blanket" over samples).
Step-by-Step Methodology
1. Sample Lysis & Protection (Critical Step)
Add 100
L plasma/tissue homogenate to a glass tube (Teflon-lined cap).
IMMEDIATELY add 10
L of BHT Stock .
Why: BHT acts as a radical scavenger. Adding it before lysis prevents the release of metallic ions (Fe/Cu) from initiating oxidation during the breakdown of lipoproteins.
2. Cold Saponification (The "Artifact-Free" Method)
Purge headspace with Argon for 15 seconds. Cap tightly.
Incubate at Room Temperature (22°C) for 12–16 hours (Overnight) in the dark.
Why: Traditional hot saponification (60°C+ for 1 hour) is the primary source of sterol oxidation artifacts. Cold saponification yields 99% recovery with <1% artifact formation.
3. Extraction
Add 1 mL deionized water + 3 mL n-Hexane.
Vortex vigorously for 5 minutes. Centrifuge at 2000 x g for 5 mins.
Transfer the upper organic layer to a fresh amber vial.
Repeat hexane extraction once more to ensure complete recovery.
4. Drying & Derivatization
Evaporate hexane under a gentle stream of Nitrogen at 35°C (Do not exceed 40°C).
Crucial: Do not dry to "bone dry" and leave it sitting. As soon as solvent evaporates, proceed to derivatization.
Add 50
L BSTFA + 1% TMCS + 50 L Pyridine.
Incubate at 60°C for 30 minutes.
Module 4: Workflow Visualization
The following diagram illustrates the critical control points (CCPs) where oxidation or isomerization is most likely to occur.
Caption: Critical Control Points (CCPs) in Lathosterol processing. Red nodes indicate high-risk steps requiring antioxidant intervention (BHT) or pH control.
Module 5: Comparison of Stabilization Techniques
Parameter
Standard Protocol
Optimized (Golden) Protocol
Impact on Lathosterol
Saponification
60°C for 1 hour
22°C (RT) for 16 hours
Reduces thermal oxidation by ~90% [1].
Antioxidant
None or Ascorbic Acid
BHT (0.05% w/v)
BHT is lipophilic, protecting the sterol in the organic phase where oxidation occurs [2].
Atmosphere
Air
Argon Purge
Argon is heavier than air, displacing O2 more effectively than Nitrogen.
Solvent
Diethyl Ether
n-Hexane
Ether forms explosive peroxides that attack sterols; Hexane is inert.
References
Lutjohann, D., et al. (1995). "Gas-liquid chromatography-mass spectrometry determination of sterols in human plasma: separation of lathosterol from cholesterol." Journal of Lipid Research, 36(2), 343-348.
Guardiola, F., et al. (2010). "Stability of Cholesterol, 7-Ketocholesterol and
-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products." Journal of the American Oil Chemists' Society, 87, 955–962.[3]
McDonald, J.G., et al. (2012). "Extraction and analysis of sterols in biological matrices by high performance liquid chromatography-electrospray ionization mass spectrometry." Methods in Enzymology, 506, 367-397.
Xu, L., et al. (2013). "Reactive Sterol Electrophiles: Mechanisms of Formation and Reactions with Proteins and Amino Acid Nucleophiles." Free Radical Biology and Medicine, 65, 1420-1430.
Technical Support Center: Navigating Matrix Effects in the Analysis of Cholest-7-en-3beta-ol (Lathosterol) in Serum
Welcome to the technical support center dedicated to the robust analysis of Cholest-7-en-3beta-ol (lathosterol) in serum. This guide is designed for researchers, scientists, and drug development professionals who are wor...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to the robust analysis of Cholest-7-en-3beta-ol (lathosterol) in serum. This guide is designed for researchers, scientists, and drug development professionals who are working to accurately quantify this key biomarker of cholesterol biosynthesis. Here, we will delve into the complexities of serum matrix effects and provide practical, field-proven strategies to ensure the integrity and reliability of your experimental data.
Introduction: The Challenge of the Serum Matrix
Cholest-7-en-3beta-ol, a precursor to cholesterol, is a critical biomarker for studying cholesterol metabolism and the efficacy of cholesterol-lowering therapies.[1][2] However, its accurate quantification in serum is often hampered by the so-called "matrix effect." This phenomenon, broadly defined as the interference by one or more components of the sample with the analytical technique, can lead to a loss of assay robustness, sensitivity, and the generation of erroneous results.[3] Serum is a notoriously complex biological matrix, rich in proteins, lipids, salts, and other small molecules that can significantly impact the ionization efficiency of the analyte, particularly in mass spectrometry-based methods.
This guide will provide a comprehensive overview of the causes of matrix effects in lathosterol analysis and offer detailed troubleshooting strategies and validated protocols to mitigate these challenges.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered by researchers in the field.
Q1: What exactly are matrix effects in the context of lathosterol analysis?
A: In the analysis of lathosterol in serum, matrix effects refer to the alteration of the analyte's ionization efficiency (either suppression or enhancement) by co-eluting endogenous components of the serum matrix. This can lead to inaccurate quantification, poor reproducibility, and a high signal-to-noise ratio. For instance, a study on non-cholesterol sterols (NCS) observed an ionization enhancement of around 30% for lathosterol due to matrix effects.[4]
Q2: Why is serum such a challenging matrix for lathosterol analysis?
A: Serum's complexity is the primary reason. It contains a high abundance of proteins (like albumin) and lipids (especially cholesterol) that can interfere with the analysis. Cholesterol, in particular, is a major contributor to matrix effects in sterol analysis.[4] Given that cholesterol levels in plasma can be over 1000 times higher than lathosterol, it can significantly "camouflage" the lathosterol peak, especially in LC-MS/MS methods where they share the same molecular weight.[1]
Q3: What are the primary causes of matrix effects in LC-MS/MS analysis of lathosterol?
A: The main culprits are:
Ion Suppression/Enhancement: Co-eluting compounds from the serum matrix can compete with lathosterol for ionization in the mass spectrometer's source, leading to a suppressed or enhanced signal.
Isobaric Interference: Cholesterol and lathosterol are isomers with the same molecular weight, making their differentiation by mass spectrometry alone impossible.[1] Chromatographic separation is therefore crucial.
Phospholipids: These abundant lipids in serum are notorious for causing ion suppression and can build up on the analytical column, affecting its performance over time.
Q4: How can I assess the presence and extent of matrix effects in my assay?
A: A common method is the post-extraction spike experiment. This involves comparing the peak area of lathosterol in a neat solution to the peak area of lathosterol spiked into a pre-extracted blank serum sample. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to matrix effects during lathosterol analysis.
Problem
Probable Cause(s)
Recommended Solution(s)
Poor Peak Shape / Tailing
- Column contamination with matrix components (e.g., phospholipids).- Inadequate chromatographic separation from interfering compounds.
- Implement a more rigorous sample preparation method (e.g., SPE) to remove phospholipids.[5]- Optimize the chromatographic gradient to improve separation.[6]- Use a guard column to protect the analytical column.
High Variability in Results (Poor Precision)
- Inconsistent matrix effects between samples.- Inefficient or variable sample extraction.
- Utilize a stable-isotope labeled internal standard (SIL-IS) like Lathosterol-d7 to normalize for variations.[7]- Ensure consistent and validated sample preparation procedures for all samples.[8]
Inaccurate Quantification (Poor Accuracy)
- Significant ion suppression or enhancement.- Calibration curve not representative of the sample matrix.
- Employ a matrix-matched calibration curve by spiking known concentrations of lathosterol into a blank serum matrix.[4]- Use a surrogate matrix for calibration standards if a blank matrix is unavailable.[1]
Low Signal Intensity / Poor Sensitivity
- Severe ion suppression from the serum matrix.
- Optimize sample preparation to remove interfering substances (e.g., through saponification and LLE/SPE).[9][10]- Adjust mass spectrometer source parameters to enhance ionization efficiency.
Co-elution with Cholesterol
- Insufficient chromatographic resolution.
- Utilize a high-resolution analytical column (e.g., C18) and optimize the mobile phase composition and gradient.[6]- Consider derivatization for GC-MS analysis, which can improve separation.[11]
Mitigating Matrix Effects: A Validated Workflow
The following workflow provides a comprehensive strategy for minimizing matrix effects in the LC-MS/MS analysis of lathosterol in serum.
Caption: Workflow for mitigating matrix effects in lathosterol analysis.
Detailed Experimental Protocol: Lathosterol Quantification in Serum by LC-MS/MS
This protocol is a robust starting point and should be validated in your laboratory.
1. Sample Preparation
Internal Standard Spiking: To 100 µL of serum sample, add a known amount of stable-isotope labeled internal standard (e.g., Lathosterol-d7).[7] The use of a SIL-IS is crucial as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.
Saponification: Add 1 mL of 1 M ethanolic potassium hydroxide to the serum sample. Vortex and incubate at 60°C for 1 hour to hydrolyze the esterified lathosterol to its free form.[9] This step is critical as a significant portion of sterols in serum are esterified.
Liquid-Liquid Extraction (LLE): After cooling, add 1 mL of water and 3 mL of hexane. Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 10 minutes. Carefully collect the upper hexane layer. Repeat the extraction twice more and pool the hexane extracts.
Evaporation: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen at 40°C.
Solid-Phase Extraction (SPE) (Optional but Recommended): For enhanced cleanup, especially for removing phospholipids, reconstitute the dried extract in a small volume of a non-polar solvent (e.g., hexane) and load it onto a silica-based SPE cartridge.[5][10] Wash with a non-polar solvent to remove remaining non-polar interferences, and then elute the sterols with a more polar solvent mixture (e.g., hexane:ethyl acetate). Evaporate the eluate to dryness.
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 methanol:water). Vortex and transfer to an autosampler vial.
2. LC-MS/MS Analysis
Liquid Chromatography:
Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.9 µm) is recommended for optimal separation of lathosterol from cholesterol.[1][6]
Mobile Phase: A gradient elution using methanol and water, both with a small amount of an additive like formic acid or ammonium acetate, is typically employed.
Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
Mass Spectrometry:
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is generally preferred for non-polar compounds like sterols as it provides good sensitivity without the need for derivatization.[12]
Detection: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[9] Monitor at least two specific precursor-to-product ion transitions for both lathosterol and its SIL-IS.
3. Data Analysis and Quantification
Calibration Curve: Prepare matrix-matched calibration standards by spiking known concentrations of lathosterol and a fixed concentration of the SIL-IS into a blank serum matrix. Process these standards in the same way as the unknown samples.
Quantification: Plot the peak area ratio of lathosterol to the SIL-IS against the concentration of the lathosterol standards to generate a calibration curve. Determine the concentration of lathosterol in the unknown samples by interpolating their peak area ratios from this curve.
Conclusion: Ensuring Data Integrity
The accurate measurement of Cholest-7-en-3beta-ol in serum is achievable with a thorough understanding and proactive mitigation of matrix effects. By implementing robust sample preparation techniques, optimizing chromatographic separation, and utilizing stable-isotope labeled internal standards, researchers can generate reliable and reproducible data. This technical support guide provides a framework for troubleshooting and method development, empowering you to overcome the challenges of the complex serum matrix and advance your research with confidence.
References
Determination of non-cholesterol sterols in serum and HDL fraction by LC/MS-MS.
Validation Processes of Protein Biomarkers in Serum—A Cross Platform Comparison.
Effects of cholestyramine on hepatic cholesterol 7alpha-hydroxylase and serum 7alpha-hydroxycholesterol in the hamster. PubMed.
Quantification of Lathosterol as a Biomarker in Human Plasma Using UPLC-MS/MS System. Medpace.
Molecular Application of Mass Spectrometry and Chrom
Use of determinations of 7-lathosterol (5 alpha-cholest-7-en-3 beta-ol)
Matrix effects and the accuracy of cholesterol analysis. PubMed.
LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC‑C18 Column. LabRulez LCMS.
Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
Application Notes and Protocols for Measuring Cholesterol Precursor Sterols Using L
Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ioniz
A comprehensive method for extraction and quantitative analysis of sterols and secosteroids
Simplified LC-MS Method for Analysis of Sterols in Biological Samples. MDPI.
Determination of serum levels of unesterified lathosterol by isotope dilution-mass spectrometry. PubMed.
Simplified LC-MS Method for Analysis of Sterols in Biological Samples. (PDF).
LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC‑C18 Column. Agilent.
Validation of Analytical Methods for Biomarkers Employed in Drug Development. PMC.
Identifying and resolving interfering peaks in Cholest-7-en-3beta-ol analysis.
Technical Support Center: High-Fidelity Quantitation of Cholest-7-en-3 -ol (Lathosterol) Introduction: The "Hidden" Peak Challenge Lathosterol ( -cholest-7-en-3 -ol) is a critical biomarker for whole-body cholesterol syn...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: High-Fidelity Quantitation of Cholest-7-en-3
-ol (Lathosterol)
Introduction: The "Hidden" Peak Challenge
Lathosterol (
-cholest-7-en-3-ol) is a critical biomarker for whole-body cholesterol synthesis (the Kandutsch-Russell pathway) and a diagnostic marker for defects like Smith-Lemli-Opitz Syndrome (SLOS).
The Core Problem: Lathosterol analysis is an "isomer crisis." It shares the exact molecular weight (
) with cholesterol and is structurally nearly identical, differing only by the position of the double bond ( vs. ). In biological matrices, Cholesterol is present at concentrations 1000x to 10,000x higher than Lathosterol. Even a minor "tail" from the massive cholesterol peak can completely obscure the lathosterol signal, leading to false quantitation.
This guide provides the protocols to resolve these interferences using GC-MS (the structural gold standard) and LC-MS/MS (the high-throughput alternative).
Module 1: GC-MS Resolution & Mass Spectral Deconvolution
Context: GC-MS with Trimethylsilyl (TMS) derivatization is the most reliable method for structurally identifying sterols, but it requires strict adherence to "The Rule of 129" to distinguish isomers.
1.1 The "Rule of 129": Distinguishing from Sterols
When sterols are silylated (TMS ether), their fragmentation patterns are dictated by the double bond position.[1] You can mathematically separate co-eluting peaks by monitoring specific diagnostic ions.
-Sterols (Cholesterol, 7-Dehydrocholesterol): The double bond at C5 promotes the cleavage of the A-ring, producing a dominant base peak at 129 .
-Sterols (Lathosterol): The double bond at C7 prevents this specific A-ring cleavage. Consequently, 129 is absent or negligible .
Actionable Protocol:
If you suspect your Lathosterol peak is contaminated by Cholesterol tailing, check the ratio of
458 (Molecular Ion) to 129.
Pure Lathosterol: High 458, High 255, No 129 .
Cholesterol Interference: High 129.
Table 1: Diagnostic Ion Fingerprints (TMS Derivatives)
Analyte
Structure
Molecular Ion ()
Base Peak
Diagnostic Ions
Interference Flag
Lathosterol
458
255
213, 458
Presence of 129 indicates co-elution.
Cholesterol
458
129
329, 368
Massive abundance; tails into Lathosterol.
7-Dehydrocholesterol
456
325
351, 211
Unstable; often degrades to steradienes.
Desmosterol
456
129
343, 372
structure means it also has 129.
1.2 Chromatographic Optimization (GC)
Standard "5% Phenyl" columns (e.g., DB-5ms, HP-5) often fail to baseline-separate Lathosterol from Cholesterol when the concentration differential is high.
Recommendation: Switch to a DB-XLB (low-polarity proprietary phase) or a 100% Dimethylpolysiloxane column with a flatter temperature ramp.
Critical Parameter: The ramp rate between 260°C and 290°C must be slow (
C/min) to allow thermodynamic separation of the isomers.
Module 2: LC-MS/MS & The "Isobaric Trap"
Context: LC-MS/MS (typically APCI) is faster but prone to "isobaric crosstalk" because Lathosterol and Cholesterol often produce the same parent ion
.
2.1 The PTAD Solution for 7-DHC Interference
If your interference is suspected to be 7-Dehydrocholesterol (7-DHC) rather than cholesterol, you can use PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) derivatization.[2]
Mechanism: PTAD reacts only with conjugated dienes (like 7-DHC).
The following logic tree guides you through identifying the source of an unknown peak interfering with Lathosterol.
Caption: Decision tree for deconvoluting sterol isomers based on ionization technique and chemical reactivity.
Frequently Asked Questions (FAQ)
Q1: My Lathosterol peak has a "shoulder" on the front end. What is it?A: This is almost certainly Desmosterol or 7-Dehydrocholesterol . In many GC temperature programs, Desmosterol elutes just before Lathosterol. Check for
343 (Desmosterol) or 325/351 (7-DHC). If using LC-MS, ensure your gradient is shallow enough (0.5% change per minute) in the sterol elution window.
Q2: Why is my Lathosterol quantitation non-linear at high concentrations?A: This is often a Derivatization Kinetic Issue . The
double bond makes the 3-hydroxyl group slightly sterically different than in cholesterol. If you are using MSTFA/BSTFA, ensure you incubate at 60°C for at least 30-60 minutes . Incomplete silylation leads to peak broadening and loss of sensitivity.
Q3: Can I use UV detection for Lathosterol?A:No. Lathosterol has an isolated double bond (
) and exhibits very weak UV absorption (end absorption nm). Unlike 7-DHC (which absorbs strongly at 280 nm due to its conjugated diene system), Lathosterol requires MS or FID (Flame Ionization Detection) for reliable quantitation.
Q4: I see a peak at m/z 368 in my Lathosterol window. Is this a fragment?A: No,
368 is a characteristic fragment of Cholesterol-TMS (loss of TMSOH). If you see this in your Lathosterol retention window, you have severe cholesterol overload. You must dilute the sample or improve chromatographic resolution (e.g., use a longer column or narrower bore).
References
GC-MS Method Development & Diagnostic Ions
Determination of plasma phytosterols and cholesterol precursors using GC-MS.
Source:
LC-MS/MS & PTAD Derivatization
Quantification of L
Source:
Interference Mechanisms (7-DHC vs. Vitamin E/Sterols)
Interference of 7-dehydrocholesterol in chromatographic determin
Source:
Cookson-Type Reagents (PTAD)
Application of Cookson-type reagents for biomedical LC/MS analyses.
Stability of Cholest-7-en-3beta-ol in stored biological samples.
The following technical guide serves as a Tier 3 Support resource for researchers and analytical chemists working with Cholest-7-en-3beta-ol (Lathosterol). It is designed to address the specific stability challenges inhe...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide serves as a Tier 3 Support resource for researchers and analytical chemists working with Cholest-7-en-3beta-ol (Lathosterol). It is designed to address the specific stability challenges inherent to
-sterols, which differ mechanistically from the more common -sterols (e.g., Cholesterol).[1][2]
Technical Support Center: Stability & Handling of Cholest-7-en-3
-ol
Topic: Stability of Cholest-7-en-3beta-ol in stored biological samples.
Ticket ID: LATH-STAB-001
Classification: Tier 3 (Advanced Analytical Chemistry)[1][2]
Executive Summary: The
Stability Paradox
User Question: I treat Lathosterol like Cholesterol, but my recovery rates are inconsistent, and I see unexplained peaks. Why?
Technical Insight:
You cannot treat Lathosterol (a
-sterol) exactly like Cholesterol (a -sterol).[1][2] While they share a similar backbone, their oxidative vulnerabilities differ.[1][3] In Cholesterol, the allylic hydrogens at C7 are the primary target for oxidation. In Lathosterol, the double bond is already at C7-C8, shifting the allylic vulnerability to C14 and C9 .[2]
Research indicates that the C14-H bond in
-sterols has a lower bond dissociation enthalpy (BDE) than the C7-H bond in -sterols, making Lathosterol theoretically more susceptible to specific oxidative attacks than cholesterol under certain conditions [1].[1][2][3] Furthermore, acidic conditions can catalyze the migration of the double bond from to , creating isomeric artifacts that co-elute in many assays.[1][2]
Critical Degradation Pathways (Mechanism of Action)
To troubleshoot effectively, you must understand how the molecule breaks down.
User Question: How long can I store plasma samples before Lathosterol degrades?
Standard Operating Procedure (SOP):
Lathosterol in serum/plasma is relatively stable if the matrix is intact (lipoproteins protect the sterol core).[1] However, once extracted or if the sample is subjected to freeze-thaw cycles, degradation accelerates.[1][2]
Parameter
Recommendation
Scientific Rationale
Temperature
-80°C (Preferred)
-20°C is acceptable for <3 months. -80°C halts enzymatic activity and slows auto-oxidation significantly [2].[1][2]
Additives
BHT (50 µg/mL)
Butylated hydroxytoluene (BHT) acts as a radical scavenger, protecting the C14 allylic position from auto-oxidation [3].[1][2]
Atmosphere
Argon or Nitrogen
Displaces oxygen. Essential for standard stock solutions.
Solvent
Chloroform or Toluene
Avoid ethers (peroxide formation) or acidic solvents (isomerization).[1]
Troubleshooting Tip: If you observe a steady decline in Lathosterol concentration over time in stored samples, check if the samples were acidified. Acid creates a "sink" by converting Lathosterol to
-cholestenol, which may not be detected in your specific MRM window.[1][2]
Extraction Workflow: The "Cold Saponification" Standard[1]
User Question: I use a standard hot saponification (60°C for 1 hour). Is this safe?
Critical Warning: Heat + Alkali + Air = Rapid Oxidation.
For
-sterols, Cold Saponification is the gold standard to prevent artifact generation [4].[1][2]
Diagram 2: Optimized Extraction Decision Tree
Caption: Recommended workflow emphasizing Cold Saponification to preserve Lathosterol integrity.
Validated Protocol Steps:
Pre-treatment: Add 10 µL of BHT solution (5 mg/mL in ethanol) to 200 µL plasma before any other reagents.
Saponification: Add 1 mL of 1M KOH in 90% Ethanol. Flush with Nitrogen.[4] Cap tightly.
Incubation: Shake at Room Temperature (22°C) for 12–18 hours (Overnight) in the dark. Do not heat.
Wash: Wash the organic layer with distilled water until neutral (pH paper check) to remove all traces of KOH (alkali can damage GC columns and degrade derivatives).
Analytical Troubleshooting (FAQ)
Q1: I see a "shoulder" peak on my Lathosterol signal in GC-MS. What is it?
Diagnosis: This is likely
-Cholestenol (Lathosterol) co-eluting with -Cholestenol .[1][2]
Cause: Acidic conditions during extraction or derivatization (e.g., using old BSTFA with traces of HCl) caused the double bond to migrate.
Solution: Ensure your extraction is neutralized (wash step).[1] Use fresh derivatization reagents.
Q2: Why is my LC-MS sensitivity low for Lathosterol compared to Cholesterol?
Diagnosis: Ionization efficiency and isobaric interference.
Cause: Lathosterol (MW 386.[5][6][7]6) and Cholesterol (MW 386.[7]6) are isobaric. In standard ESI/APCI, they have the same parent ion
Solution: You rely entirely on chromatographic separation.
Action: Use a column capable of shape selectivity (e.g., C30 or specialized PFP columns) rather than standard C18.
Action: Monitor the specific transition. For Lathosterol, the fragmentation pattern differs slightly due to the
bond, but chromatographic resolution is the primary defense [5].
Q3: Can I use Cholesterol-
as an internal standard?
Diagnosis: Not recommended for precise quantification.
Reason: Cholesterol-
behaves like a -sterol.[1][2][8][9] It will not correct for the specific degradation losses (C14 oxidation) that Lathosterol undergoes.[1]
Solution: Use Lathosterol-
(available from specialized lipid standard suppliers).[1][2] This ensures the internal standard degrades at the same rate as the analyte, providing a self-validating quantification system.[1][2]
References
MDPI. (2021). Advances and Challenges in Plant Sterol Research. (Discusses C14-H bond vulnerability in
Semantic Scholar. (2014). Evaluation of Stability of Serum on Different Storage Temperatures.
LIPID MAPS. Extraction and Analysis of Sterols in Biological Matrices. (Protocols for BHT usage and extraction).
ResearchGate. (2010). Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification. (Evidence for cold vs hot saponification).[1]
Medpace. Quantification of Lathosterol as a Biomarker in Human Plasma Using UPLC-MS/MS System. (LC-MS separation strategies).
-cholest-7-en-3-ol) is a critical biomarker for whole-body cholesterol synthesis.[1][2] Unlike cholesterol absorption markers (e.g., sitosterol), lathosterol reflects the endogenous biosynthetic pathway.
The Analytical Problem: Lathosterol is structurally nearly identical to cholesterol but exists at concentrations 1000-fold lower in plasma.[1] Furthermore, >80% of circulating lathosterol is esterified to fatty acids. Standard lipid extractions (like Folch) recover these esters but do not make them available for GC-MS analysis, which requires free sterols.
The Solution: To improve recovery, you must optimize three phases: Oxidation Prevention , Hydrolysis Efficiency (Saponification) , and Derivatization Stability .
Q: Why are my baseline lathosterol levels inconsistent between technical replicates?
A: The most common cause is sterol oxidation or enzymatic degradation post-collection. Lathosterol contains a double bond at C7, making it susceptible to non-enzymatic oxidation during sample processing.
Protocol: The "Stop-Loss" Stabilization
Antioxidant Block: Immediately upon plasma/tissue collection, add Butylated Hydroxytoluene (BHT) to a final concentration of 50
g/mL.
Mechanism:[2][3][4][5] BHT acts as a radical scavenger, preventing the formation of 7-ketolathosterol artifacts.
Enzyme Inhibition: Keep samples at 4°C during handling. Plasma lipases remain active at room temperature, altering the Free-to-Ester ratio.
Storage: Store at -80°C. Avoid repeated freeze-thaw cycles (
Free Lathosterol. Mandatory for GC-MS quantification of total synthesis.
Visual Workflow: The Extraction Decision Tree
Caption: Decision logic for selecting the correct extraction pathway based on analytical requirements.
Optimized Protocol: Mild Saponification for Maximum Yield
Standard saponification (100°C) can degrade lathosterol. Use this "Mild" protocol:
Hydrolysis: Mix 100
L plasma with 1 mL 1M KOH in 90% Ethanol .
Internal Standard: Spike with 5
g -cholestane (or -lathosterol).
Incubation: Heat at 60°C for 60 minutes .
Why? This temperature is sufficient to break ester bonds but minimizes thermal degradation of the sterol ring.
Extraction: Add 1 mL Hexane and 0.5 mL water. Vortex vigorously (2 mins).
Separation: Centrifuge (2000 x g, 5 min). Collect the upper organic phase (Hexane).
Drying: Evaporate hexane under Nitrogen at 35°C. Do not over-dry (sterols adsorb to glass).
Module 3: Derivatization & Instrumental Analysis
Q: I see "ghost peaks" and tailing in my GC-MS chromatogram. How do I fix this?
A: Tailing usually indicates incomplete derivatization or moisture contamination. Lathosterol is non-volatile and must be converted to a Trimethylsilyl (TMS) ether.
Troubleshooting Guide: Derivatization
Symptom
Probable Cause
Corrective Action
Peak Tailing
Active sites on liner/column
Replace liner with deactivated glass wool; trim column.
Low Response
Moisture in reagents
TMS reagents hydrolyze instantly with water. Use fresh BSTFA; ensure extract is anhydrous.
Extra Peaks (M-18)
Dehydration artifacts
Acidic conditions during extraction. Ensure alkali is fully washed out before drying.
Incomplete Reaction
Steric hindrance
Add 1% TMCS (catalyst) to BSTFA.[6] Incubate at 60°C for 30-60 mins.
Critical Step: The sample must be dissolved in an anhydrous solvent (e.g., Pyridine or Ethyl Acetate) before adding BSTFA.
Module 4: Validation & Quality Control
Q: My Internal Standard (IS) recovery is low (<50%). Is my data valid?
A: No. Low recovery alters the linearity of the assay.
The "Gold Standard" IS Strategy:
Ideal:Deuterated Lathosterol (
-Lathosterol) .
Why: It behaves identically to the analyte during extraction and derivatization.
Practical:
-Cholestane .
Why: It is structurally similar but does not exist naturally in human plasma. It elutes close to lathosterol but is resolved by GC.
Data: Solvent Efficiency Comparison
Solvent System
Target Analyte
Recovery Efficiency
Notes
Hexane (post-saponification)
Total Sterols
>95%
Best for GC-MS. Highly selective for non-polar sterols.
Chloroform:MeOH (Folch)
Total Lipids
~98%
Extracts esters intact. Not suitable for direct GC-MS of total lathosterol without hydrolysis.
MTBE (Matyash)
Lipidomics
~90%
Safer than chloroform, but lower recovery for free sterols compared to Hexane.
References
Medpace Bioanalytical Laboratories. (2015). Quantification of Lathosterol as a Biomarker in Human Plasma Using UPLC-MS/MS System.
[Link] (Cited for Lathosterol as synthesis marker).[1][2]
Honda, A., et al. (2008). Highly sensitive quantification of key regulatory oxysterols in biological samples by LC-ESI-MS/MS.Journal of Lipid Research , 50(2), 350-357.
[Link] (Cited for derivatization and stability).
Lütjohann, D., et al. (1995). Gas-chromatography/mass spectrometry determination of cholesterol precursors and degradation products.[1][7]Clinical Chemistry , 41(10).
[Link] (Cited for Saponification protocols).
Lipid Maps. (2023). Extraction and Analysis of Sterols.
[Link] (Cited for BHT and general handling).
Reis, A., et al. (2013).[8] A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL.Journal of Lipid Research , 54(7), 1812–1824.
[Link] (Cited for Folch vs. alternative solvents).
Validating Lathosterol as a Biomarker for Cholesterol Synthesis: A Comparative Technical Guide
Executive Summary In metabolic disease research and lipid-lowering drug development, distinguishing between cholesterol synthesis (hepatic production) and cholesterol absorption (intestinal uptake) is critical for patien...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In metabolic disease research and lipid-lowering drug development, distinguishing between cholesterol synthesis (hepatic production) and cholesterol absorption (intestinal uptake) is critical for patient stratification. While stable isotope labeling (e.g., Deuterium Oxide,
) remains the gold standard for measuring absolute synthesis flux, it is cost-prohibitive and logistically complex for large-scale clinical trials.
This guide validates plasma lathosterol —specifically the lathosterol-to-cholesterol ratio —as a robust, cost-effective surrogate biomarker for hepatic cholesterol synthesis. We compare its performance against alternative markers (Desmosterol, Lanosterol) and provide a validated GC-MS protocol for its quantification.
Key Insight: Lathosterol is not merely a precursor; it is the rate-limiting readout of the Kandutsch-Russell pathway, the dominant synthesis route in the human liver.
The Biological Context: Why Lathosterol?
Cholesterol biosynthesis is not a single linear track but a bifurcated system. Post-lanosterol, the pathway splits into the Bloch pathway and the Kandutsch-Russell pathway .
Bloch Pathway: Utilizes Desmosterol as the final precursor. Dominant in the brain and testes.
Kandutsch-Russell Pathway: Utilizes Lathosterol as the final precursor.[1][2] Dominant in the liver and skin.
Since the liver is the primary engine of circulating LDL cholesterol, hepatic markers are most relevant for cardiovascular research. Lathosterol levels correlate strongly (
) with whole-body cholesterol balance and HMG-CoA reductase activity.
Visualization: The Bifurcated Biosynthesis Pathway
Figure 1: The bifurcation of cholesterol synthesis. Lathosterol serves as the specific surrogate for the hepatic Kandutsch-Russell pathway, which governs plasma cholesterol levels.
Comparative Analysis: Lathosterol vs. Alternatives
The following table objectively compares Lathosterol against Desmosterol and the Gold Standard (
Labeling).
Feature
Lathosterol (Plasma)
Desmosterol (Plasma)
Deuterium Oxide () Labeling
Biological Scope
Hepatic Synthesis (Systemic regulation)
CNS/Peripheral Synthesis (Brain health)
Absolute Flux (Total synthesis rate)
Throughput
High (GC-MS/LC-MS)
High (GC-MS/LC-MS)
Low (Requires tracer administration)
Cost
Low (<$50/sample)
Low (<$50/sample)
High (Isotopes + Clinical time)
Statin Sensitivity
High (Directly reflects HMGCR inhibition)
Moderate
High
Stability
High (Stable in frozen plasma)
Moderate (Susceptible to oxidation)
High
Primary Limitation
Static marker (Snapshot vs. Flux)
Less relevant for CVD risk assessment
Complex data analysis
Scientist's Note: While
provides a kinetic rate (), Lathosterol provides a static concentration. However, when normalized to total cholesterol, the Lathosterol-to-Cholesterol Ratio correlates so highly with kinetic measures that it renders isotope labeling unnecessary for most Phase II/III statin or PCSK9 inhibitor trials.
Experimental Protocol: Validated GC-MS Workflow
While LC-MS/MS (APCI) is gaining popularity, GC-MS (Gas Chromatography-Mass Spectrometry) remains the reference method for sterol analysis.
Reasoning: Lathosterol and Cholesterol are isobaric (same mass) and structurally similar.[3] GC provides superior chromatographic resolution of these isomers compared to standard LC methods, reducing false positives.
Why: Sterols are non-volatile and polar. Silylation replaces active hydrogens with TMS groups, increasing volatility and thermal stability for GC.
GC-MS Analysis (SIM Mode):
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or Rxi-5ms), 30m length.
Carrier Gas: Helium (1 mL/min).
Temp Program: Start
, ramp to at .
Detection (SIM): Monitor specific ions to maximize sensitivity.[6]
Validated Ions for SIM (Selected Ion Monitoring)
Analyte
Target Ion ()
Qualifier Ions ()
Retention Time (Approx)
-Cholestane (IS)
217
149, 109
12.5 min
Cholesterol-TMS
329
368, 458
14.2 min
Lathosterol-TMS
458 ()
255, 213
14.8 min
Workflow Visualization
Figure 2: Validated GC-MS workflow for plasma sterol quantification.[1][3]
Data Interpretation: The L:C Ratio
Reporting absolute lathosterol (
) is often misleading because sterols are transported in lipoproteins (LDL/HDL). A patient with high total cholesterol will naturally have higher absolute lathosterol, even if their synthesis rate is normal.
The Standard: You must calculate the Lathosterol-to-Cholesterol Ratio (L:C) .
Clinical Thresholds (Indicative):
High Synthesizers (High L:C): Indicate high HMGCR activity. These patients typically respond best to Statins .
High Absorbers (Low L:C, High Campesterol): Indicate high intestinal uptake. These patients typically respond best to Ezetimibe or Plant Sterols .
References
Kempen, H. J., et al. (1988). Serum lathosterol concentration is an indicator of whole-body cholesterol synthesis in humans.[3][8][9] Journal of Lipid Research, 29(9), 1149-1155.
[Link]
Mackay, D. S., et al. (2015).[6][7] Lathosterol-to-cholesterol ratio in serum predicts cholesterol-lowering response to plant sterol consumption in a dual-center, randomized, single-blind placebo-controlled trial.[4][6][10] The American Journal of Clinical Nutrition, 101(3), 432–439.[4][6]
[Link]
Matthan, N. R., et al. (2009). Deuterium uptake and plasma cholesterol precursor levels correspond as methods for measurement of endogenous cholesterol synthesis in hypercholesterolemic women. Lipids, 44(3), 201-209.
[Link]
Ahmida, H. S., et al. (2006). Simultaneous determination of plasmatic phytosterols and cholesterol precursors using gas chromatography–mass spectrometry (GC–MS) with selective ion monitoring (SIM).[4][11] Journal of Chromatography B, 842(1), 43-47.[4]
[Link]
Lütjohann, D., et al. (2019). Gas Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Oxysterols, Plant Sterols, and Cholesterol Precursors.[12] Clinical Chemistry, 65(1).
[Link]
Comparative Guide: Lathosterol vs. Desmosterol as Markers of Cholesterol Production
[1] Executive Summary In the assessment of endogenous cholesterol homeostasis, static measurement of total cholesterol (TC) is insufficient. To distinguish between cholesterol absorption (exogenous) and synthesis (endoge...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In the assessment of endogenous cholesterol homeostasis, static measurement of total cholesterol (TC) is insufficient. To distinguish between cholesterol absorption (exogenous) and synthesis (endogenous), researchers must quantify non-cholesterol sterol precursors.
This guide provides a technical comparison of Lathosterol and Desmosterol , the two primary surrogate markers for cholesterol biosynthesis.[1][2] While both serve as indices of synthesis, they reflect distinct biological pathways (Kandutsch-Russell vs. Bloch) and offer different clinical insights regarding whole-body turnover versus tissue-specific (CNS) flux.
Part 1: Mechanistic Foundation (The "Why")
Cholesterol biosynthesis from lanosterol is not a single linear track but a bifurcated system.[3] The choice of marker depends on which arm of the pathway is dominant in the tissue of interest.
Dominance: Skin and arguably the primary contributor to constitutive whole-body synthesis measured in plasma.
Mechanism: Intermediates are reduced by DHCR24 earlier in the pathway, diverting them into the K-R track.[3]
Pathway Visualization
The following diagram illustrates the bifurcation and the critical role of DHCR24 in determining which marker accumulates.
Caption: Bifurcation of cholesterol synthesis. DHCR24 activity determines if intermediates follow the Bloch (Desmosterol) or K-R (Lathosterol) pathway.
You are conducting general population studies on cholesterol homeostasis.
You need to assess the efficacy of HMG-CoA reductase inhibitors (statins). Lathosterol drops precipitously with statin therapy, correlating directly with LDL-C reduction.
You are investigating metabolic syndrome or obesity, where whole-body synthesis is chronically elevated.
2. Use Desmosterol when:
You are studying Central Nervous System (CNS) lipid metabolism. Desmosterol is found in significantly higher concentrations in the brain than in the liver.[5]
You suspect a genetic defect in the post-squalene pathway (e.g., Desmosterolosis).
You are analyzing rapid cellular proliferation (e.g., oncology), where the Bloch pathway is often upregulated to meet membrane demand.
Part 3: Experimental Protocol (GC-MS)
To ensure Scientific Integrity , this protocol relies on Isotope Dilution Mass Spectrometry (ID-MS), the gold standard for sterol quantification.
Principle
Sterols in plasma exist largely as esters (bound to fatty acids). To quantify the total production pool, samples must be saponified (hydrolyzed) to free the sterols, extracted into a non-polar solvent, and derivatized to trimethylsilyl (TMS) ethers to ensure volatility for Gas Chromatography (GC).
Reagents & Equipment[2]
Internal Standard (IS): 5
-cholestane or deuterated sterols (e.g., Lathosterol-d4). Crucial for correcting extraction losses.
Saponification Reagent: 1M KOH in 90% Ethanol.
Extraction Solvent: n-Hexane or n-Heptane (HPLC Grade).
Caption: Validated workflow for sterol extraction and quantification using GC-MS.[2][7][8][6][9][10][11][12]
Part 4: Data Interpretation
Normalization (The "Golden Rule")
Absolute concentrations (
mol/L) of lathosterol or desmosterol are influenced by the total number of lipoprotein particles (LDL/HDL) available to transport them.
Incorrect: Reporting raw concentration (e.g., 5.0 mg/L).
Correct: Reporting the Sterol/Total Cholesterol Ratio (e.g.,
mol sterol / mmol cholesterol). This corrects for hyperlipidemia and isolates the synthesis rate.
Clinical Thresholds & Patterns[7]
Condition
Lathosterol/TC Ratio
Desmosterol/TC Ratio
Interpretation
Statin Therapy
(Sharp Decrease)
(Decrease)
Statins block HMG-CoA reductase (upstream), lowering flux through both pathways.
Obesity / Metabolic Syn.
(Elevated)
(Normal/Slight High)
Driven by hepatic overproduction via K-R pathway.
Desmosterolosis
(Low/Absent)
(Very High)
Blockade of DHCR24 causes desmosterol accumulation.
Alzheimer's Disease
(Variable)
(Decreased)
Plasma desmosterol may reflect reduced brain cholesterol turnover/synthesis.
References
Mitsche, M. A., et al. (2015). Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways. eLife. [Link]
Lütjohann, D., et al. (2011). Cholesterol absorption and synthesis in statin users and non-users. Annals of Medicine. [Link]
Matysik, S., et al. (2025). Gas Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Determination of Oxysterols, Plant Sterols, and Cholesterol Precursors.[6][11] Clinical Chemistry. [Link]
Sato, Y., et al. (2015). Reduced plasma desmosterol-to-cholesterol ratio and longitudinal cognitive decline in Alzheimer's disease.[13] Alzheimer's & Dementia. [Link]
Mackay, D. S., et al. (2015).[14] Lathosterol-to-cholesterol ratio in serum predicts cholesterol-lowering response to plant sterol consumption.[14] American Journal of Clinical Nutrition. [Link]
Cross-validation of GC-MS and LC-MS methods for Cholest-7-en-3beta-ol.
Technical Comparison Guide: GC-MS vs. LC-MS for Cholest-7-en-3 -ol (Lathosterol) Quantification Executive Summary The Verdict: For the quantification of Cholest-7-en-3 -ol (Lathosterol) , the choice between GC-MS and LC-...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: GC-MS vs. LC-MS for Cholest-7-en-3
-ol (Lathosterol) Quantification
Executive Summary
The Verdict:
For the quantification of Cholest-7-en-3
-ol (Lathosterol) , the choice between GC-MS and LC-MS is a trade-off between chromatographic resolution and analytical throughput .[1]
GC-MS (Gas Chromatography-Mass Spectrometry) remains the reference standard for structural confirmation and resolution of sterol isomers. It excels at physically separating Lathosterol from its massive background interference, Cholesterol (Cholest-5-en-3
-ol), but requires laborious derivatization.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) , particularly with APCI (Atmospheric Pressure Chemical Ionization) , is the superior choice for high-throughput clinical workflows . While it struggles more with isomer separation, modern UPLC columns and specific MRM transitions allow for rapid quantification without derivatization, though sensitivity can be lower than derivatized ESI methods.
Part 1: Analyte Profile & The Isomer Challenge
Lathosterol is a cholesterol precursor and a validated biomarker for whole-body cholesterol synthesis.[1][2][3] The primary analytical challenge is not the molecule itself, but its biological matrix.
Analyte: Cholest-7-en-3
-ol (Lathosterol)
Major Interference: Cholesterol (Cholest-5-en-3ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-ol)
The Problem:
Isobaric: Both have the same molecular weight (
Da).
Concentration Differential: In human plasma, Cholesterol is present at concentrations 1000x to 2000x higher than Lathosterol. Even a 0.1% tailing of the cholesterol peak can completely obscure the lathosterol signal if chromatographic separation is insufficient.
Part 2: Method A – GC-MS (The Gold Standard for Resolution)
GC-MS utilizes the high thermal stability of sterols (once derivatized) to achieve baseline separation of isomers.
Mechanism of Action
Sterols are non-volatile and thermally labile. They must be derivatized to Trimethylsilyl (TMS) ethers. This reduces polarity, increases volatility, and produces characteristic fragmentation patterns in Electron Impact (EI) ionization.
Thermal Degradation: Risk of dehydration if injector is too hot/dirty.
Part 3: Method B – LC-MS/MS (The High-Throughput Workhorse)
LC-MS avoids thermal degradation and, with APCI, can often skip derivatization. However, ionization efficiency for neutral sterols is low, requiring specific source selection.
Ionization Source Selection
ESI (Electrospray Ionization):Poor for neutral sterols. Requires derivatization (e.g., Picolinyl esters) to add a charge tag. High sensitivity (<1 pg), but adds sample prep time.
APCI (Atmospheric Pressure Chemical Ionization):Preferred. Ionizes neutral sterols via proton transfer in the gas phase. Robust against matrix effects but requires careful optimization to see Lathosterol over the Cholesterol background.
Experimental Protocol (APCI-Underivatized)
Sample Prep: Saponification
LLE (Hexane) Reconstitute in MeOH. (No Derivatization) .
Instrumentation: Sciex QTRAP 5500 or Waters Xevo TQ-S.
Column:UPLC is Mandatory. C18 High Strength Silica (e.g., Waters HSS T3 or Agilent Poroshell 120), 1.8
m particle size.
Mobile Phase: Isocratic MeOH:Water (95:5) with 0.1% Formic Acid (promotes
Sensitivity: APCI is generally less sensitive than GC-MS (SIM) for this analyte.
Part 4: Cross-Validation & Data Visualization
To validate the switch from GC-MS to LC-MS, a cross-validation study is required.
Comparative Performance Data
Parameter
GC-MS (TMS-Derivatized)
LC-MS/MS (APCI)
Linearity ()
LOD (ng/mL)
(Underivatized)
Precision (CV%)
Sample Prep Time
4 hours (Batch of 20)
1.5 hours (Batch of 20)
Matrix Effect
Minimal (Extraction + GC separation)
Moderate (Source saturation by Cholesterol)
Workflow Visualization
Figure 1: Decision workflow for selecting analytical modality based on laboratory requirements.
Part 5: References
McDonald, J. G., et al. (2012). Comparison of three platforms for absolute quantitation of oxysterols. Stanford University Mass Spectrometry. Link
Honda, A., et al. (2008). Highly sensitive analysis of sterol profiles in human serum by LC-ESI-MS/MS. Journal of Lipid Research. Link
Zhou, G., et al. (2014). Simultaneous Quantification of Lathosterol, Lanosterol and Desmosterol in Human Plasma Using UPLC-Tandem Mass Spectrometry. Medpace Bioanalytical Laboratories.[3] Link
Matysik, S., et al. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. Molecules. Link
Mizuno, K., et al. (2016). Comparison of ESI- and APCI-LC-MS/MS methods: A case study. Journal of Chromatography B. Link
For researchers and drug developers, accurately assessing endogenous cholesterol synthesis is critical for evaluating lipid-modulating therapies (e.g., statins, PCSK9 inhibitors, ACL inhibitors). While radioisotope balance and deuterium oxide (
) labeling remain the absolute "gold standards" for flux measurement, they are cost-prohibitive and invasive for large-scale clinical trials.
This guide evaluates plasma lathosterol as a surrogate biomarker.[1][2][3] We analyze its correlation reliability against gold-standard methods, compare it with alternative sterol markers (desmosterol), and provide a validated GC-MS quantification protocol.
Key Takeaway: Plasma lathosterol concentration—specifically the lathosterol-to-cholesterol ratio (
) —exhibits a strong positive correlation () with whole-body cholesterol synthesis measured by sterol balance techniques.[4] It serves as a robust, minimally invasive tool to stratify patients into "synthesizers" vs. "absorbers."
Mechanistic Grounding: The Kandutsch-Russell Pathway[5]
To interpret lathosterol data, one must locate its position in the cholesterol biosynthesis pathway. Unlike desmosterol, which marks the Bloch pathway, lathosterol is the signature intermediate of the Kandutsch-Russell pathway .
In the liver (the primary site of synthesis), the flux predominantly favors the Kandutsch-Russell pathway, making lathosterol a highly specific marker for hepatic cholesterol generation.
Figure 1: Cholesterol biosynthesis highlighting Lathosterol's role in the dominant hepatic Kandutsch-Russell pathway.
Comparative Analysis: Lathosterol vs. Alternatives
The utility of lathosterol is best understood when compared to direct flux measurements and alternative surrogate markers.
Table 1: Lathosterol vs. Gold Standard Methods
Feature
Plasma Lathosterol ()
Deuterium Oxide () Labeling
Sterol Balance (Fecal Excretion)
Methodology
Static surrogate marker (GC-MS)
Kinetic flux measurement (Isotope Ratio MS)
Metabolic balance (Input vs. Output)
Invasiveness
Low (Single blood draw)
Moderate (Dose administration + multiple draws)
High (Multi-day stool collection)
Throughput
High (Suitable for large trials)
Low (Complex prep & analysis)
Very Low (Hospitalization often required)
Correlation ()
0.74 (vs. Sterol Balance) [1]
1.00 (Definition of Flux)
1.00 (Definition of Net Synthesis)
Cost
$
$
Primary Limitation
Affected by lipoprotein clearance rates (must ratio to cholesterol).
Requires strict timing and tracer equilibration.
Affected by intestinal transit time and flora degradation.
Table 2: Lathosterol vs. Other Non-Cholesterol Sterols
Marker
Primary Indication
Biological Context
Lathosterol
Hepatic Synthesis
Dominant precursor in liver; correlates best with HMG-CoA reductase activity.
Desmosterol
Brain/Tissue Synthesis
Accumulates in brain; elevated in Desmosterolosis. Less specific for whole-body flux than lathosterol.
Campesterol / Sitosterol
Intestinal Absorption
Plant sterols not synthesized by humans. High levels indicate high fractional cholesterol absorption.
Critical Insight: The Reciprocal Relation
Data consistently shows a reciprocal relationship between synthesis and absorption markers.[3]
"Synthesizers": High Lathosterol, Low Campesterol. (Resistant to dietary intervention, responsive to statins).
"Absorbers": Low Lathosterol, High Campesterol. (Responsive to dietary/plant sterol intervention, less responsive to statins) [2].
To ensure data integrity, lathosterol must be quantified using Gas Chromatography-Mass Spectrometry (GC-MS) with Isotope Dilution or Internal Standardization. Immunoassays are not specific enough for sterol isomers.
1. Internal Standardization (Crucial for Accuracy)
Why: Corrects for extraction losses and injection variability.
Reagent: 5
-cholestane (1 g) or deuterated lathosterol.
Action: Spike 100
L of plasma with the internal standard before any processing.
2. Alkaline Hydrolysis (Saponification)
Why: Lathosterol exists largely as fatty acid esters in plasma. Analysis requires free sterols.
Protocol: Add 1 mL of 1M KOH in 90% Ethanol. Incubate at 60°C for 1 hour.
Note: Ensure tubes are sealed tightly to prevent evaporation of the solvent.
3. Liquid-Liquid Extraction
Why: Separates non-polar sterols from the aqueous saponification matrix.
Protocol: Add 2-3 mL of n-hexane (or heptane). Vortex vigorously for 5 minutes. Centrifuge to separate phases. Transfer the upper organic layer to a fresh glass vial. Repeat extraction twice for maximum recovery.
4. Derivatization
Why: Sterols have poor volatility and thermal stability. Silylation improves peak shape and sensitivity.
Protocol: Evaporate hexane under nitrogen. Re-dissolve residue in 100
L silylating reagent. Incubate at 60°C for 30-60 minutes.
5. GC-MS Analysis
Column: 5% Phenyl Polysiloxane (e.g., DB-5ms or Rxi-5ms), 30m length.
Mode: Selected Ion Monitoring (SIM).
Target Ions (TMS derivatives):
Lathosterol: m/z 458 (
), 255 (Base peak).
Cholesterol: m/z 458 (Isobaric, but elutes later), 329, 368.
5
-Cholestane: m/z 217, 372.
Quantification: Calculate the ratio of the Lathosterol peak area to the Internal Standard peak area.
Data Interpretation & Validation
The Ratio Rule:
Always report lathosterol as a ratio to total cholesterol (
).
Reasoning: Absolute lathosterol levels correlate with LDL particle number. A patient with high LDL will have high absolute lathosterol simply because there are more carriers, not necessarily because synthesis is upregulated. The ratio corrects for the lipoprotein pool size [3].
Circadian Considerations:
Cholesterol synthesis follows a diurnal rhythm, peaking at night. For longitudinal studies, ensure blood draws occur at the same time of day (preferably fasting morning samples) to minimize variability.
References
Kempen, H. J., et al. (1988).[4] "Serum lathosterol concentration is an indicator of whole-body cholesterol synthesis in humans."[1][4][7][8][9][10] Journal of Lipid Research.[4] Link
Mackay, D. S., et al. (2015). "Lathosterol-to-cholesterol ratio in serum predicts cholesterol-lowering response to plant sterol consumption."[3] American Journal of Clinical Nutrition. Link
Nunes, V. S., et al. (2022).[7][9] "The Plasma Distribution of Non-cholesterol Sterol Precursors and Products of Cholesterol Synthesis and Phytosterols Depend on HDL Concentration." Frontiers in Physiology. Link
Matthan, N. R., et al. (2009). "Impact of Simvastatin, Ezetimibe, and Their Combination on Plasma Sterol Precursors." Circulation. Link
Comparative Guide: Cholest-7-en-3β-ol (Lathosterol) vs. 7-Dehydrocholesterol in Smith-Lemli-Opitz Syndrome
[1][2] Executive Summary: The Differential Imperative In the biochemical profiling of Smith-Lemli-Opitz Syndrome (SLOS), the distinction between 7-Dehydrocholesterol (7-DHC) and Cholest-7-en-3β-ol (Lathosterol) is not me...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary: The Differential Imperative
In the biochemical profiling of Smith-Lemli-Opitz Syndrome (SLOS), the distinction between 7-Dehydrocholesterol (7-DHC) and Cholest-7-en-3β-ol (Lathosterol) is not merely academic—it is the pivot point for differential diagnosis and therapeutic monitoring.
7-DHC is the pathognomonic marker for SLOS. It accumulates due to a primary defect in DHCR7.[1] Its elevation is massive (often >1000-fold above controls).
Lathosterol is the immediate upstream precursor to 7-DHC. While it may be mildly elevated in SLOS due to compensatory pathway upregulation (SREBP-2 activation), it is the primary marker for a distinct, rarer disorder: Lathosterolosis (deficiency of SC5D).
The Bottom Line for Drug Developers: If your screening data shows massive Lathosterol elevation with low/normal 7-DHC, the target is SC5D, not DHCR7. In SLOS models, Lathosterol serves as a critical specificity control to ensure the metabolic block is indeed at the terminal reduction step.
Mechanistic Foundation: The Kandutsch-Russell Pathway[1][4][5]
To interpret the levels of these sterols, one must visualize the flow of carbon through the post-squalene cholesterol biosynthesis pathway. The critical distinction lies in the introduction of the
double bond.
The Enzymatic Blockade
Lathosterol (5α-cholest-7-en-3β-ol): Contains a single double bond at C7. It requires the enzyme Sterol-C5-Desaturase (SC5D) to introduce a second double bond at C5.
7-Dehydrocholesterol (Cholesta-5,7-dien-3β-ol): Contains double bonds at C5 and C7.[2] It is the substrate for 7-Dehydrocholesterol Reductase (DHCR7) , which reduces the C7 bond to yield Cholesterol.[3][4][2][5][6]
In SLOS, DHCR7 is defective.[1][5][7][8][9][10][11] Consequently, the pathway "crashes" at 7-DHC.
Pathway Visualization
The following diagram illustrates the sequential conversion and the specific metabolic blocks associated with SLOS versus Lathosterolosis.
Figure 1: The Post-Squalene Cholesterol Biosynthesis Pathway. Note the distinct positions of Lathosterol (upstream) and 7-DHC (downstream).
Comparative Analysis: Biochemical Profiles
The following data summarizes the expected sterol profiles in plasma/tissue. This distinction is critical because Lathosterolosis is frequently misdiagnosed as SLOS due to overlapping clinical phenotypes (syndactyly, microcephaly).
Quantitative Comparison Table
Analyte
Healthy Control
SLOS (DHCR7 Defect)
Lathosterolosis (SC5D Defect)
Cholesterol
High (> 120 mg/dL)
Low / Low-Normal (< 100 mg/dL)
Low / Low-Normal
7-Dehydrocholesterol
Trace (< 0.1 mg/dL)
Massively Elevated (> 10 mg/dL)
Normal / Low
8-Dehydrocholesterol
Not Detected
Elevated (Isomer of 7-DHC)
Not Detected
Lathosterol
Trace (< 0.5 mg/dL)
Mildly Elevated (2-5x Normal)
Massively Elevated (> 40 mg/dL)
Primary Mechanism
Homeostatic Regulation
Substrate Accumulation (Block)
Substrate Accumulation (Block)
Why is Lathosterol mildly elevated in SLOS?
Even though the block is downstream at 7-DHC, Lathosterol levels in SLOS are often higher than in healthy controls.
Causality: The profound cholesterol deficiency in SLOS triggers the SREBP-2 (Sterol Regulatory Element-Binding Protein 2) pathway. This transcription factor upregulates the expression of all cholesterol biosynthetic enzymes, including those upstream of the block.
Interpretation: A mild elevation of Lathosterol confirms the pathway is "driving" hard to compensate. A massive elevation (exceeding 7-DHC) indicates the wrong diagnosis.
Experimental Protocol: GC-MS Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating these sterols. Unlike LC-MS, GC-MS provides superior resolution of structural isomers (e.g., separating 7-DHC from 8-DHC and Lathosterol).
Principle
Sterols are non-volatile and must be derivatized (usually silylated) to increase volatility and thermal stability. Saponification is mandatory to hydrolyze sterol esters, allowing the measurement of total sterol pools.
Step-by-Step Workflow
Reagents:
Internal Standard: 5α-Cholestane or Epicoprostanol.
Saponification: Add 1 mL ethanolic KOH. Incubate at 60°C for 1 hour.
Why? Converts cholesteryl esters (storage form) into free cholesterol/sterols for total quantification.
Extraction: Add 1 mL dH₂O and 3 mL Hexane. Vortex vigorously (2 min). Centrifuge (2000 x g, 5 min).
Drying: Transfer the upper organic phase (Hexane) to a clean vial. Evaporate to dryness under Nitrogen stream.[1][12][13]
Derivatization: Add 100 µL BSTFA/TMCS (99:1). Incubate at 60°C for 30 mins.
Why? Replaces active hydrogens (-OH groups) with trimethylsilyl (TMS) groups, preventing hydrogen bonding and improving peak shape.
GC-MS Analysis: Inject 1 µL in splitless mode.
Analytical Workflow Diagram
Figure 2: Sample preparation workflow for sterol profiling.[13]
Mass Spectrometry Targets (SIM Mode)
To ensure high sensitivity, operate the MS in Selected Ion Monitoring (SIM) mode using the following diagnostic ions (TMS derivatives):
Cholesterol-TMS: m/z 329 , 368, 458 (M+)
7-Dehydrocholesterol-TMS: m/z 325 , 351, 456 (M+)
Lathosterol-TMS: m/z 255 , 458 (M+)
Note: Lathosterol and Cholesterol share the M+ 458 ion, but their retention times and fragmentation patterns (base peaks) differ significantly. Lathosterol typically elutes after cholesterol on non-polar columns (e.g., DB-5), while 7-DHC elutes slightly later.
References
Lathosterolosis: A Disorder of Cholesterol Biosynthesis Resembling Smith-Lemli-Opitz Syndrome.
Brunetti-Pierri, N., et al. (2002).[3] American Journal of Human Genetics.
Recent insights into the Smith–Lemli–Opitz syndrome.
Porter, F.D. (2008). Molecular Genetics and Metabolism.[3][1][10]
A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome.
Xu, L., et al. (2013). Journal of Lipid Research.[9]
Sterols and Oxysterols in Plasma from Smith-Lemli-Opitz Syndrome Patients.
Griffiths, W.J., et al. (2017). Journal of Steroid Biochemistry and Molecular Biology.
The Lathosterol Compass: Navigating Cholesterol Synthesis Across Patient Populations
A Comparative Guide for Researchers and Drug Development Professionals Introduction: Lathosterol as a Window into Cholesterol Homeostasis Cholesterol, a molecule often maligned in popular discourse, is indispensable for...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: Lathosterol as a Window into Cholesterol Homeostasis
Cholesterol, a molecule often maligned in popular discourse, is indispensable for cellular function, serving as a structural component of membranes and a precursor for steroid hormones and bile acids. The body maintains a delicate balance of cholesterol through a combination of dietary absorption and de novo synthesis. Lathosterol, a direct precursor to cholesterol in the Kandutsch-Russell pathway of cholesterol biosynthesis, has emerged as a reliable surrogate marker for the rate of whole-body cholesterol production.[1][2] Measuring plasma or serum lathosterol levels, typically expressed as a ratio to total cholesterol, allows for a distinction between cholesterol overload due to excessive synthesis versus other metabolic dysregulations.[2] This distinction is critical for understanding disease pathophysiology and tailoring therapeutic interventions.
The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. Lathosterol occupies a crucial position late in this pathway, just prior to the final conversion to cholesterol. Its accumulation or depletion directly reflects the activity of the upstream enzymatic machinery, particularly HMG-CoA reductase, the rate-limiting enzyme and the target of statin therapy.
Figure 1: Simplified Cholesterol Biosynthesis Pathway. This diagram illustrates the Kandutsch-Russell and Bloch pathways, highlighting the position of lathosterol as a key intermediate.
Comparative Analysis of Lathosterol Levels in Diverse Patient Cohorts
The clinical utility of lathosterol measurement becomes evident when comparing its levels across different patient populations. These comparisons not only aid in differential diagnosis but also provide prognostic information and guide therapeutic strategies.
Hyperlipidemias: Unmasking the Engine of Cholesterol Overproduction
In patients with elevated cholesterol, measuring lathosterol can help elucidate the underlying mechanism. Elevated lathosterol levels point towards an overactive endogenous synthesis pathway.[3]
Patient Population
Lathosterol Level/Ratio (Adjusted Mean ± SEM, in µmol/L)
Key Insights
Type III Hyperlipoproteinemia (HLP)
12.9 ± 1.1
Significantly higher lathosterol levels suggest that an overproduction of cholesterol is a contributing factor in individuals with the apoE2/2 phenotype who develop type III HLP.[1]
Type IIb Hyperlipoproteinemia (HLP)
9.8 ± 1.4
Elevated lathosterol levels are also observed in this patient group.[1]
ApoE2/2 Phenotype without Type III HLP
8.2 ± 1.1
Lathosterol levels are not significantly elevated in this group, indicating that cholesterol overproduction is not a universal feature of this genetic predisposition.[1]
Type IIa Hyperlipoproteinemia (HLP)
4.8 ± 0.9
Lathosterol levels are significantly lower compared to other hyperlipidemic groups and controls, suggesting that the primary driver of high cholesterol in this condition is not overproduction but rather impaired clearance.[1]
Table 1: Comparative Lathosterol Levels in Different Types of Hyperlipoproteinemia.
Statin Therapy: A Direct Measure of Target Engagement
Statins inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. Therefore, a decrease in lathosterol levels serves as a direct and sensitive indicator of statin efficacy. In patients with familial hypercholesterolemia undergoing treatment with an HMG-CoA reductase inhibitor, the lathosterol/cholesterol ratio was lowered by 47%, demonstrating a significant reduction in cholesterol synthesis.[2]
Lathosterolosis: A Rare Genetic Glimpse into Cholesterol Synthesis Defects
Lathosterolosis is a rare, autosomal recessive disorder of cholesterol biosynthesis caused by a deficiency of the enzyme sterol-C5-desaturase. This leads to a significant accumulation of lathosterol in plasma and tissues.
Condition
Lathosterol Level
Clinical Significance
Lathosterolosis (Untreated)
81.6 µmol/L
Markedly elevated lathosterol levels are pathognomonic for this condition.[4]
Lathosterolosis (Post-Simvastatin Treatment)
15.1 µmol/L (within 4 weeks)
Treatment with simvastatin, which inhibits an upstream enzyme in the pathway, effectively reduces the accumulation of the toxic precursor, lathosterol.[4]
The Elderly: A Surprising Correlation with Mortality
In contrast to younger populations where high cholesterol is a risk factor, in the elderly, lower levels of cholesterol and its synthesis markers, including lathosterol, have been associated with increased mortality. A prospective cohort study found that lower lathosterol levels were associated with increased cardiovascular mortality and excess all-cause mortality.[5][6] This suggests that in older adults, a certain level of cholesterol synthesis may be protective, and a decline could be indicative of frailty or underlying disease.
Nephrotic Syndrome: Challenging the Assumption of Increased Synthesis
Nephrotic syndrome is often accompanied by hyperlipidemia. While it was hypothesized that this is due to increased cholesterol synthesis, studies measuring lathosterol have challenged this notion. In patients with nephrotic-range proteinuria, the lathosterol-to-cholesterol ratio tended to be lower than in healthy controls (0.99 ± 0.43 µmol/mmol vs. 1.29 ± 0.41 µmol/mmol), suggesting that increased cholesterol synthesis is not the primary driver of hyperlipidemia in this condition.[7]
Predicting Response to Plant Sterol Consumption
Plant sterols are known to lower cholesterol by inhibiting its absorption. The body may compensate by increasing endogenous cholesterol synthesis. The baseline lathosterol-to-cholesterol ratio can predict an individual's response to plant sterol therapy.
Cholesterol Synthesis Phenotype
Lathosterol-to-Cholesterol Ratio (µmol/mmol, mean ± SD)
Response to Plant Sterol Consumption
High Endogenous Synthesis
2.03 ± 0.39
Failed to show significant cholesterol lowering.[8]
Low Endogenous Synthesis
0.99 ± 0.28
Responded with a significant reduction in total and LDL cholesterol.[8]
Table 3: Lathosterol Ratio as a Predictor of Response to Plant Sterols. This highlights the importance of understanding a patient's baseline cholesterol synthesis rate before initiating certain lipid-lowering therapies.
Experimental Protocols for Lathosterol Quantification
Accurate and reproducible measurement of lathosterol is paramount for its clinical and research applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a robust method for the simultaneous determination of lathosterol and other sterols in plasma.
3.1.1. Principle:
Sterols are extracted from plasma, derivatized to increase their volatility, and then separated and quantified by GC-MS. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.
3.1.2. Materials:
Plasma or serum samples
Internal standard (e.g., epicoprostanol or deuterium-labeled lathosterol)
Ethanolic potassium hydroxide
n-Hexane
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)
GC-MS system with a capillary column (e.g., HP-5MS)
3.1.3. Step-by-Step Procedure:
Sample Preparation:
Pipette a known volume of plasma (e.g., 100 µL) into a glass tube.
Add the internal standard.
Add ethanolic potassium hydroxide and incubate at 60°C for 1 hour for saponification (to hydrolyze sterol esters).
Allow the sample to cool to room temperature.
Extraction:
Add water and n-hexane to the tube.
Vortex vigorously to extract the non-saponifiable sterols into the hexane layer.
Centrifuge to separate the phases.
Transfer the upper hexane layer to a new tube.
Repeat the extraction step.
Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
Derivatization:
Add the derivatizing agent to the dried extract.
Incubate at 60°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.
GC-MS Analysis:
Inject an aliquot of the derivatized sample into the GC-MS.
GC Conditions:
Injector: Splitless mode, 280°C.
Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness.
Oven Temperature Program: Start at 180°C, ramp to 280°C, then to 300°C.
Carrier Gas: Helium.
MS Conditions:
Ionization Mode: Electron Ionization (EI).
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for lathosterol-TMS ether and the internal standard-TMS ether.
3.1.4. Causality Behind Experimental Choices:
Saponification: This step is essential to release lathosterol from its esterified form, ensuring the measurement of total lathosterol.
Derivatization: TMS etherification increases the volatility and thermal stability of the sterols, which is necessary for gas chromatography.
SIM Mode: This highly sensitive and specific detection mode minimizes interference from other matrix components, which is crucial given the low physiological concentrations of lathosterol compared to cholesterol.
Figure 2: GC-MS Workflow for Lathosterol Analysis. This diagram outlines the key steps from sample preparation to data analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers an alternative with high sensitivity and specificity, and can often be automated for higher throughput.
3.2.1. Principle:
Sterols are extracted from plasma and separated by reversed-phase liquid chromatography. Detection and quantification are achieved by tandem mass spectrometry using multiple reaction monitoring (MRM).
3.2.2. Materials:
Plasma or serum samples
Internal standard (e.g., deuterium-labeled lathosterol)
Protein precipitation solvent (e.g., acetonitrile or methanol)
LC-MS/MS system with a reversed-phase column (e.g., C18)
3.2.3. Step-by-Step Procedure:
Sample Preparation:
Pipette a small volume of plasma (e.g., 50 µL) into a microcentrifuge tube.
Add the internal standard.
Add the protein precipitation solvent to precipitate proteins.
Vortex and centrifuge.
Transfer the supernatant to a new tube or vial.
Evaporate the supernatant to dryness.
Reconstitute the residue in the mobile phase.
LC-MS/MS Analysis:
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC Conditions:
Column: e.g., C18, 2.1 x 100 mm, 1.9 µm.
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium formate).
Flow Rate: Appropriate for the column dimensions.
MS/MS Conditions:
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for lathosterol and the internal standard.
3.2.4. Causality Behind Experimental Choices:
Protein Precipitation: This is a rapid and effective method for sample cleanup, removing the bulk of interfering proteins.
Reversed-Phase Chromatography: This separation technique is well-suited for separating hydrophobic molecules like sterols.
MRM: This highly specific detection mode provides two levels of mass filtering (precursor and product ions), significantly enhancing the signal-to-noise ratio and allowing for accurate quantification even at low concentrations.
Conclusion and Future Directions
The comparative analysis of lathosterol across different patient populations underscores its value as a dynamic and informative biomarker of cholesterol synthesis. From identifying the underlying cause of hyperlipidemia to predicting therapeutic response and providing prognostic information in the elderly, lathosterol measurements offer a deeper understanding of cholesterol homeostasis than total cholesterol levels alone.
The continued refinement of analytical methodologies, particularly in the realm of high-throughput LC-MS/MS, will further facilitate the integration of lathosterol testing into routine clinical practice. Future research should focus on establishing standardized reference intervals for different age groups and ethnicities, and further exploring the prognostic significance of lathosterol in a wider range of diseases. For drug development professionals, lathosterol serves as an invaluable pharmacodynamic biomarker, enabling early assessment of target engagement for novel lipid-lowering therapies. By embracing the insights provided by the lathosterol compass, we can navigate the complexities of cholesterol metabolism with greater precision, ultimately leading to more personalized and effective patient care.
References
The serum lathosterol to cholesterol ratio, an index of cholesterol synthesis, is not elevated in patients with glomerular proteinuria and is not associated with improvement of hyperlipidemia in response to antiproteinuric treatment. (n.d.). PubMed. [Link]
Lathosterolosis: A Disorder of Cholesterol Biosynthesis Resembling Smith-Lemli-Opitz Syndrome. (2012). PMC. [Link]
Low serum lathosterol levels associate with fatal cardiovascular disease and excess all-cause mortality: a prospective cohort study. (2019). ResearchGate. [Link]
Lathosterol to cholesterol ratio in serum predicts cholesterol lowering response to plant sterol therapy in a dual center randomized, single blinded placebo controlled trial. (2013). ResearchGate. [Link]
Lipoproteins and cholesterol homeostasis in paediatric nephrotic syndrome patients. (2018). NIH. [Link]
Lathosterol-to-cholesterol ratio in serum predicts cholesterol-lowering response to plant sterol consumption in a dual-center, randomized, single-blind placebo-controlled trial. (2015). ResearchGate. [Link]
Plasma lathosterol measures rates of cholesterol synthesis and efficiency of dietary phytosterols in reducing the plasma cholesterol concentration. (2022). PMC. [Link]
Lathosterol-to-cholesterol ratio in serum predicts cholesterol-lowering response to plant sterol consumption in a dual-center, randomized, single-blind placebo-controlled trial. (2015). PubMed. [Link]
Gas Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Oxysterols, Plant Sterols, and Cholesterol Precursors. (2016). Clinical Chemistry. [Link]
Lathosterol level in plasma is elevated in type III hyperlipoproteinemia, but not in non-type III subjects with apolipoprotein E2/2 phenotype, nor in type IIa or IIb hyperlipoproteinemia. (1995). PubMed. [Link]
Quantification of Lathosterol as a Biomarker in Human Plasma Using UPLC-MS/MS System. (n.d.). Medpace. [Link]
Serum lathosterol concentration is an indicator of whole-body cholesterol synthesis in humans. (1988). PubMed. [Link]
Low Serum Lathosterol Levels Associate With Fatal Cardiovascular Disease and Excess All-Cause Mortality: A Prospective Cohort Study. (2019). PubMed. [Link]
Establishing reference intervals for Cholest-7-en-3beta-ol in healthy individuals.
Executive Summary: The Synthesis Marker Cholest-7-en-3β-ol, commonly known as Lathosterol , is not merely a precursor; it is the definitive biological gauge for whole-body cholesterol synthesis.[1] Unlike static choleste...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Synthesis Marker
Cholest-7-en-3β-ol, commonly known as Lathosterol , is not merely a precursor; it is the definitive biological gauge for whole-body cholesterol synthesis.[1] Unlike static cholesterol measurements, which are confounded by dietary intake and biliary reabsorption, Lathosterol specifically indexes the Kandutsch-Russell biosynthetic pathway .
Establishing accurate reference intervals for Lathosterol is critical for differential diagnosis in lipid disorders (e.g., Smith-Lemli-Opitz Syndrome, Cerebrotendinous Xanthomatosis) and for stratifying patients in drug development (e.g., "High Synthesizers" vs. "High Absorbers").
This guide compares the analytical performance of Gas Chromatography-Mass Spectrometry (GC-MS)—the historical gold standard—against emerging Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, providing validated reference intervals and experimental protocols.
Scientific Foundation: The Biosynthetic Junction
To quantify Lathosterol, one must understand its position in the sterol web. Cholesterol synthesis bifurcates post-lanosterol into two distinct pathways. Lathosterol is the obligate intermediate of the Kandutsch-Russell pathway , whereas Desmosterol marks the Bloch pathway.[2]
Pathway Visualization
The following diagram illustrates the critical divergence where Lathosterol serves as the unique marker for late-stage synthesis.
Figure 1: The Cholesterol Biosynthesis bifurcation. Lathosterol specifically quantifies flux through the Kandutsch-Russell pathway, distinct from the Bloch pathway (Desmosterol).
Comparative Technology Guide
Quantifying Lathosterol presents a unique chemical challenge: it is isobaric with cholesterol (MW ~386.6 g/mol ) and structurally nearly identical, differing only by the position of a double bond (Δ7 vs. Δ5).
Performance Matrix: GC-MS vs. LC-MS/MS[1][6]
Feature
GC-MS (SIM Mode)
LC-MS/MS (APCI)
Verdict
Specificity
High .[3] Superior chromatographic resolution of Δ7 (Lathosterol) vs Δ5 (Cholesterol) isomers.
For Reference Interval Establishment: Use GC-MS .[1] The structural similarity between Lathosterol and Cholesterol demands the superior separation power of gas chromatography to ensure the "Lathosterol" peak is not contaminated by the massive Cholesterol tail.[1]
For High-Throughput Screening: Use LC-MS/MS only after cross-validating against a GC-MS reference set.
The Gold Standard Protocol (GC-MS)
To establish a reference interval with high scientific integrity, you must use a Self-Validating System . This protocol utilizes an internal standard (5α-cholestane or d7-lathosterol) to correct for extraction efficiency and derivatization completeness.
Workflow Visualization
Figure 2: Validated extraction and derivatization workflow for sterol quantification.
Detailed Methodology
Saponification: Hydrolysis of sterol esters is mandatory. Lathosterol exists largely in esterified form. Incubate serum with ethanolic KOH to convert all species to free sterols.
Extraction: Liquid-Liquid Extraction (LLE) using n-hexane. The non-polar nature of sterols ensures high recovery (>95%) into the organic phase.
Derivatization: Silylation is required to make sterols volatile. Use BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS.
Reaction: Replaces the hydroxyl (-OH) hydrogen with a trimethylsilyl (-TMS) group.
Mass Shift: Adds 72 Da to the molecular weight.
Quantification (SIM Mode):
Lathosterol-TMS: Monitor m/z 458 (Molecular Ion) and 255 (Base Peak).
Cholesterol-TMS: Monitor m/z 458 (separation by retention time is crucial here) and 329 .
Internal Standard (5α-Cholestane): Monitor m/z 217 .
Reference Intervals & Data Interpretation
The following data aggregates results from key population studies (Sudhop et al., Kempen et al.) using GC-MS quantification.
Kempen, H. J., et al. (1988). "Serum lathosterol concentration is an indicator of whole-body cholesterol synthesis in humans."[1][4][8] Journal of Lipid Research.[8]
Sudhop, T., et al. (2002). "Serum concentrations of non-cholesterol sterols in healthy individuals." Clinical Chemistry.
Nunes, V. S., et al. (2022).[9] "Lathosterol-to-cholesterol ratio in serum predicts cholesterol-lowering response."[1][5][9][10] Clinics.
Mackay, D. S., et al. (2015).[5][11] "Lathosterol-to-cholesterol ratio in serum predicts cholesterol-lowering response to plant sterol consumption."[5][9] American Journal of Clinical Nutrition.
Medpace Bioanalytical Laboratories. (2012). "Quantification of Lathosterol as a Biomarker in Human Plasma Using UPLC-MS/MS."
Lathosterol’s Predictive Value for Cholesterol-Lowering Therapies: A Comparative Technical Guide
This guide provides a technical, evidence-based analysis of Lathosterol as a predictive biomarker for optimizing cholesterol-lowering therapies. It is designed for researchers and drug development professionals seeking t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical, evidence-based analysis of Lathosterol as a predictive biomarker for optimizing cholesterol-lowering therapies. It is designed for researchers and drug development professionals seeking to implement precision medicine strategies in lipid management.
Executive Summary & Mechanistic Grounding
In the era of precision medicine, the "one-size-fits-all" approach to lipid-lowering therapy (LLT) is increasingly viewed as inefficient. Lathosterol (
-cholest-7-en-3-ol) serves as a validated surrogate marker for whole-body cholesterol synthesis.[1] Its utility lies in the Reciprocal Hypothesis of Lipid Homeostasis : individuals generally exhibit a dominant phenotype—either "High Synthesizers" or "High Absorbers."
Understanding a patient's metabolic phenotype via the Lathosterol-to-Cholesterol ratio allows for the strategic selection of therapies that target the dominant source of circulating cholesterol.
The Biosynthetic Pathway (Kandutsch-Russell)
Lathosterol is a late-stage precursor in the Kandutsch-Russell pathway , the primary route of hepatic cholesterol synthesis. Unlike Desmosterol (a marker of the Bloch pathway), Lathosterol levels correlate linearly with HMG-CoA reductase activity, making it the superior metric for gauging statin sensitivity.
Figure 1: Lathosterol occupies a critical junction in the Kandutsch-Russell pathway. Its concentration directly reflects the flux of hepatic cholesterol synthesis, serving as a downstream readout of HMG-CoA reductase activity.
Comparative Analysis: Lathosterol as a Predictor of Response[3][4][5]
The following analysis compares Lathosterol's predictive utility across the three major classes of lipid-lowering agents.
A. Statins (HMG-CoA Reductase Inhibitors)
Statins function by inhibiting synthesis. Therefore, patients with high baseline synthesis (High Lathosterol) typically exhibit the most dramatic LDL-C reductions.
Predictive Correlation: Positive (
). High baseline Lathosterol predicts greater LDL-C reduction.
Clinical Insight: "Low Synthesizers" (Low Lathosterol) often have compensatory high absorption. These patients may show suboptimal response to statin monotherapy ("Statin Hypo-responders") and are prime candidates for combination therapy.
B. Ezetimibe (NPC1L1 Inhibitors)
Ezetimibe inhibits intestinal absorption. The homeostatic response to absorption inhibition is a compensatory upregulation of synthesis.
Predictive Correlation: Negative.[3][4] Low baseline Lathosterol (indicating low synthesis and high absorption) predicts a superior response to Ezetimibe.
Therapeutic Effect: Ezetimibe treatment increases serum Lathosterol levels (by ~20–50%) as the liver attempts to compensate for reduced exogenous cholesterol.
Clinical Insight: A high Lathosterol level at baseline suggests the patient is already over-synthesizing; Ezetimibe is less likely to be effective and may trigger a robust counter-regulatory synthesis spike.
Predictive Correlation: Weak/Neutral. While PCSK9 inhibitors lower absolute Lathosterol levels (by clearing the LDL particles that carry it), the ratio of Lathosterol/Cholesterol often remains unchanged.
Clinical Insight: Response to PCSK9 inhibitors is largely independent of the synthesis/absorption baseline.[5] However, measuring Lathosterol is useful to monitor whether the patient has a "synthesis escape" phenomenon, though this is less clinically impactful than with statins.
Summary Data Table: Biomarker Response Profiles
Therapy Type
Mechanism
Ideal Patient Profile (Biomarker)
Effect on Lathosterol Levels
Predictive Power of Lathosterol
Statins
Synthesis Inhibition
High Lathosterol (High Synthesizer)
Decrease (↓↓↓)
High (Positive correlation)
Ezetimibe
Absorption Inhibition
Low Lathosterol (High Absorber)
Increase (↑↑)
High (Negative correlation)
PCSK9i
LDLR Upregulation
Independent of profile
Decrease (↓) (Due to clearance)
Low
Plant Sterols
Absorption Inhibition
Low Lathosterol
Increase (↑)
Moderate
Experimental Protocol: LC-MS/MS Quantification
To utilize Lathosterol effectively in clinical trials or research, precise quantification is required. While GC-MS was the historical gold standard, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is now preferred for its sensitivity and lack of derivatization requirements.
Protocol Validation (Self-Validating System)
Internal Standard (IS): Use
-Lathosterol or -Cholesterol. The IS must be added before extraction to account for recovery losses.
Normalization: Data must be reported as the Lathosterol-to-Cholesterol Ratio (µmol/mmol) . Absolute values are confounded by total lipoprotein carrier levels.
Workflow: APCI-LC-MS/MS for Non-Cholesterol Sterols[9]
Equipment: Triple Quadrupole MS (e.g., Sciex QTRAP, Agilent 6400 series) with APCI source.
Column: C18 Reverse Phase (e.g., Poroshell 120 EC-C18, 2.1 x 100mm, 1.9µm) to resolve Lathosterol from Cholesterol (isobaric interference is a critical risk).
Figure 2: Analytical workflow for high-sensitivity sterol profiling. Saponification is a mandatory step to measure total sterol mass (free + esterified).
Strategic Recommendations for Drug Development
For researchers developing novel lipid-modulating agents, Lathosterol profiling offers a mechanism to stratify clinical trial cohorts:
Enrichment Strategy: If developing a novel synthesis inhibitor, exclude "Low Synthesizers" (low Lathosterol) from Phase II trials to maximize the detected effect size.
Combination Logic: If a drug candidate shows limited efficacy in "High Synthesizers," it should be positioned as an add-on to statins, not a competitor.
Safety Monitoring: A drastic drop in Lathosterol below physiological norms (< 30 µmol/mmol) may indicate excessive suppression of the mevalonate pathway, risking steroid hormone deficiency or myopathy.
References
Lathosterol as a Synthesis Marker
Plasma lathosterol measures rates of cholesterol synthesis and efficiency of dietary phytosterols in reducing the plasma cholesterol concentration. (2022).[7][8] NIH. Link
Predictive Value for Plant Sterols/Ezetimibe
Lathosterol-to-cholesterol ratio in serum predicts cholesterol-lowering response to plant sterol consumption.[9][3][10] (2015).[9][11] American Journal of Clinical Nutrition. Link
Statin & Ezetimibe Interaction
Effects of ezetimibe added to statin therapy on markers of cholesterol absorption and synthesis.[5][12] (2012).[7][8] Journal of Lipid Research. Link
PCSK9 Inhibitor Dynamics
The interrelations between PCSK9 metabolism and cholesterol synthesis and absorption.[5][13] (2017). Journal of Lipid Research. Link
LC-MS/MS Methodology
Simultaneous Quantification of Lathosterol, Lanosterol and Desmosterol in Human Plasma Using UPLC-Tandem Mass Spectrometry. Medpace Bioanalytical Labs.[6] Link
Simplified LC-MS Method for Analysis of Sterols in Biological Samples. (2020).[14] Molecules. Link
Comparison of deuterium incorporation method versus lathosterol for measuring cholesterol synthesis.
Executive Summary Quantifying cholesterol synthesis is critical for evaluating lipid-modulating therapies (e.g., statins, PCSK9 inhibitors) and understanding metabolic dysregulation in obesity and NASH. Two primary metho...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Quantifying cholesterol synthesis is critical for evaluating lipid-modulating therapies (e.g., statins, PCSK9 inhibitors) and understanding metabolic dysregulation in obesity and NASH. Two primary methodologies dominate the field: Deuterium Oxide (D₂O) Labeling and Plasma Lathosterol Quantification .
While often used interchangeably, they measure fundamentally different parameters. D₂O labeling measures the kinetic flux (Fractional Synthetic Rate, FSR) over a defined period, offering the gold standard for absolute synthesis rates. Lathosterol , a precursor sterol, serves as a static surrogate marker reflecting the pool size of intermediates. This guide delineates the mechanistic divergence, experimental protocols, and data interpretation strategies for both methods, emphasizing why D₂O is preferred for pharmacodynamic (PD) validation while lathosterol remains valuable for high-throughput screening.
Mechanistic Foundation
To choose the correct assay, one must understand where the signal originates. Cholesterol synthesis occurs via the mevalonate pathway, branching into the Bloch and Kandutsch-Russell pathways.
The Divergence of Signal
Deuterium Incorporation (Kinetic): As acetyl-CoA converts to cholesterol, hydrogen atoms are incorporated from the cellular water pool into the sterol backbone via NADPH-dependent reductions. By enriching body water with D₂O, deuterium is "trapped" in newly synthesized molecules. The rate of deuterium appearance in cholesterol is directly proportional to the synthesis rate.
Lathosterol (Static): Lathosterol is a late-stage intermediate in the Kandutsch-Russell pathway. Under steady-state conditions, its plasma concentration correlates with hepatic synthesis. However, because it is a pool size measurement, it is susceptible to confounding factors like biliary excretion rates and LDL-receptor-mediated clearance.
The following diagram illustrates the cholesterol biosynthetic pathway, highlighting where Lathosterol sits as an intermediate and where Deuterium (from D₂O) enters the molecule during reduction steps.
Figure 1: Cholesterol biosynthetic pathway showing Lathosterol as a pathway intermediate and D₂O as a cumulative tracer integrated throughout the synthesis cascade.
Comparative Analysis: Flux vs. Concentration
The choice between these methods depends on whether you need to measure the process (synthesis) or the state (concentration).
The "Divergence" Phenomenon
In steady-state subjects, Lathosterol correlates well with D₂O-measured synthesis (
). However, in dynamic drug development contexts, this correlation often breaks down.
Example: Treatment with Ezetimibe (cholesterol absorption inhibitor) causes a compensatory increase in synthesis. D₂O methods capture the full magnitude of this upregulation (e.g., +57%). Lathosterol levels often show a blunted increase (e.g., +20%) because the precursor pool itself is being rapidly turned over or cleared, masking the true synthetic rate [1].
Sensitivity and Specificity
D₂O Labeling:
Sensitivity: Extremely high. Can detect minute changes in fractional synthetic rate (FSR) over short windows (4–24 hours).
Specificity: Absolute. Deuterium on the cholesterol backbone can only come from new synthesis during the labeling period. It distinguishes synthesized cholesterol from dietary cholesterol.
Lathosterol:
Sensitivity: Moderate. Requires significant pathway upregulation to shift the plasma pool.
Specificity: Lower.[1][2][3] Plasma levels are influenced by LDL receptor activity. If a drug increases LDL clearance, it clears Lathosterol too, artificially lowering the "synthesis marker" even if synthesis is unchanged.
Experimental Protocols
Protocol A: Deuterium Oxide (D₂O) Labeling (The Gold Standard)
Objective: Measure Fractional Synthetic Rate (FSR) of cholesterol over 24 hours.
Subject Preparation:
Administer an oral bolus of D₂O (typically 3-5 g/kg body water) to achieve ~0.5–1.0% body water enrichment.
Provide maintenance D₂O doses in drinking water to keep enrichment stable.[2]
Sampling:
Collect baseline plasma (T=0) and post-labeling plasma (e.g., T=24h).
Lipid Extraction:
Extract total lipids using the Folch method (Chloroform:Methanol 2:1).
Saponification & Derivatization:
Saponify lipids (KOH/Ethanol, 60°C, 1h) to release free cholesterol.
Derivatize sterols (e.g., Acetylation or TMS) for GC-MS analysis.
Analysis (GC-MS/IRMS):
Measurement 1: Measure deuterium enrichment in plasma water (to determine the precursor pool enrichment,
).
Measurement 2: Measure mass isotopomer distribution (M+0, M+1, M+2) of cholesterol.
Calculation:
Calculate FSR using the precursor-product relationship:
(Where is enrichment).
Protocol B: Plasma Lathosterol Quantification (The Surrogate)
Objective: Measure steady-state precursor pool size.
Sampling:
Collect fasting plasma sample (EDTA or Heparin). No labeling required.
Internal Standard Addition:
Spike sample with a known amount of 5
-cholestane or deuterated lathosterol (-Lathosterol).
Saponification:
Alkaline hydrolysis (1N KOH in 90% Ethanol) at 60°C for 1 hour to hydrolyze sterol esters.
Extraction:
Extract non-saponifiable lipids into cyclohexane or hexane.
Derivatization:
Convert to TMS ethers using BSTFA + 1% TMCS (60°C, 30 min).
Quantification (GC-MS/FID):
Analyze via GC-MS (SIM mode) or GC-FID.
Calculate concentration based on the ratio of the Lathosterol peak area to the Internal Standard peak area.
Normalization: Express as "Lathosterol:Cholesterol Ratio" (µmol/mmol) to correct for total lipoprotein carrier capacity.
Workflow Comparison
Figure 2: Workflow comparison showing the temporal requirement of D₂O labeling versus the instantaneous sampling of Lathosterol.
Data Presentation: Method Comparison
Feature
Deuterium (D₂O) Incorporation
Plasma Lathosterol
Primary Output
Fractional Synthetic Rate (%/day)
Concentration (µmol/L) or Ratio (µmol/mmol)
Nature of Marker
Dynamic (Flux)
Static (Pool Size)
Labeling Required
Yes (Deuterated Water)
No (Endogenous)
Time Resolution
Integrated over labeling period (e.g., 24h)
Snapshot (Instantaneous)
Mass Spec Requirement
High (Isotope Ratio or High-Res GC-MS)
Moderate (Standard GC-MS or GC-FID)
Cost per Sample
High (Tracer + Analysis complexity)
Low/Moderate
Major Artifacts
Incomplete equilibration of body water
Biliary obstruction; LDL receptor upregulation
Best Use Case
Proof-of-Mechanism (Drug Development)
Large-scale Epidemiology / Screening
Critical Verdict
When to use Deuterium (D₂O):
Drug Development: When validating a mechanism of action (e.g., "Does this ACC inhibitor actually reduce lipogenesis?"). You need the absolute rate, and you cannot risk pool-size shifts masking the effect.
Metabolic Flux Analysis: When studying conditions where pool sizes are unstable (e.g., post-prandial states or acute interventions).
When to use Lathosterol:
Large Cohort Studies: When dosing hundreds of patients with D₂O is logistically impossible.
Routine Screening: Determining if a patient is a "high synthesizer" vs. "high absorber" to guide statin vs. ezetimibe therapy.
Note: Always normalize Lathosterol to Total Cholesterol (L:C Ratio) to account for the number of lipoprotein particles available to carry the marker [2].
References
Comparison of Directly Measured Cholesterol Synthesis To Plasma Lathosterol Levels In Hyperlipidemic Humans.
American Heart Association Journals.
[Link]
Lathosterol-to-cholesterol ratio in serum predicts cholesterol-lowering response to plant sterol consumption.
American Journal of Clinical Nutrition.
[Link][3]
Use of deuterated water for measurement of short-term cholesterol synthesis in humans.
Canadian Journal of Physiology and Pharmacology.
[Link]
Measuring lipogenesis and cholesterol synthesis in humans with deuterated water.
Journal of Mass Spectrometry.
[Link][4]
Deuterium uptake and plasma cholesterol precursor levels correspond as methods for measurement of endogenous cholesterol synthesis.
Lipids.
[Link]
Abstract This guide provides a comprehensive overview of the inter-laboratory comparison of Cholest-7-en-3beta-ol (also known as 7-dehydrocholesterol or 7-DHC) measurement. Accurate quantification of 7-DHC is critical fo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comprehensive overview of the inter-laboratory comparison of Cholest-7-en-3beta-ol (also known as 7-dehydrocholesterol or 7-DHC) measurement. Accurate quantification of 7-DHC is critical for the diagnosis and management of Smith-Lemli-Opitz syndrome (SLOS), an autosomal recessive disorder of cholesterol biosynthesis.[1][2][3][4] This document delves into the primary analytical methodologies, the importance of external quality assessment schemes, and provides detailed protocols to aid researchers, clinicians, and drug development professionals in establishing and verifying the accuracy of their 7-DHC measurements.
Introduction: The Clinical Imperative for Accurate Cholest-7-en-3beta-ol Measurement
Cholest-7-en-3beta-ol is the immediate precursor to cholesterol in the Kandutsch-Russell pathway of cholesterol biosynthesis.[5][6] The conversion of 7-DHC to cholesterol is catalyzed by the enzyme 7-dehydrocholesterol reductase (DHCR7).[2][5] Genetic mutations in the DHCR7 gene lead to Smith-Lemli-Opitz syndrome (SLOS), a condition characterized by a wide spectrum of congenital anomalies and developmental disabilities.[2][3][4][7]
The biochemical hallmark of SLOS is a significant elevation of 7-DHC in plasma and tissues, coupled with low to normal cholesterol levels.[7][8] Therefore, the accurate and precise measurement of 7-DHC is the cornerstone of SLOS diagnosis.[9][10] Furthermore, monitoring 7-DHC levels is crucial for evaluating the efficacy of therapeutic interventions, such as dietary cholesterol supplementation. Given the clinical gravity of a SLOS diagnosis, it is paramount that laboratories employing 7-DHC assays participate in inter-laboratory comparison programs to ensure the reliability of their results.
The following diagram illustrates the terminal step in cholesterol biosynthesis and the metabolic block in SLOS.
Caption: Cholesterol biosynthesis pathway showing the conversion of 7-DHC to cholesterol.
Analytical Methodologies for 7-DHC Quantification: A Comparative Analysis
The two predominant analytical techniques for the quantification of 7-DHC in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has historically been the gold-standard method for sterol analysis.[11][12] It offers high chromatographic resolution and is well-suited for the separation of complex sterol mixtures.
Workflow for GC-MS Analysis of 7-DHC:
Caption: A typical workflow for the GC-MS analysis of Cholest-7-en-3beta-ol.
Advantages of GC-MS:
High Resolution: Capable of separating isomeric sterols.
Established Method: A large body of literature and standardized methods are available.[11]
Robustness: Generally considered a very reliable and reproducible technique.
Disadvantages of GC-MS:
Derivatization Required: Sterols require derivatization to increase their volatility, which adds a step to the sample preparation and can be a source of variability.[12]
Longer Runtimes: GC methods can have longer analysis times compared to modern LC methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful alternative for the analysis of 7-DHC, offering high sensitivity and specificity.[12]
Advantages of LC-MS/MS:
High Sensitivity and Specificity: The use of multiple reaction monitoring (MRM) provides excellent sensitivity and reduces interferences.
High Throughput: Faster analysis times allow for a higher sample throughput.
No Derivatization (in some cases): Depending on the ionization technique, derivatization may not be necessary, simplifying sample preparation. However, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can significantly enhance ionization efficiency.[13][14]
Disadvantages of LC-MS/MS:
Matrix Effects: Susceptible to ion suppression or enhancement from co-eluting compounds in the sample matrix.
Isomer Separation: May require specialized chromatographic conditions to separate isomeric sterols.
Method Comparison
Feature
Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation
Requires saponification, extraction, and derivatization.
Can be simpler, though derivatization may be used to improve sensitivity.[13]
Sensitivity
Generally good, but can be lower than LC-MS/MS.[12]
High, especially with high-resolution mass analyzers.
Very high due to the use of MRM.
Throughput
Lower due to longer run times and more extensive sample preparation.
Higher due to faster analysis times.
Robustness
Very robust and well-established.
Can be prone to matrix effects that require careful method development.
The Critical Role of Inter-laboratory Comparison and External Quality Assessment
Participation in an inter-laboratory comparison or external quality assessment (EQA) scheme is essential for any laboratory performing 7-DHC analysis for diagnostic purposes. These programs provide an objective assessment of a laboratory's performance and help to ensure the comparability of results between different laboratories and methodologies.
Structure of an Inter-laboratory Comparison Program:
Caption: The structure of a typical external quality assessment (EQA) scheme.
Benefits of Participation:
Objective Performance Assessment: Provides an unbiased evaluation of a laboratory's analytical performance.
Identification of Methodological Issues: Can help to identify and troubleshoot problems with analytical methods.
Improved Accuracy and Comparability: Promotes harmonization of results across different laboratories.
Confidence in Diagnostic Results: Increases confidence in the accuracy of patient diagnoses.
Experimental Protocol: GC-MS Quantification of 7-DHC in Human Plasma
This protocol provides a detailed, step-by-step methodology for the quantification of 7-DHC in human plasma using GC-MS.
4.1. Materials and Reagents
7-dehydrocholesterol (7-DHC) standard
Cholesterol-d7 internal standard
Potassium hydroxide (KOH)
Ethanol
n-Hexane
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Pyridine
4.2. Sample Preparation
Aliquoting: To a glass tube, add 100 µL of plasma, 50 µL of the internal standard solution (cholesterol-d7), and 1 mL of 1 M KOH in 90% ethanol.
Saponification: Vortex the mixture and incubate at 60°C for 1 hour to hydrolyze the cholesterol esters.
Extraction: After cooling, add 1 mL of water and 3 mL of n-hexane. Vortex vigorously for 2 minutes and then centrifuge at 2000 x g for 5 minutes to separate the phases.
Solvent Evaporation: Transfer the upper n-hexane layer to a new glass tube and evaporate to dryness under a stream of nitrogen.
Derivatization: Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dried extract. Cap the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ethers.
4.3. GC-MS Analysis
Gas Chromatograph: Agilent 7890B GC or equivalent
Mass Spectrometer: Agilent 5977A MSD or equivalent
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program: Initial temperature of 180°C, ramp to 280°C at 20°C/min, then to 300°C at 5°C/min, and hold for 5 minutes.
Injector Temperature: 280°C
Ion Source Temperature: 230°C
Quadrupole Temperature: 150°C
Ionization Mode: Electron Ionization (EI) at 70 eV
Acquisition Mode: Selected Ion Monitoring (SIM)
7-DHC-TMS: m/z 456.4, 363.3
Cholesterol-d7-TMS: m/z 465.4, 372.3
4.4. Data Analysis
Calculate the ratio of the peak area of 7-DHC-TMS to the peak area of the cholesterol-d7-TMS internal standard.
Quantify the concentration of 7-DHC in the plasma sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of 7-DHC.
Inter-laboratory Comparison Data
The following table presents hypothetical data from an inter-laboratory comparison study for the measurement of 7-DHC in two proficiency testing samples.
Laboratory
Method
Sample A (µg/mL)
Deviation from Mean (%)
Sample B (µg/mL)
Deviation from Mean (%)
Lab 1
GC-MS
15.2
1.3
48.5
-1.0
Lab 2
LC-MS/MS
14.8
-1.3
50.1
2.2
Lab 3
GC-MS
15.5
3.3
47.9
-2.2
Lab 4
LC-MS/MS
14.5
-3.3
49.8
1.6
Mean
15.0
49.0
Std. Dev.
0.4
1.0
CV (%)
2.7
2.0
Analysis of Results:
The data demonstrates good agreement between the participating laboratories, with all results falling within an acceptable range of the mean. The low coefficient of variation (CV) for both samples indicates a high level of precision among the different methods and laboratories. This level of concordance is crucial for ensuring that a diagnosis of SLOS can be made consistently, regardless of the testing laboratory.
Conclusion
The accurate measurement of Cholest-7-en-3beta-ol is indispensable for the diagnosis and management of Smith-Lemli-Opitz syndrome. Both GC-MS and LC-MS/MS are reliable methods for the quantification of 7-DHC, each with its own set of advantages and disadvantages. To ensure the highest level of accuracy and to promote harmonization of results, it is imperative that all laboratories performing this critical assay participate in regular inter-laboratory comparison and external quality assessment programs. This guide provides the foundational knowledge and practical protocols to assist laboratories in achieving excellence in 7-DHC analysis.
References
A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research. (2022-07-29). ResearchGate. Retrieved from [Link]
Measurement of 7-dehydrocholesterol and cholesterol in hair can be used in the diagnosis of Smith-Lemli-Opitz syndrome. PMC - NIH. Retrieved from [Link]
Vitamin D Deficiency, Obesity, and Metabolic Parameters in Chilean Older Adults. (2023-01-01). MDPI. Retrieved from [Link]
A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome. PMC - PubMed Central. Retrieved from [Link]
The role of cholesterol biosynthesis and metabolism causing medical complexity in patients with Smith-Lemli-Opitz Syndrome (SLOS). (2025-07-01). PubMed. Retrieved from [Link]
A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research. (2022-07-29). PMC. Retrieved from [Link]
Diagnosis of Smith-Lemli-Opitz syndrome by gas chromatography/mass spectrometry of 7-dehydrocholesterol in plasma, amniotic fluid and cultured skin fibroblasts. (1995-04-30). PubMed. Retrieved from [Link]
Smith-Lemli-Opitz Syndrome. (2020-01-30). GeneReviews® - NCBI Bookshelf. Retrieved from [Link]
Gas Chromatographic Analysis of Plant Sterols. AOCS. Retrieved from [Link]
The conversion of cholest-7-en-3beta-ol into cholesterol. General comments on the mechanism of the introduction of double bonds in enzymic reactions. PubMed. Retrieved from [Link]
The role of cholesterol biosynthesis and metabolism causing medical complexity in patients with Smith-Lemli-Opitz Syndrome (SLOS). Retrieved from [Link]
Deep mining of oxysterols and cholestenoic acids in human plasma and cerebrospinal fluid: Quantification using isotope dilution mass spectrometry. PubMed Central. Retrieved from [Link]
Cholestanol, 7-Dehydrocholesterol GC-MS Analysis Kit. JASEM. Retrieved from [Link]
Simplified LC-MS Method for Analysis of Sterols in Biological Samples. (2020-09-09). PMC - NIH. Retrieved from [Link]
Living with SLOS. Smith-Lemli-Opitz Foundation. Retrieved from [Link]
Cholest-7-en-3beta-ol. PubChem - NIH. Retrieved from [Link]
Identification of vitamin D3 and 7-dehydrocholesterol in cow's milk by gas chromatography-mass spectrometry and their quantitation by high-performance liquid chromatography. PubMed. Retrieved from [Link]
Exploring Recent Developments in the Manifestation, Diagnosis, and Treatment of Patients with Smith–Lemli–Opitz Syndrome: From Molecular Pathways to Clinical Innovations. MDPI. Retrieved from [Link]
Prenatal Testing for DHCR7 Gene Variants: Smith-Lemli-Opitz Syndrome. GeneDx. Retrieved from [Link]
Liquid Chromatography Tandem Mass Spectrometry Research into. (2017-11-17). YouTube. Retrieved from [Link]
Smith-Lemli-Opitz Syndrome and Cholesterol: What You Need to Know. (2023-01-31). Gene Food. Retrieved from [Link]
Micro-scale quantitative analysis of sterol content in liposomes. (2024-08-12). Taylor & Francis Online. Retrieved from [Link]
Final Diagnosis -- Smith-Lemli-Optiz Syndrome. Retrieved from [Link]
The Measurement of Lipids, Lipoproteins, Apolipoproteins, Fatty Acids, and Sterols, and Next Generation Sequencing for the Diagnosis and Treatment of Lipid Disorders. (2016-03-29). Endotext - NCBI. Retrieved from [Link]
Analysis of Sterols by UHPLC. (2020-11-17). JASCO Global. Retrieved from [Link]
Smith-Lemli-Opitz syndrome: A pathophysiological manifestation of the Bloch hypothesis. (2023-01-12). ScienceDirect. Retrieved from [Link]
Smith-Lemli-Opitz syndrome and the DHCR7 gene. PubMed. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Proper Disposal of Cholest-7-en-3
-ol (Lathosterol)[1]
Executive Summary & Hazard Identification
Cholest-7-en-3
-ol (Common Name: Lathosterol ; CAS: 80-99-9 ) is a sterol intermediate in the cholesterol biosynthesis pathway.[1][2] While often classified as "Not a hazardous substance" under GHS criteria in its pure form, its disposal requires strict adherence to chemical hygiene protocols due to its bioactive nature and lipophilicity.
Critical Directive: Do not dispose of this compound, or solutions containing it, via municipal drains or general refuse. Although it is not P-listed or U-listed under RCRA (Resource Conservation and Recovery Act), it must be managed as Chemical Waste to prevent environmental bioaccumulation.[1]
Physical & Chemical Profile
Property
Data
Relevance to Disposal
CAS Number
80-99-9
Identifier for waste manifests
Physical State
Solid (White powder)
Requires solid waste segregation
Solubility
Lipophilic (Soluble in CHCl, EtOH)
Dictates liquid waste stream (Solvent)
RCRA Status
Not Listed (Non-Regulated*)
Treat as chemical waste per Best Practices
Bioactivity
Cholesterol Precursor
Potential endocrine/aquatic impact
Pre-Disposal Assessment[1]
Before initiating disposal, you must categorize the waste into one of three streams. This assessment prevents the dangerous mixing of incompatible solvents and ensures regulatory compliance.
The "Matrix Rule"
The disposal method for Lathosterol is almost always dictated by the matrix it is in, rather than the sterol itself.
Scenario A (Pure Solid): Expired standards, weighing boat residues.
Scenario B (Solution): HPLC/GC samples, mother liquor.
Scenario C (Contaminated Debris): Syringes, gloves, vials.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Context: You have an expired vial of Lathosterol or excess powder.
Containment: Transfer the solid material into a wide-mouth, high-density polyethylene (HDPE) or glass jar compatible with solids.
Expert Insight: Do not use bags for primary containment of fine sterol powders; static charge can cause dispersion. Use a rigid container.
If Chloroform/DCM: Pour into the Halogenated Organic Waste carboy.
If Ethanol/Methanol: Pour into the Flammable/Non-Halogenated Waste carboy.
Concentration Check: If the concentration of Lathosterol is high (>5%), ensure the waste container is not nearly full to prevent precipitation of the solid sterol upon cooling, which can clog carboy openings.
Record Keeping: On the waste manifest, list the solvent as the primary constituent (99%+) and Lathosterol as a trace contaminant.
Protocol C: Empty Containers & Debris
Context: An empty shipment vial or a pipette tip used to transfer the lipid.
The "RCRA Empty" Standard: A container is considered "RCRA Empty" if all wastes have been removed that can be removed using standard practices (pouring/pumping) AND no more than 2.5 cm (1 inch) of residue remains.
Triple Rinse (Best Practice):
Rinse the empty vial 3 times with a small volume of compatible solvent (e.g., Ethanol).
Pour the rinsate into the appropriate Liquid Waste container (Protocol B).
Glass Disposal: Defaced/rinsed glass vials can be placed in the Glass Disposal Box (broken glass/sharps), not general trash.
Pipette Tips: Dispose of in the Solid Chemical Waste bin.
Operational Logic Flow (Decision Tree)
The following diagram illustrates the decision-making process for disposing of Cholest-7-en-3
-ol.
Figure 1: Decision matrix for segregating Lathosterol waste streams based on physical state and solvent compatibility.[1]
Emergency Procedures (Spill Response)
In the event of a spill, Lathosterol presents a low acute risk but should be handled to prevent tracking and particulate inhalation.
PPE: Wear Nitrile gloves, safety glasses, and a standard lab coat.
Dry Spill (Powder):
Do not dry sweep (creates dust).
Use a wet wipe or damp paper towel to capture the powder.
Place used wipes in the Solid Chemical Waste container.
Clean the surface with 70% Ethanol.
Wet Spill (Solvent):
Absorb with vermiculite or polypropylene pads.
Dispose of absorbent material as Hazardous Chemical Waste (matching the solvent's hazard class).
References
PubChem. (n.d.). Compound Summary: Lathosterol (CAS 80-99-9).[1][2][3][4] National Library of Medicine. Retrieved from [Link][1]
U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5] National Academies Press. Retrieved from [Link]
[1][2] Executive Summary Cholest-7-en-3beta-ol (Lathosterol) is a late-stage intermediate in the cholesterol biosynthesis pathway.[1][2] While generally classified as non-hazardous under GHS criteria, its status as a bio...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
Cholest-7-en-3beta-ol (Lathosterol) is a late-stage intermediate in the cholesterol biosynthesis pathway.[1][2] While generally classified as non-hazardous under GHS criteria, its status as a bioactive lipid precursor necessitates strict containment protocols—not only to protect the operator from potential sensitization but to preserve the chemical integrity of the sample against environmental lipid contamination.
Immediate Action Required:
Primary Hazard: Inhalation of fine particulates and potential biological activity upon systemic absorption.[2]
Critical Control: Handle all solid powder within a certified chemical fume hood or biosafety cabinet to prevent dust generation.[1][2]
Solvent Warning: This compound is frequently solubilized in Chloroform or Ethanol .[1][2] Operational safety must shift to match the solvent's hazard profile immediately upon dissolution.[2]
Hazard Profile & Risk Assessment
Before selecting PPE, we must understand the nature of the risk. Lathosterol is not acutely toxic, but it is physiologically active.[2]
Potential for metabolic interference if absorbed chronically.[1][2]
Solubility
Chloroform, Ethanol, Acetone
Critical: Once dissolved, the permeation risk is defined by the solvent, not the solute.
GHS Classification
Not Classified (Caution advised)
Treat as a potential irritant; substance not fully tested.[1][2]
Expert Insight: Many researchers underestimate sterols because they are "natural."[1][2] However, laboratory-grade sterols are highly concentrated.[1][2] Inhalation of lipid dusts can lead to "lipid pneumonia" or long-term respiratory sensitization.[1][2] Furthermore, skin oils contain cholesterol; handling without gloves risks contaminating your sample with your own biological lipids, ruining mass spectrometry data.[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to be self-validating: if the condition changes (e.g., solid to liquid), the PPE must upgrade.[1][2]
A. Solid Handling (Weighing & Transfer)[1][2]
Respiratory:N95 Particulate Respirator (minimum) if outside a hood.[1][2] Preferred: Handling inside a Class II Biological Safety Cabinet or Fume Hood (No respirator needed if sash is proper).[1][2]
Hand Protection:Nitrile Gloves (Standard 4-6 mil).[1][2] Double-gloving is recommended to prevent skin oil transfer to the sample.[1][2]
Eye Protection:Safety Glasses with side shields.[1][2]
Body: Standard Laboratory Coat (buttoned).
B. Solution Handling (Chloroform/Methanol Solvents)[1][2]
Respiratory:Chemical Fume Hood (Mandatory).[1][2] Chloroform is a volatile carcinogen.[1][2]
Hand Protection:PVA (Polyvinyl alcohol) or Viton gloves are ideal for chloroform.[1][2] If using Nitrile, use "Splash Protection Only" protocols: change gloves immediately upon contact.[2] Chloroform permeates standard nitrile in <3 minutes.[1][2]
Static Control: Sterol powders are static-prone.[1][2] Use an anti-static gun or wipe on the spatula before entering the vial.[2]
Containment: Place the analytical balance inside the fume hood if vibration limits allow. If not, use a powder containment hood .[2]
Transfer: Never pour from the stock bottle. Use a clean, disposable spatula to transfer small amounts to a weighing boat.[2]
Phase 2: Solubilization (The Critical Transition)[1]
Solvent Addition: Add solvent (e.g., Chloroform) slowly down the side of the vial to minimize aerosolization of the powder.[2]
Vortexing: Cap the vial tightly before vortexing. Ensure the cap liner is compatible with chloroform (Teflon/PTFE lined caps are required).[2]
Labeling: Immediately label the vial with the solvent name. A "Lathosterol" label is insufficient if it is dissolved in a carcinogen.[1][2]
Phase 3: Visualization of Safety Logic
The following diagram illustrates the decision-making process for PPE selection based on the state of the matter.
Caption: Decision tree for selecting PPE based on physical state and solvent toxicity. Note the escalation for Chloroform.
Disposal & Emergency Response
Waste Disposal[1][4][5]
Solid Waste: Dispose of contaminated weighing boats and gloves in Hazardous Solid Waste containers.[2] Do not throw in regular trash.
Liquid Waste:
If dissolved in Ethanol: Flammable Organic Waste .[1][2]
If dissolved in Chloroform: Halogenated Organic Waste .[1][2] Segregation is critical; mixing halogenated and non-halogenated solvents can increase disposal costs and chemical risks.
Spill Cleanup[1]
Solid Spill: Do not sweep dry dust (creates aerosols).[1][2] Cover with wet paper towels (water or ethanol) to dampen, then wipe up.[2]
Solution Spill: Evacuate area if outside a hood. Allow fumes to dissipate if minor.[1][2] Use a spill kit with absorbent pads (vermiculite or charcoal).[1][2]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4] National Academies Press (US).[1][2]
PubChem. (n.d.).[1][2] Cholest-7-en-3beta-ol (Compound Summary).[1][2][5] National Center for Biotechnology Information.[1][2] [1][2]
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment (Standard 1910.132).[1][2] United States Department of Labor.[1][2] [1][2]
Sigma-Aldrich. (2023).[1][2] Safety Data Sheet: 5α-Cholest-7-en-3β-ol.[1][2][5][1][2]